molecular formula C10H16N5Na2O14P3 B10831682 ATP (disodium salt hydrate)

ATP (disodium salt hydrate)

Número de catálogo: B10831682
Peso molecular: 569.16 g/mol
Clave InChI: NTBQNWBHIXNPRU-UHFFFAOYSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

ATP (disodium salt hydrate) is a useful research compound. Its molecular formula is C10H16N5Na2O14P3 and its molecular weight is 569.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality ATP (disodium salt hydrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ATP (disodium salt hydrate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

disodium;[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N5O13P3.2Na.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;;1H2/q;2*+1;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBQNWBHIXNPRU-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N5Na2O14P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Researcher's Guide to ATP and ATP Disodium Salt Hydrate: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and researchers in drug development, the choice between Adenosine Triphosphate (ATP) and its disodium (B8443419) salt hydrate (B1144303) is a critical decision that can impact experimental outcomes. While both provide the essential ATP molecule, their distinct chemical and physical properties necessitate different handling and preparation protocols. This technical guide provides an in-depth comparison to inform your research and ensure experimental reproducibility.

Core Chemical and Physical Differences

The primary distinction lies in the salt form. ATP in its free acid form is highly unstable and not commercially available for most research applications. The disodium salt hydrate is a more stable, crystalline solid that is readily soluble in water.[1][2] This stability is crucial for storage and handling.[1] However, the presence of sodium ions and water of hydration introduces key differences that researchers must account for.

When dissolved in water, ATP disodium salt hydrate yields a mildly acidic solution with a pH of approximately 3.5.[1][3] This is a critical consideration for any biological experiment, as most enzymatic reactions and cellular processes are highly pH-sensitive. Therefore, pH adjustment to a physiological range (typically 7.2-7.5) is a mandatory step when preparing solutions from the disodium salt.[4][5]

Here is a summary of the key quantitative differences:

PropertyATP (Free Acid - Anhydrous)ATP Disodium Salt Hydrate
Molecular Weight 507.18 g/mol [6]~551.14 g/mol (anhydrous basis), ~605.24 g/mol (trihydrate)[7][8][9]
Form Unstable, not readily availableCrystalline powder[10]
Solubility in Water Highly soluble[2]50 mg/mL to 110 mg/mL[1][11][12]
pH of Aqueous Solution AcidicMildly acidic (~3.5)[1][3]
Stability in Solution Unstable, especially at extreme pH[2][6]More stable, but requires pH adjustment for biological assays[2][6]
Storage Not applicable for routine useRecommended at -20°C with desiccation[1]

Experimental Considerations and Protocols

The choice between the two forms of ATP directly influences experimental design and execution, particularly in solution preparation for biochemical and cell-based assays.

Solution Preparation: A Critical Step

Preparing an ATP stock solution from the disodium salt for an enzyme kinetics assay, for example, requires careful pH adjustment. Here is a generalized protocol:

  • Weighing: Accurately weigh the required amount of ATP disodium salt hydrate. Remember to account for the molecular weight of the specific hydrate form you are using (the number of water molecules can vary).

  • Dissolution: Dissolve the salt in a suitable volume of high-purity water (e.g., Milli-Q or equivalent). It is advisable to do this on ice to minimize potential degradation, although ATP is relatively stable at neutral pH.[13]

  • pH Adjustment: This is the most critical step. Slowly add a base, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to the solution while monitoring the pH with a calibrated pH meter.[5] The target pH will depend on the specific requirements of your assay, but is generally between 7.0 and 7.5.[4][14] Be cautious not to overshoot the target pH, as ATP hydrolysis is rapid at extreme pH levels.[2][6]

  • Final Volume Adjustment: Once the desired pH is reached, bring the solution to the final desired volume with high-purity water.

  • Concentration Verification (Optional but Recommended): The actual concentration of the ATP stock solution can be verified by measuring its absorbance at 259 nm. The molar extinction coefficient for ATP at pH 7.0 is 15,400 M⁻¹cm⁻¹.[1][4]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[14][15]

Impact on Experimental Assays
  • Enzyme Kinetics: In kinase and ATPase assays, the concentration of ATP is a critical variable.[16][17][18] Using an unadjusted ATP disodium salt solution would introduce a significant pH change in the reaction buffer, altering the enzyme's activity and leading to inaccurate kinetic parameters.

  • Cell-Based Assays: When treating cells with extracellular ATP, the pH of the ATP solution must be adjusted to match the pH of the cell culture medium to avoid stressing the cells and inducing non-specific responses.

  • Bioluminescence Assays: Assays that measure ATP levels as an indicator of cell viability, such as luciferase-based assays, require accurate ATP standards.[15][19] These standards must be prepared with the same attention to pH and concentration as any other ATP solution.

Visualizing the Concepts

To further clarify these concepts, the following diagrams illustrate the key chemical transformation and a typical experimental workflow.

Dissociation of ATP disodium salt hydrate in water.

Experimental_Workflow cluster_prep Solution Preparation cluster_assay Biochemical/Cell-Based Assay weigh Weigh ATP Disodium Salt Hydrate dissolve Dissolve in Water weigh->dissolve adjust_ph Adjust pH to 7.2-7.5 with NaOH/KOH dissolve->adjust_ph final_vol Adjust to Final Volume adjust_ph->final_vol store Aliquot and Store at -20°C final_vol->store add_atp Add pH-adjusted ATP solution to reaction/culture store->add_atp Use prepared stock incubate Incubate add_atp->incubate measure Measure experimental readout (e.g., enzyme activity, cell response) incubate->measure

Workflow for preparing and using ATP solutions.

Conclusion

References

understanding the purity grades of ATP disodium salt for lab use

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Purity Grades of ATP Disodium (B8443419) Salt for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Adenosine (B11128) 5'-triphosphate (ATP) is a pivotal molecule in cellular bioenergetics, acting as the primary energy currency. In the laboratory, the disodium salt of ATP is a fundamental reagent in a vast array of applications, from enzymatic assays and in vitro transcription to cell culture and studies of signal transduction. The purity of this reagent is paramount, as contaminants can lead to erroneous and irreproducible results. This guide provides a comprehensive overview of the different purity grades of ATP disodium salt, methods for its analysis, and its critical role in key signaling pathways.

Understanding ATP Disodium Salt Purity Grades

Commercially available ATP disodium salt is offered in various purity grades, each tailored for specific experimental needs. The purity is typically determined by High-Performance Liquid Chromatography (HPLC), with contaminants such as adenosine diphosphate (B83284) (ADP), adenosine monophosphate (AMP), and other metal ions being key differentiators.[1][2][3][4][5] Higher purity grades are generally recommended for sensitive applications like kinase assays, while lower grades may be suitable for less demanding uses.

Data Presentation: Comparison of ATP Disodium Salt Purity Grades

The following table summarizes the common purity grades of ATP disodium salt and their typical specifications.

Purity GradeTypical Purity (by HPLC)Key Impurity SpecificationsCommon Applications
Standard Grade ≥95%[6]ADP, AMP levels may be higherGeneral enzymatic assays
High Purity ≥98% - ≥99%[4][7][8]ADP + AMP ≤0.5%, GTP ≤0.01%, Heavy metals ≤30 ppm, Fe ≤15 ppm[4]Kinase assays, molecular biology, cell culture
Molecular Biology Grade ≥95%[9]Certified free of DNase, RNase, and Nickase[9]In vitro transcription, RNA-related applications[9]
ULTRA PURE GRADE Approx. 99%[3]Tested for cytotoxicity in cell lines[3]Cell-based assays, signal transduction studies
Low Metals Grade -Specially processed to reduce contaminating metalsApplications sensitive to metal ion interference

Note: Specifications can vary between suppliers. Always refer to the certificate of analysis for lot-specific data.

Experimental Protocols for Purity Assessment

The purity and concentration of ATP solutions are critical parameters that should be verified, especially for sensitive experiments. The two most common methods for this are HPLC and enzymatic assays.

HPLC Method for Adenine Nucleotide Separation

Reversed-phase HPLC (RP-HPLC) is a reliable method for the simultaneous separation and quantification of ATP, ADP, and AMP.[10]

Methodology:

  • Column: A C18 reversed-phase column is commonly used.[10][11]

  • Mobile Phase: An isocratic elution with a mobile phase such as 50 mM potassium hydrogen phosphate (B84403) (pH 6.80) can be effective.[11] Alternatively, a gradient elution with a buffer system like water and acetonitrile (B52724) with a sulfuric acid buffer can be employed.[12]

  • Detection: UV absorbance is monitored at a wavelength of 254 nm or 262 nm.[11][12]

  • Standard Preparation: Prepare standard solutions of ATP, ADP, and AMP of known concentrations (e.g., 100 mM stocks) in a suitable buffer like 10 mM Tris-HCl, pH 7.0.[10]

  • Sample Preparation: For cellular extracts, a rapid extraction with a method like 80% methanol (B129727) / 20% water is used to quench metabolic activity and extract the nucleotides.[13]

  • Analysis: The retention times of the peaks in the sample are compared to the standards for identification, and the peak areas are used for quantification. Higher phosphorylation leads to shorter retention times.[10]

Enzymatic Assay for ATP Quantification

Bioluminescence-based assays using the firefly luciferase enzyme are highly sensitive and specific for ATP.[14][15]

Methodology:

  • Principle: In the presence of ATP, firefly luciferase catalyzes the oxidation of D-luciferin, producing light. When ATP is the limiting reagent, the light output is directly proportional to the ATP concentration.[15][16]

  • Reagents: Commercially available kits provide a luciferase/luciferin reagent mix.[14][16][17]

  • Standard Curve: A standard curve is generated using a series of dilutions of a known concentration of ATP.[14]

  • Sample Preparation:

    • For cell viability assays, cells are typically cultured in an opaque 96-well plate.[14] A reagent is added to lyse the cells and release ATP.[14][15]

    • For tissue samples, homogenization in a suitable buffer is required to release the ATP.[14][16]

  • Measurement: The sample is mixed with the luciferase reagent, and the luminescence is immediately measured using a luminometer.[14]

  • Calculation: The ATP concentration in the sample is determined by comparing its luminescence reading to the standard curve.

Visualization of Experimental Workflows and Signaling Pathways

The purity of ATP is crucial in studies of cellular signaling, where it acts not only as an energy source but also as a substrate for kinases and a signaling molecule itself.

Experimental Workflow for ATP Purity Analysis

ATP_Purity_Analysis_Workflow Workflow for ATP Purity Analysis cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_enzymatic Enzymatic Assay ATP_Sample ATP Disodium Salt Sample Dissolution Dissolve in H2O or Buffer ATP_Sample->Dissolution Cell_Lysate Prepare Cell/Tissue Lysate ATP_Sample->Cell_Lysate HPLC_Injection Inject into HPLC System Dissolution->HPLC_Injection Reaction_Mix Add Luciferase/Luciferin Reagent Cell_Lysate->Reaction_Mix Separation Separation on C18 Column HPLC_Injection->Separation UV_Detection UV Detection (254/262 nm) Separation->UV_Detection Data_Analysis_HPLC Quantify ATP, ADP, AMP UV_Detection->Data_Analysis_HPLC Purity_Report Purity & Concentration Report Data_Analysis_HPLC->Purity_Report Standard_Curve Prepare ATP Standard Curve Standard_Curve->Reaction_Mix Luminescence Measure Luminescence Reaction_Mix->Luminescence Data_Analysis_Enzymatic Calculate ATP Concentration Luminescence->Data_Analysis_Enzymatic Data_Analysis_Enzymatic->Purity_Report

Caption: A generalized workflow for determining the purity and concentration of ATP disodium salt.

ATP's Role in the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[18] ATP is essential as the phosphate donor for the sequential phosphorylation events that define this pathway.[19][20]

MAPK_Signaling_Pathway Role of ATP in MAPK Signaling GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ADP_RAF ADP RAF->ADP_RAF ERK ERK (MAPK) MEK->ERK P ADP_MEK ADP MEK->ADP_MEK Transcription_Factors Transcription Factors ERK->Transcription_Factors P ADP_ERK ADP ERK->ADP_ERK Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response ATP_RAF ATP ATP_RAF->RAF ATP_MEK ATP ATP_MEK->MEK ATP_ERK ATP ATP_ERK->ERK

Caption: ATP as the essential phosphate donor in the MAPK signaling cascade.

ATP in the mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, metabolism, and survival.[21] The mTOR signaling pathway integrates signals from growth factors and cellular energy status, where ATP levels are a critical indicator.[22][23]

mTOR_Signaling_Pathway ATP's Role in mTOR Signaling cluster_energy Energy Status Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT TSC1_2 TSC1/2 AKT->TSC1_2 Inhibition Rheb Rheb TSC1_2->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis High_ATP High ATP:ADP Ratio High_ATP->mTORC1 Permissive Signal Low_ATP Low ATP:ADP Ratio AMPK AMPK Low_ATP->AMPK AMPK->TSC1_2 Activation

Caption: Cellular ATP levels as a key regulator of the mTOR signaling pathway.

The Dual Role of ATP in Apoptosis

Intracellular ATP levels are a critical determinant of cell death fate.[24] Sufficient ATP is required for the energy-dependent processes of apoptosis, while ATP depletion can lead to necrosis.[24] Extracellular ATP can also induce apoptosis by activating purinergic receptors.[25][26]

ATP_Apoptosis_Pathway ATP as a Determinant in Apoptosis cluster_atp_sufficient Sufficient ATP cluster_atp_depleted ATP Depletion Apoptotic_Stimulus Apoptotic Stimulus Cytochrome_c Cytochrome c Apoptotic_Stimulus->Cytochrome_c Energy_Failure Cellular Energy Failure Apoptotic_Stimulus->Energy_Failure Apaf1 Apaf-1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis ATP_Sufficient ATP ATP_Sufficient->Apoptosome Necrosis Necrosis Energy_Failure->Necrosis

Caption: Intracellular ATP levels dictating the cell death pathway towards apoptosis or necrosis.

Conclusion

The selection of an appropriate purity grade of ATP disodium salt is a critical decision in experimental design. Understanding the differences between grades and the potential impact of impurities like ADP and metal ions can prevent costly experimental failures and enhance data reproducibility. The protocols and diagrams provided in this guide serve as a technical resource for researchers to assess ATP purity and to better understand its fundamental role in the complex signaling networks that govern cellular function. For all applications, it is recommended to consult the supplier's certificate of analysis to ensure the chosen reagent meets the specific requirements of the experiment.

References

The Central Role of ATP as a Substrate in Enzymatic Reactions: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adenosine (B11128) 5'-triphosphate (ATP) is a cornerstone of cellular bioenergetics, often referred to as the "molecular unit of currency" for intracellular energy transfer.[1] Found in all known forms of life, this nucleotide is composed of an adenine (B156593) base, a ribose sugar, and a triphosphate group.[2] Beyond its role as a simple energy shuttle, ATP is a critical substrate for a vast array of enzymatic reactions that drive metabolism, signal transduction, DNA and RNA synthesis, and mechanical work.[1][3] The high-energy phosphoanhydride bonds within the triphosphate chain are the primary source of chemical energy, which is harnessed by enzymes through specific catalytic mechanisms.[4] This technical guide provides an in-depth exploration of the mechanisms by which enzymes utilize ATP as a substrate, targeting researchers, scientists, and professionals in drug development.

Core Mechanisms of ATP-Dependent Reactions

Enzymes have evolved diverse strategies to utilize the chemical energy stored in ATP. These mechanisms can be broadly categorized into three main types of reactions at the phosphate (B84403) group.

  • Phosphoryl Group Transfer: In this common mechanism, the terminal (γ) phosphate group of ATP is transferred to a substrate, a process known as phosphorylation.[2] This reaction is catalyzed by kinases . The addition of a negatively charged, bulky phosphate group can induce conformational changes in the substrate, alter its activity, or create a binding site for other proteins. This is a fundamental mechanism in signal transduction cascades and metabolic regulation. The general reaction is:

    • ATP + Substrate → ADP + Phospho-substrate

  • Pyrophosphoryl Group Transfer: Some enzymes transfer a pyrophosphate group (the β and γ phosphates) from ATP to the substrate. This is less common but important in certain metabolic pathways.

  • Nucleotidyl (Adenylyl) Group Transfer: In this mechanism, the α-phosphate is attacked, leading to the cleavage of pyrophosphate (PPi) and the transfer of adenosine monophosphate (AMP) to the substrate. This process is called adenylylation. The subsequent hydrolysis of the released pyrophosphate into two inorganic phosphate (Pi) molecules is highly exergonic and provides a strong thermodynamic pull for the overall reaction. This mechanism is characteristic of ligases (also known as synthetases), which join two molecules together.[1] The reaction proceeds in two steps:

    • ATP + Substrate → AMP-Substrate + PPi

    • PPi + H₂O → 2 Pi

  • ATP Hydrolysis for Energy Transduction: ATPases are enzymes that catalyze the hydrolysis of ATP to adenosine diphosphate (B83284) (ADP) and inorganic phosphate (Pi).[5] The free energy released from this reaction is not transferred to a substrate but is instead used to drive energy-requiring processes, such as ion transport across membranes against a concentration gradient or the conformational changes in motor proteins that lead to muscle contraction and intracellular transport.[4][6]

    • ATP + H₂O → ADP + Pi

The Crucial Role of Mg²⁺ in ATP-Dependent Catalysis

Virtually all ATP-dependent enzymes require the presence of a divalent metal ion, typically magnesium (Mg²⁺), for their activity. The highly negatively charged triphosphate chain of ATP is stabilized by chelation with Mg²⁺. This interaction is critical for several reasons:

  • Charge Shielding: The Mg²⁺ ion neutralizes the negative charges on the phosphate groups, reducing the electrostatic repulsion that would otherwise hinder the nucleophilic attack on the phosphorus atom.

  • Proper Orientation: It helps to position and orient the ATP molecule correctly within the enzyme's active site for catalysis.

  • Enhancing Electrophilicity: The metal ion withdraws electrons, making the phosphorus atoms more electrophilic and thus more susceptible to nucleophilic attack by the substrate or a water molecule.

Key Classes of ATP-Dependent Enzymes

Kinases

Kinases are a large family of enzymes that mediate phosphorylation. They are central to cellular signaling and are major targets for drug development. By transferring a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on a protein, they act as molecular switches that turn cellular activities on or off.[3]

ATPases

ATPases harness the energy of ATP hydrolysis to perform work.[6] This diverse group includes:

  • Ion Pumps (e.g., Na⁺/K⁺-ATPase): These transmembrane proteins use ATP hydrolysis to pump ions across the cell membrane, maintaining electrochemical gradients.

  • Motor Proteins (e.g., Myosin, Kinesin): These proteins convert the chemical energy of ATP into mechanical force, driving muscle contraction and the transport of vesicles along the cytoskeleton.[7]

  • Chromatin Remodelers: These enzymes use the energy from ATP hydrolysis to reposition or restructure nucleosomes, thereby regulating gene expression.[8]

Ligases (Synthetases)

Ligases catalyze the joining of two molecules. For example, DNA ligase uses the adenylylation mechanism to form phosphodiester bonds, which is essential for DNA replication and repair. Aminoacyl-tRNA synthetases attach the correct amino acid to its corresponding tRNA, a critical step in protein synthesis, also using ATP.

Quantitative Data on ATP-Dependent Enzymes

The kinetic parameters of ATP-dependent enzymes are crucial for understanding their function and for designing inhibitors. The Michaelis constant (Km) for ATP reflects the concentration of ATP at which the enzyme operates at half its maximum velocity, indicating the affinity of the enzyme for its substrate. The catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time.

Enzyme ClassRepresentative EnzymeOrganismSubstrate(s)Km (ATP) (µM)kcat (s⁻¹)
Kinase HexokinaseSaccharomyces cerevisiaeD-Glucose100 - 400~200
Kinase Protein Kinase A (PKA)Bos taurusKemptide10 - 20~20
ATPase Na⁺/K⁺-ATPaseSus scrofaNa⁺, K⁺200 - 600~100
ATPase F₁-ATPase (Mitochondrial)Bos taurusH₂O20 - 150>100
Ligase DNA LigaseT4 BacteriophageNicked DNA10 - 140~0.1
Ligase Glutamine SynthetaseEscherichia coliGlutamate, NH₃50 - 300~25

Note: These values are approximate and can vary significantly depending on experimental conditions (pH, temperature, ion concentrations).

Experimental Protocols for Studying ATP-Dependent Enzymes

Characterizing the activity of ATP-dependent enzymes is fundamental to biochemical research. Several robust assays are commonly employed.

Protocol 1: ATPase Activity Assay using Malachite Green

This colorimetric assay is widely used to measure the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (Pi).

Principle: At an acidic pH, malachite green and molybdate (B1676688) form a complex with free inorganic phosphate. The formation of this complex results in a significant color change that can be measured spectrophotometrically at approximately 620-650 nm. The amount of Pi produced is directly proportional to the enzyme's activity.

Methodology:

  • Reagent Preparation:

    • Reaction Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing MgCl₂ (e.g., 5 mM) and any other required cofactors.

    • Enzyme Stock: Prepare a concentrated stock of the purified enzyme.

    • ATP Stock: Prepare a fresh, concentrated stock of ATP, neutralized to pH 7.0.

    • Malachite Green Reagent: Prepare a solution of malachite green hydrochloride and ammonium (B1175870) molybdate in acid. Commercial kits are readily available.

    • Phosphate Standard: Prepare a series of known concentrations of KH₂PO₄ to generate a standard curve.

  • Reaction Setup:

    • In a microplate or microcentrifuge tubes, set up the reactions on ice. A typical reaction might contain the reaction buffer, the enzyme, and the substrate (if applicable, e.g., DNA for a DNA-dependent ATPase).

    • Prepare negative controls, including a "no enzyme" control and a "time zero" control.

  • Initiation and Incubation:

    • Initiate the reaction by adding ATP to bring the final concentration to the desired level (often near the Km).

    • Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Termination and Detection:

    • Stop the reaction by adding the acidic malachite green reagent. This also initiates the color development.

    • Incubate at room temperature for 15-20 minutes to allow the color to stabilize.

  • Data Analysis:

    • Measure the absorbance of the samples and the phosphate standards at ~630 nm using a plate reader.

    • Subtract the background absorbance from the "no enzyme" control.

    • Calculate the concentration of Pi released in each sample using the standard curve.

    • Determine the specific activity of the enzyme (e.g., in nmol Pi/min/mg enzyme).

Protocol 2: Kinase Activity Assay using ³²P-ATP

This highly sensitive radioactive assay directly measures the transfer of the phosphate group from ATP to a substrate.

Principle: The assay uses ATP that has been radioactively labeled at the terminal (γ) phosphate with ³²P. When the kinase transfers this phosphate to its substrate (e.g., a protein or peptide), the substrate becomes radiolabeled. The labeled substrate can then be separated from the unreacted [γ-³²P]ATP and quantified.

Methodology:

  • Reaction Setup:

    • Prepare a reaction mix containing kinase buffer (e.g., HEPES, MgCl₂), the kinase enzyme, and the specific substrate.

    • Add [γ-³²P]ATP (spiked into a solution of cold ATP) to initiate the reaction.

  • Incubation:

    • Incubate the reaction at the optimal temperature for a defined time.

  • Termination and Separation:

    • Stop the reaction by adding a strong acid (e.g., phosphoric acid) or a denaturing solution.

    • Spot the reaction mixture onto a phosphocellulose paper membrane. The peptide substrate, being positively charged, will bind to the negatively charged paper, while the negatively charged ATP and free phosphate will not.

    • Wash the paper several times with an acid solution (e.g., phosphoric acid) to remove all unbound [γ-³²P]ATP.

  • Quantification:

    • Place the dried paper in a scintillation vial with scintillation fluid.

    • Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

    • Calculate the kinase activity based on the specific activity of the [γ-³²P]ATP and the counts per minute (CPM) detected.

Visualizations of ATP Mechanisms and Workflows

Signaling Pathways and Logical Relationships

Phosphoryl_Transfer_by_Kinase cluster_enzyme Kinase Active Site Enzyme Kinase ADP ADP Enzyme->ADP Releases Phospho_Substrate Phosphorylated Substrate Enzyme->Phospho_Substrate Releases ATP ATP ATP->Enzyme Binds Substrate Substrate Substrate->Enzyme Binds

Caption: Mechanism of phosphoryl transfer by a kinase enzyme.

ATPase_Conformational_Change E1 ATPase (State 1) Open Conformation E1_ATP ATPase-ATP ATP Bound E1->E1_ATP 1. ATP Binds E2_ADP_Pi ATPase-ADP-Pi Hydrolysis Occurs E1_ATP->E2_ADP_Pi 2. ATP Hydrolysis E2 ATPase (State 2) Closed Conformation E2_ADP_Pi->E2 3. Pi Release (Conformational Change) E2->E1 4. ADP Release (Reset)

Caption: ATP hydrolysis cycle driving conformational changes in an ATPase.

ATPase_Assay_Workflow start Start prep Prepare Reaction Mix (Buffer, Enzyme) start->prep initiate Initiate with ATP prep->initiate incubate Incubate at 37°C initiate->incubate stop Stop Reaction (Add Malachite Green Reagent) incubate->stop read Measure Absorbance at ~630 nm stop->read analyze Calculate Pi Concentration (vs. Standard Curve) read->analyze end End analyze->end

Caption: Experimental workflow for a colorimetric ATPase assay.

References

An In-depth Technical Guide to the Storage and Stability of ATP Disodium Salt Hydrate Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine (B11128) 5'-triphosphate (ATP) disodium (B8443419) salt hydrate (B1144303) is a pivotal molecule in cellular bioenergetics and signaling. Its stability as a raw material is critical for reliable and reproducible results in research and for the efficacy and safety of pharmaceutical products. This technical guide provides a comprehensive overview of the best practices for the storage of ATP disodium salt hydrate powder and a detailed analysis of its stability under various conditions. It includes recommended storage conditions, degradation pathways, and detailed experimental protocols for stability and quality assessment.

Introduction

Adenosine 5'-triphosphate (ATP) is the primary energy currency of the cell, driving numerous biological processes. The disodium salt hydrate form is a common and relatively stable solid form used in research and pharmaceutical applications. However, its inherent chemical lability, particularly the susceptibility of its phosphoanhydride bonds to hydrolysis, necessitates strict storage and handling protocols. Understanding the degradation kinetics and pathways is essential for ensuring the material's purity and potency. This guide aims to provide the necessary technical details to maintain the integrity of ATP disodium salt hydrate powder.

Storage and Handling Recommendations

Proper storage and handling are paramount to preserving the stability of ATP disodium salt hydrate powder.

Optimal Storage Conditions

For long-term storage, it is recommended to store ATP disodium salt hydrate powder at -20°C in a desiccated environment.[1] While the product is often shipped at ambient temperatures without significant degradation, prolonged exposure to higher temperatures and humidity can lead to decomposition.[1] Some suppliers also suggest storage at 2-8°C for shorter periods.

Handling Precautions
  • Hygroscopicity: The powder is hygroscopic and should be handled in a dry environment, such as a glove box or a room with controlled low humidity.[2] Containers should be kept tightly sealed when not in use.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling the powder.

  • Aqueous Solutions: When preparing aqueous solutions, it is advisable to use purified, sterile water and to prepare stock solutions in appropriate buffers. Solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[3] Frozen aqueous solutions at neutral pH are stable for at least a year at -20°C.[1]

Stability Profile and Degradation Pathways

The stability of ATP disodium salt hydrate is influenced by temperature, humidity, pH, and light.

Solid-State Stability

In its solid, powdered form, ATP disodium salt hydrate is relatively stable. Under recommended storage conditions (-20°C, desiccated), the decomposition rate is less than 0.5% per year, and the product is stable for at least two years.[1] The primary degradation pathway in the solid state is a slow dismutation reaction where two ATP molecules form one molecule of adenosine 5'-diphosphate (ADP) and one molecule of adenosine 5'-tetraphosphate.[1]

The presence of moisture can significantly impact solid-state stability. The crystal structure of ATP disodium salt can transition between dihydrate and trihydrate forms depending on the relative humidity, which can affect its stability.[2][4]

Solution Stability and Hydrolysis

In aqueous solutions, the primary degradation pathway is the hydrolysis of the phosphoanhydride bonds. This process is highly dependent on pH and temperature.

  • ATP → ADP + Pi (inorganic phosphate)

  • ADP → AMP + Pi

ATP solutions are most stable in the pH range of 6.8 to 7.4. At more extreme pH values, hydrolysis is rapid. The rate of hydrolysis increases significantly with temperature. For instance, at 120°C, the half-life of ATP is only a few minutes.[5]

Photostability

Exposure to light can also contribute to the degradation of ATP. Photostability testing is an essential part of stress testing to determine the intrinsic photostability of the molecule and to inform proper packaging and handling procedures to protect it from light.

Quantitative Stability Data

The following tables summarize the key quantitative data related to the stability of ATP disodium salt hydrate.

Table 1: Recommended Storage Conditions and Shelf Life for ATP Disodium Salt Hydrate Powder

ParameterConditionRecommendation/ValueCitation
Storage Temperature Long-term-20°C[1]
Short-term2-8°C
Atmosphere Desiccated[1]
Shelf Life (Solid) at -20°C≥ 2 years[1]
Decomposition Rate (Solid) at -20°C< 0.5% per year[1]
Shelf Life (Aqueous Solution) at -20°C (neutral pH)≥ 1 year[1]
at 0°C (neutral pH)~ 1 week

Table 2: Factors Influencing the Stability of ATP in Aqueous Solution

FactorConditionImpact on StabilityCitation
pH 6.8 - 7.4Most stable
Acidic (< 6.8)Rapid hydrolysis
Alkaline (> 7.4)Rapid hydrolysis
Temperature Increasing TemperatureIncreased rate of hydrolysis[5]
Divalent Cations (e.g., Mg²⁺) PresenceCan influence hydrolysis rate

Experimental Protocols

Detailed and validated analytical methods are crucial for assessing the purity and stability of ATP disodium salt hydrate.

Stability-Indicating HPLC Method for Purity and Degradation Products

This method is designed to separate ATP from its primary degradation products (ADP, AMP) and other potential impurities.

  • Objective: To quantify the purity of ATP disodium salt hydrate and monitor the formation of degradation products under stability testing conditions.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 3 µm particle size, 150 mm x 3.0 mm).[6][7][8]

    • Mobile Phase: Isocratic elution with 50 mM potassium dihydrogen phosphate (B84403) buffer, adjusted to pH 6.80.[6][7][8]

    • Flow Rate: 0.6 mL/min.[6][7][8]

    • Column Temperature: 20°C.[6][7][8]

    • Detection Wavelength: 254 nm.[6][7][8]

    • Injection Volume: 1 µL.[6][7][8]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of ATP disodium salt hydrate powder.

    • Dissolve in the mobile phase to a final concentration of about 1 mg/mL.

    • Further dilute with the mobile phase to fall within the linear range of the calibration curve (e.g., 0.2 to 10 µM).[6][7][8]

  • Standard Preparation:

    • Prepare individual stock solutions of ATP, ADP, and AMP standards in the mobile phase.

    • Prepare a mixed standard solution containing known concentrations of ATP, ADP, and AMP.

    • Prepare a series of calibration standards by diluting the mixed standard solution.

  • Method Validation (as per ICH Q2(R1) Guidelines):

    • Specificity: Demonstrate the ability to assess the analyte unequivocally in the presence of its degradation products and any matrix components. This can be achieved by analyzing stressed samples.

    • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range (e.g., 50-150% of the expected concentration). A correlation coefficient (r²) of ≥0.995 is typically required.[9]

    • Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

    • Accuracy: Determine the closeness of the test results to the true value. This can be assessed by recovery studies of spiked samples.

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).

Accelerated Stability Study Protocol

This protocol is designed to predict the long-term stability of ATP disodium salt hydrate powder by subjecting it to elevated stress conditions. The protocol should be performed in accordance with ICH Q1A(R2) guidelines.

  • Objective: To evaluate the impact of elevated temperature and humidity on the solid-state stability of ATP disodium salt hydrate powder.

  • Materials and Equipment:

    • ATP disodium salt hydrate powder (at least one batch).

    • Stability chambers capable of maintaining controlled temperature and relative humidity (RH).

    • Appropriate containers that are representative of the proposed packaging.

  • Study Design:

    • Storage Conditions:

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[10]

      • Long-term (for comparison): 25°C ± 2°C / 60% RH ± 5% RH and the recommended storage condition of -20°C.[10]

    • Testing Time Points:

      • Accelerated: 0, 3, and 6 months.[10]

      • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Test Parameters:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Assay (Purity): Using the validated stability-indicating HPLC method (Protocol 5.1).

    • Degradation Products: Quantification of known and unknown degradation products using the HPLC method.

    • Water Content: Using Karl Fischer titration (Protocol 5.3).

  • Acceptance Criteria:

    • A "significant change" is defined as a failure to meet the established specifications. This typically includes a significant decrease in assay value from the initial value, any degradation product exceeding its specification limit, or failure to meet the acceptance criteria for appearance and water content.

Water Content Determination by Karl Fischer Titration

This protocol describes the determination of the water content in ATP disodium salt hydrate powder.

  • Objective: To accurately quantify the amount of water (both bound and adsorbed) in the powder.

  • Instrumentation:

    • Karl Fischer titrator (volumetric or coulometric).

  • Reagents:

    • Karl Fischer reagent (e.g., pyridine-free).

    • Anhydrous methanol (B129727) or other suitable solvent.

    • Water standard for titer determination (e.g., sodium tartrate dihydrate).

  • Procedure (Volumetric Titration):

    • Titer Determination:

      • Add a suitable volume of anhydrous methanol to the titration vessel and titrate to a stable endpoint with the Karl Fischer reagent to neutralize any residual water.

      • Accurately weigh a suitable amount of sodium tartrate dihydrate (with a known water content of 15.66%) and add it to the vessel.[11][12]

      • Titrate to the endpoint and calculate the water equivalent (titer) of the Karl Fischer reagent.[11][12]

    • Sample Analysis:

      • Neutralize the solvent in the titration vessel as in the titer determination.

      • Accurately weigh a suitable amount of ATP disodium salt hydrate powder and quickly transfer it to the titration vessel.

      • Stir to dissolve the sample completely.

      • Titrate with the Karl Fischer reagent to a stable endpoint.[11]

      • Calculate the water content of the sample based on the volume of titrant consumed and the determined titer.[11]

Visualizations

ATP Degradation Pathway

The primary degradation pathway for ATP in an aqueous environment is hydrolysis.

ATP_Degradation ATP ATP (Adenosine 5'-triphosphate) ADP ADP (Adenosine 5'-diphosphate) ATP->ADP + H₂O (Hydrolysis) Pi1 Pi (Inorganic Phosphate) AMP AMP (Adenosine 5'-monophosphate) ADP->AMP + H₂O (Hydrolysis) Pi2 Pi (Inorganic Phosphate)

Figure 1: Hydrolytic degradation pathway of ATP.
Experimental Workflow for Stability Testing

A logical workflow ensures a comprehensive assessment of stability.

Stability_Workflow cluster_prep 1. Sample Preparation cluster_storage 2. Storage under Defined Conditions cluster_analysis 3. Analysis at Time Points cluster_evaluation 4. Data Evaluation Sample ATP Disodium Salt Hydrate Powder Accelerated Accelerated (e.g., 40°C / 75% RH) Sample->Accelerated LongTerm Long-Term (e.g., 25°C / 60% RH, -20°C) Sample->LongTerm Appearance Visual Appearance Accelerated->Appearance t = 0, 3, 6 mo HPLC HPLC Analysis (Purity & Degradants) Accelerated->HPLC t = 0, 3, 6 mo KF Karl Fischer (Water Content) Accelerated->KF t = 0, 3, 6 mo LongTerm->Appearance t = 0, 3, 6, 9... mo LongTerm->HPLC t = 0, 3, 6, 9... mo LongTerm->KF t = 0, 3, 6, 9... mo Evaluation Compare to Specifications Establish Shelf-Life Appearance->Evaluation HPLC->Evaluation KF->Evaluation

Figure 2: Workflow for a typical stability study.
Purinergic Signaling Pathway

ATP is a key signaling molecule in the purinergic signaling pathway, acting on P2 receptors.

Purinergic_Signaling Simplified Purinergic Signaling Cascade cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP_released Released ATP ADP ADP ATP_released->ADP Ectonucleotidase (e.g., CD39) P2X P2X Receptors (Ion Channel) ATP_released->P2X P2Y P2Y Receptors (GPCR) ATP_released->P2Y Adenosine Adenosine ADP->Adenosine Ecto-5'-nucleotidase (e.g., CD73) ADP->P2Y P1 P1 (Adenosine) Receptors (GPCR) Adenosine->P1 Ion_Flux Ion Flux (Ca²⁺, Na⁺) P2X->Ion_Flux Second_Messengers Second Messengers (cAMP, IP₃) P2Y->Second_Messengers P1->Second_Messengers Cellular_Response Cellular Response Ion_Flux->Cellular_Response Second_Messengers->Cellular_Response

References

The Solubility of ATP Disodium Salt Hydrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility of Adenosine 5'-triphosphate (ATP) Disodium (B8443419) Salt Hydrate (B1144303) in Various Biological Buffers.

Adenosine 5'-triphosphate (ATP) is a pivotal molecule in cellular bioenergetics and signaling. As a substrate for numerous enzymes and a ligand for purinergic receptors, its solubility in experimental buffers is a critical parameter for accurate and reproducible in vitro and in vivo studies. This technical guide provides a comprehensive overview of the solubility of ATP disodium salt hydrate in commonly used biological buffers, details experimental protocols for solubility determination, and illustrates key ATP-dependent signaling pathways.

Quantitative Solubility Data

The solubility of ATP disodium salt hydrate can be influenced by factors such as pH, temperature, and the ionic composition of the buffer. While specific quantitative data for all common buffers is not extensively published, the available information from various suppliers is summarized below. It is important to note the observed discrepancies in reported solubility values, which may arise from differences in experimental methodologies (e.g., kinetic vs. thermodynamic solubility) and the specific hydration state of the ATP salt.

Buffer/SolventpHTemperature (°C)Reported Solubility (mg/mL)Molar Solubility (mM)¹Source(s)
Water~3.52550 - 11090.7 - 200[Sigma-Aldrich, Thermo Scientific][1][2]
PBS7.2Not Specified~10 - 100~18.1 - 181.4[Thermo Scientific, Cayman Chemical, MedchemExpress][2][3][4]
TRIS--Data not available--
HEPES--Data not available--
MES--Data not available--

¹ Molar solubility was calculated using a molecular weight of 551.15 g/mol for ATP disodium salt. The actual molecular weight can vary with the degree of hydration.

Experimental Protocols for Solubility Determination

The solubility of a compound can be determined through two primary methodologies: kinetic and thermodynamic solubility assays. The choice of method often depends on the stage of research, with kinetic assays being more common in high-throughput screening and thermodynamic assays providing a more precise measurement for lead optimization and formulation development.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the solubility of a compound once equilibrium is reached between the dissolved and undissolved solute.

Materials:

  • ATP disodium salt hydrate (solid)

  • Buffer of interest (e.g., PBS, TRIS, HEPES)

  • Vials with caps

  • Incubator/shaker

  • Filtration device (e.g., syringe filters, filter plates)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid ATP disodium salt hydrate to a known volume of the desired buffer in a vial.

  • Equilibration: Seal the vials and place them in an incubator/shaker at a controlled temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: After incubation, allow the samples to settle. Carefully filter the supernatant to remove any undissolved solid. It is crucial to avoid any carryover of solid material.

  • Quantification: Analyze the clear filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved ATP. A standard curve of known ATP concentrations should be used for accurate quantification.

  • Solubility Determination: The determined concentration represents the thermodynamic solubility of ATP in that specific buffer at the tested temperature.

Kinetic Solubility Assay

This high-throughput method measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.

Materials:

  • ATP disodium salt hydrate

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Buffer of interest

  • Microtiter plates (96- or 384-well)

  • Plate reader capable of nephelometry (light scattering) or UV absorbance

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of ATP disodium salt hydrate in DMSO (e.g., 10-20 mM).

  • Serial Dilution: In a microtiter plate, perform serial dilutions of the ATP stock solution with DMSO.

  • Addition to Buffer: Transfer a small, fixed volume of each DMSO dilution to a corresponding well in a new microtiter plate containing the aqueous buffer.

  • Incubation: Mix the plate and incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed indicates the kinetic solubility limit. Alternatively, after incubation and filtration, the concentration of the dissolved compound can be measured by UV spectrophotometry.

Key Signaling Pathways Involving ATP

ATP is a key signaling molecule that activates purinergic receptors, broadly classified into P2X and P2Y receptor families. It is also the substrate for adenylate cyclase in the synthesis of the second messenger cyclic AMP (cAMP).

P2X and P2Y Receptor Signaling

Extracellular ATP can bind to and activate P2X and P2Y receptors, initiating distinct downstream signaling cascades. P2X receptors are ligand-gated ion channels, while P2Y receptors are G protein-coupled receptors (GPCRs). The activation of these receptors plays a crucial role in numerous physiological processes, including neurotransmission, inflammation, and muscle contraction.[1][5][6]

P2X_P2Y_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X P2X Receptor (Ligand-gated Ion Channel) ATP->P2X Binds P2Y P2Y Receptor (GPCR) ATP->P2Y Binds Ion_Influx Na⁺/Ca²⁺ Influx P2X->Ion_Influx Opens G_Protein G Protein Activation P2Y->G_Protein Activates Downstream_P2X Downstream Effects (e.g., Depolarization, Signaling) Ion_Influx->Downstream_P2X Downstream_P2Y Downstream Effects (e.g., PLC, AC activation) G_Protein->Downstream_P2Y

Overview of P2X and P2Y receptor activation by extracellular ATP.
Adenylate Cyclase Signaling Pathway

Intracellular ATP serves as the substrate for the enzyme adenylate cyclase, which, upon activation (typically by Gs protein-coupled receptors), catalyzes the conversion of ATP to cyclic AMP (cAMP).[7][8] cAMP acts as a second messenger, activating Protein Kinase A (PKA) and initiating a cascade of phosphorylation events that regulate various cellular processes.[9]

Adenylate_Cyclase_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR (Gs) G_Protein Gs Protein GPCR->G_Protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts G_Protein->AC Activates ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (Phosphorylation Cascade) PKA->Cellular_Response Ligand Ligand Ligand->GPCR Activates

The role of ATP as a substrate in the adenylate cyclase signaling pathway.
Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the thermodynamic solubility of ATP disodium salt hydrate in a given buffer.

Solubility_Workflow start Start prep Prepare Buffer and ATP Sample start->prep add_excess Add Excess Solid ATP to Buffer prep->add_excess incubate Incubate with Agitation (24-48h at constant T) add_excess->incubate separate Separate Solid and Liquid (Filtration/Centrifugation) incubate->separate quantify Quantify ATP Concentration in Supernatant (HPLC/UV-Vis) separate->quantify result Determine Solubility quantify->result end End result->end

A typical experimental workflow for thermodynamic solubility determination.

Conclusion

The solubility of ATP disodium salt hydrate is a fundamental consideration for any research involving this critical biomolecule. While there is some variability in the reported solubility in PBS and a lack of readily available data for other common buffers like TRIS, HEPES, and MES, this guide provides a solid foundation for researchers. The detailed experimental protocols offer a clear path for determining solubility in specific buffer systems, ensuring data accuracy and reproducibility. Furthermore, the visualization of key ATP-dependent signaling pathways provides a valuable conceptual framework for understanding its multifaceted roles in cellular function. It is recommended that researchers empirically determine the solubility of ATP disodium salt hydrate under their specific experimental conditions to ensure the reliability of their findings.

References

The Pivotal Role of ATP Disodium Salt in Elucidating Kinase Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine 5'-triphosphate (ATP) is the universal energy currency of the cell and a critical phosphate (B84403) donor in cellular signaling cascades orchestrated by kinases. The stable and highly soluble disodium (B8443419) salt of ATP is an indispensable tool in the study of kinase signaling pathways, enabling researchers to dissect molecular mechanisms, screen for novel therapeutic inhibitors, and understand the intricate regulation of cellular processes. This technical guide provides an in-depth exploration of the function of ATP disodium salt in kinase signaling, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts to empower research and drug discovery in this critical area.

The Core Function of ATP in Kinase Signaling

Protein kinases, a vast family of enzymes, catalyze the transfer of the γ-phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins.[1][2] This process, known as phosphorylation, acts as a molecular switch that can activate or deactivate the substrate protein, propagating signals that govern a multitude of cellular activities, including cell growth, proliferation, differentiation, and apoptosis.[1][2] ATP disodium salt serves as the primary in vitro source of the phosphate group in kinase assays, mimicking the physiological role of cellular ATP.[3]

The binding of ATP to the kinase active site is a fundamental prerequisite for catalysis.[4] This interaction is facilitated by a highly conserved ATP-binding pocket and is critically dependent on the presence of divalent cations, most notably magnesium (Mg²⁺), which forms a complex with ATP.[5] Beyond its role as a phosphate donor, ATP binding can also induce conformational changes in the kinase, influencing its stability and catalytic activity.[4] Furthermore, ATP can function as an allosteric modulator, impacting the kinase's function in ways that extend beyond the active site.[6]

Quantitative Data Presentation

The concentration of ATP is a critical parameter in in vitro kinase assays, as it directly influences the enzyme's activity and the apparent potency of ATP-competitive inhibitors.[7][8] Understanding the Michaelis constant (Km) for ATP for a given kinase and how inhibitor potency (IC50) changes with ATP concentration is paramount for accurate data interpretation and the translation of in vitro findings to a cellular context.[9]

ATP Kₘ Values for Common Protein Kinases

The Michaelis constant (Kₘ) for ATP represents the concentration of ATP at which the kinase reaction rate is half of its maximum. It is an inverse measure of the affinity of the kinase for ATP.[10] In biochemical assays, using an ATP concentration around the Kₘ value allows for a more direct measurement of an inhibitor's intrinsic binding affinity (Ki).[11]

KinaseATP Kₘ (µM)
AKT3564 ± 36
CDK2/Cyclin A238 ± 12
Protein Kinase C~50
Rock II25
Kinase A1
Kinase B10
CK1δ (GST-tagged)69.85 (IC50 of PF-670462)
CK1δ (6xHis-tagged)64.18 (IC50 of PF-670462)

Note: Kₘ values can vary depending on the specific assay conditions, including the substrate used and buffer composition.[2][10][12][13]

Effect of ATP Concentration on IC₅₀ Values of ATP-Competitive Inhibitors

For ATP-competitive inhibitors, the measured half-maximal inhibitory concentration (IC₅₀) is highly dependent on the ATP concentration used in the assay.[13] This relationship is described by the Cheng-Prusoff equation: IC₅₀ = Kᵢ (1 + [ATP] / Kₘ) .[14] As the ATP concentration increases, a higher concentration of the inhibitor is required to achieve 50% inhibition.[14] This is a crucial consideration when comparing in vitro potency with cellular efficacy, as intracellular ATP concentrations are typically in the millimolar (mM) range, which is significantly higher than the Kₘ of most kinases.[9]

Kinase TargetATP Kₘ (µM)Kᵢ of Inhibitor (nM)IC₅₀ at ATP Kₘ (nM)IC₅₀ at 1 mM ATP (nM)
Kinase A10510505
Kinase B10051055
Kinase C502040420

This table illustrates the theoretical impact of ATP concentration on the IC₅₀ of a hypothetical ATP-competitive inhibitor, as calculated by the Cheng-Prusoff equation.[14]

Visualizing Kinase Signaling and Experimental Workflows

Diagrammatic representations are essential for conceptualizing the complex interactions within signaling pathways and the logical flow of experimental procedures.

G cluster_0 Generic Kinase Reaction Kinase Kinase Phosphorylated_Substrate Phosphorylated_Substrate Kinase->Phosphorylated_Substrate Catalyzes Substrate Substrate Substrate->Phosphorylated_Substrate ATP ATP ADP ADP ATP->ADP γ-phosphate transfer G cluster_1 MAPK/ERK Signaling Pathway Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Transcription_Factors Transcription_Factors ERK->Transcription_Factors Phosphorylates Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulates G cluster_2 In Vitro Kinase Inhibitor Screening Workflow Start Start Assay_Setup Assay Plate Setup: - Add Kinase - Add Inhibitor (or DMSO) - Pre-incubate Start->Assay_Setup Reaction_Initiation Initiate Reaction: - Add ATP Disodium Salt & Substrate Mix Assay_Setup->Reaction_Initiation Incubation Incubate at Controlled Temperature Reaction_Initiation->Incubation Reaction_Termination Stop Reaction Incubation->Reaction_Termination Signal_Detection Detect Signal (e.g., Luminescence, Radioactivity) Reaction_Termination->Signal_Detection Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Signal_Detection->Data_Analysis End End Data_Analysis->End

References

ATP Disodium Salt as a Phosphate Donor: An In-depth Technical Guide for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Adenosine (B11128) 5'-triphosphate (ATP) disodium (B8443419) salt is a pivotal reagent in biological research, serving as the primary phosphate (B84403) donor in a vast array of enzymatic assays, particularly those involving kinases and ATPases. Its high purity, stability, and solubility in aqueous solutions make it an ideal choice for researchers studying cellular signaling, drug discovery, and enzyme kinetics. This guide provides a comprehensive overview of the properties of ATP disodium salt, detailed experimental protocols for its use, and a summary of key quantitative data to aid in experimental design and interpretation.

Core Properties and Handling

ATP disodium salt is the sodium salt form of adenosine triphosphate. It is a white to off-white crystalline powder that is soluble in water, yielding a clear, colorless, and mildly acidic solution (pH ~3.5). For most biological assays, the pH of the ATP solution should be adjusted to the optimal pH for the enzyme under investigation, typically between 7.0 and 8.0.

Data Presentation: Quantitative Properties of ATP Disodium Salt

For optimal experimental design and reproducibility, it is crucial to consider the quantitative properties of ATP disodium salt, including its purity, stability, and interaction with metal ions.

PropertyValue/SpecificationSource(s)
Purity ≥98% to ≥99% (HPLC)[1][2]
Molecular Weight 551.14 g/mol (anhydrous)[1]
Solubility in Water 50 mg/mL[3]
Storage (Powder) -20°C, desiccated[3]
Stability (Powder) Stable for at least 2 years with <0.5% decomposition per year[3]
Storage (Aqueous Solution) -20°C or -80°C for long-term storage[4][5]
Stability (Aqueous Solution) Stable for months at neutral pH when frozen[6]
Metal IonBinding Constant (per mole)Source(s)
Mg²⁺9,554[3][6]
Ca²⁺3,722[3][6]
Sr²⁺1,381[3][6]
Na⁺13[3][6]
K⁺8[3][6]
Li⁺25[3][6]

The Critical Role of Magnesium in ATP-Dependent Assays

Magnesium ions (Mg²⁺) are essential cofactors for the vast majority of ATP-dependent enzymes, including kinases and ATPases.[7] Mg²⁺ forms a complex with ATP (MgATP²⁻), which is the actual substrate for these enzymes.[8] The binding of Mg²⁺ to the phosphate groups of ATP helps to:

  • Stabilize the conformation of the phosphate chain: This positions the γ-phosphate for efficient transfer.[9]

  • Shield the negative charges of the phosphate groups: This facilitates the nucleophilic attack by the substrate.[10]

  • Promote the proper binding of ATP to the enzyme's active site. [9]

The optimal concentration of Mg²⁺ is critical and should be empirically determined for each assay, but it is typically in slight excess of the ATP concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and steps in biological assays is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate a generic kinase signaling pathway and common experimental workflows.

Kinase Signaling Pathway

G Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates & Activates ADP ADP Kinase1->ADP Substrate Substrate Protein Kinase2->Substrate Phosphorylates Kinase2->ADP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response PhosphoSubstrate->Response Initiates ATP ATP ATP->Kinase1 ATP->Kinase2

Caption: A generic kinase signaling cascade.

Experimental Workflow: Radiometric Kinase Assay

G Start Prepare Reaction Mix (Kinase, Substrate, Buffer) AddATP Initiate Reaction with [γ-³²P]ATP & Mg²⁺ Start->AddATP Incubate Incubate at Optimal Temperature and Time AddATP->Incubate Stop Stop Reaction Incubate->Stop Separate Separate Substrate from Unreacted ATP Stop->Separate Detect Detect ³²P Incorporation (e.g., Scintillation Counting) Separate->Detect Analyze Analyze Data Detect->Analyze

Caption: Workflow for a radiometric kinase assay.

Experimental Workflow: Colorimetric ATPase Assay

G Start Prepare Reaction Mix (ATPase, Buffer) AddATP Initiate Reaction with ATP & Mg²⁺ Start->AddATP Incubate Incubate at Optimal Temperature and Time AddATP->Incubate Stop Stop Reaction & Add Detection Reagent Incubate->Stop Develop Color Development Stop->Develop Measure Measure Absorbance (e.g., at 620-660 nm) Develop->Measure Analyze Analyze Data Measure->Analyze

Caption: Workflow for a colorimetric ATPase assay.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of biological assays. Below are generalized protocols for common assays utilizing ATP disodium salt.

Preparation of a Stock Solution of ATP Disodium Salt
  • Weighing: Accurately weigh the desired amount of ATP disodium salt powder.

  • Dissolving: Dissolve the powder in high-purity, nuclease-free water to a desired stock concentration (e.g., 100 mM).[11]

  • pH Adjustment: Adjust the pH of the solution to 7.0-7.5 using NaOH.[12] This is a critical step as the unadjusted solution will be acidic.

  • Concentration Determination: The precise concentration of the ATP stock solution can be determined by measuring its absorbance at 259 nm. The molar extinction coefficient for ATP at pH 7.0 is 15,400 M⁻¹cm⁻¹.[3][6]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4][5]

Radiometric Kinase Assay Protocol

This traditional and highly sensitive method measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate.[13][14][15]

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the kinase, the protein or peptide substrate, and the appropriate kinase assay buffer. The buffer typically contains a buffering agent (e.g., HEPES, Tris-HCl), a reducing agent (e.g., DTT), and phosphatase inhibitors.[16]

  • Reaction Initiation: Initiate the reaction by adding a solution of MgCl₂ and [γ-³²P]ATP (spiked with non-radiolabeled ATP to achieve the desired specific activity and final concentration).[14]

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.

  • Reaction Termination: Stop the reaction by adding a stop solution, such as a solution containing a high concentration of EDTA to chelate the Mg²⁺, or by spotting the reaction mixture onto a phosphocellulose paper which binds the substrate.[16]

  • Separation: Separate the radiolabeled substrate from the unreacted [γ-³²P]ATP. This can be achieved by washing the phosphocellulose paper or by SDS-PAGE.[16]

  • Detection: Quantify the amount of ³²P incorporated into the substrate using a scintillation counter or a phosphorimager.[14]

  • Data Analysis: Calculate the kinase activity, typically expressed in units of phosphate transferred per unit of time per amount of enzyme (e.g., nmol/min/mg).[15]

Colorimetric ATPase Assay Protocol

This method relies on the detection of inorganic phosphate (Pi) released from ATP hydrolysis using a chromogenic reagent, often based on malachite green.[5][17]

  • Reaction Mixture Preparation: In a 96-well plate, add the ATPase enzyme and the appropriate assay buffer.[5]

  • Reaction Initiation: Start the reaction by adding a solution of ATP disodium salt and MgCl₂.[5]

  • Incubation: Incubate the plate at the optimal temperature for the ATPase for a specific duration.

  • Reaction Termination and Color Development: Stop the reaction and initiate color development by adding a detection reagent (e.g., a malachite green-based solution).[5]

  • Incubation for Color Development: Incubate the plate at room temperature to allow the color to develop fully.

  • Measurement: Measure the absorbance of each well at the appropriate wavelength (typically around 620-660 nm) using a microplate reader.[17]

  • Data Analysis: Generate a standard curve using known concentrations of inorganic phosphate. Use the standard curve to determine the amount of Pi produced in the enzymatic reactions and calculate the ATPase activity.[5]

Fluorometric Kinase Assay Protocol

This high-throughput-compatible method measures kinase activity by detecting the amount of ADP produced.[18]

  • Reaction Mixture Preparation: In a 96-well or 384-well plate, combine the kinase, substrate, and assay buffer.[18]

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP disodium salt and MgCl₂.[18]

  • Incubation: Incubate the plate at the desired temperature for a set period (e.g., 30 minutes).[18]

  • ADP Detection: Add the ADP detection reagents. These reagents are part of an enzyme-coupled reaction that converts the produced ADP into a fluorescent signal.

  • Incubation for Signal Development: Incubate the plate at room temperature to allow the fluorescent signal to develop.

  • Measurement: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths (e.g., λex = 540 nm / λem = 590 nm).

  • Data Analysis: The fluorescence intensity is directly proportional to the amount of ADP produced, and therefore to the kinase activity. For inhibitor screening, a decrease in fluorescence indicates inhibition of the kinase.[18]

Conclusion

ATP disodium salt is an indispensable tool for researchers in numerous fields of biological science. A thorough understanding of its properties, the critical role of cofactors like magnesium, and the application of well-defined experimental protocols are paramount for obtaining accurate, reproducible, and meaningful data. This guide provides the foundational knowledge and practical methodologies to effectively utilize ATP disodium salt as a phosphate donor in a variety of essential biological assays.

References

A Technical Guide to the Use of ATP in In-Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adenosine (B11128) 5'-triphosphate (ATP) is the primary energy currency of all living cells, driving essential metabolic processes such as biosynthesis, transport, and cell division. In the realm of in-vitro research, ATP's central role makes it a powerful and versatile biomarker. The intracellular concentration of ATP is a direct indicator of metabolic activity and cellular health. Metabolically active, viable cells maintain a high and stable level of ATP.[1] Conversely, events like apoptosis or necrosis lead to a rapid decrease in ATP synthesis and swift degradation of the existing ATP pool by endogenous ATPases.[2][3] This fundamental principle allows researchers to reliably quantify cell viability, proliferation, and cytotoxicity by measuring intracellular ATP levels.

Beyond its role as a viability marker, ATP is a critical substrate for numerous enzymes, most notably kinases and ATPases.[4][5] Therefore, in-vitro assays that monitor the consumption of ATP or the generation of its byproduct, adenosine diphosphate (B83284) (ADP), are fundamental tools in drug discovery and basic research for studying enzyme activity and screening for inhibitors.[6][7] This guide provides an in-depth overview of the core principles, experimental protocols, and practical considerations for utilizing ATP in various in-vitro applications.

Measuring Intracellular ATP for Cell Viability and Cytotoxicity Assays

The most common method for quantifying intracellular ATP is the bioluminescent firefly luciferase assay.[8] This technique is renowned for its high sensitivity, wide dynamic range, and simple, homogeneous protocol, making it ideal for high-throughput screening (HTS).[1][2]

Principle of the Luciferase-Based ATP Assay

The assay relies on the enzyme luciferase, which catalyzes the oxidation of D-luciferin in an ATP-dependent reaction to produce oxyluciferin and light.[9][10] The reaction proceeds as follows:

ATP + D-luciferin + O₂ --(Luciferase, Mg²⁺)--> Oxyluciferin + AMP + PPi + CO₂ + Light (≈560 nm) [1][10]

When ATP is the limiting factor, the intensity of the emitted light is directly proportional to the concentration of ATP.[9] To measure intracellular ATP, a reagent is added that lyses the cells, releasing the ATP, which then reacts with the luciferase and luciferin (B1168401) in the reagent mix.[11]

Logical Relationship: Intracellular ATP as an Indicator of Cell Health

The diagram below illustrates the correlation between cellular ATP levels and the physiological state of the cell. Healthy, viable cells maintain high ATP pools, whereas cells undergoing apoptosis or necrosis exhibit a rapid decline in intracellular ATP.

G cluster_0 Cellular State & ATP Levels cluster_1 Biochemical Indicators Viable Viable Cell HighATP High Intracellular ATP (Stable Synthesis) Viable->HighATP Maintains Apoptotic Apoptotic Cell LowATP Low Intracellular ATP (Synthesis Stops, Rapid Degradation) Apoptotic->LowATP Leads to Necrotic Necrotic Cell Necrotic->LowATP Leads to G start Start plate_cells 1. Plate Cells (Adherent or Suspension) in Opaque 96-well Plate start->plate_cells incubate1 2. Incubate (e.g., 24h for attachment) plate_cells->incubate1 add_compounds 3. Add Test Compounds & Controls incubate1->add_compounds incubate2 4. Incubate (Exposure Period, e.g., 48h) add_compounds->incubate2 equilibrate 5. Equilibrate Plate & Reagent to Room Temperature incubate2->equilibrate add_reagent 6. Add ATP Detection Reagent (Lysis + Luciferase/Luciferin) equilibrate->add_reagent mix_stabilize 7. Mix & Incubate (2-5 min shake, 10 min stabilization) add_reagent->mix_stabilize read_lum 8. Read Luminescence (Luminometer) mix_stabilize->read_lum analyze 9. Analyze Data (Subtract Background, Normalize) read_lum->analyze end End analyze->end G ATP ATP Kinase Kinase (Enzyme) ATP->Kinase Substrate Substrate (Protein) Substrate->Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate P ADP ADP Kinase->ADP G start Start prep_mix 1. Prepare Reaction Mix (Buffer, ATPase, MgCl₂) start->prep_mix initiate 2. Initiate Reaction by adding ATP prep_mix->initiate incubate 3. Incubate at 37°C initiate->incubate timepoints 4. Collect Aliquots at Different Time Points incubate->timepoints add_reagent 5. Add Malachite Green Reagent to Stop Reaction & Develop Color timepoints->add_reagent read_abs 6. Read Absorbance (~650 nm) add_reagent->read_abs analyze 7. Analyze Data (Calculate Pi released using Standard Curve) read_abs->analyze end End analyze->end G cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y P2Y Receptor Gq Gq Protein P2Y->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Activate PKC DAG->PKC eATP Extracellular ATP eATP->P2Y Binds

References

Methodological & Application

Application Note and Protocol for the Preparation of a 100mM ATP Disodium Salt Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenosine 5'-triphosphate (ATP) is a pivotal molecule in cellular metabolism, serving as the primary energy currency. In research and drug development, a precisely prepared ATP solution is fundamental for a multitude of biochemical and cellular assays, including kinase activity assays, in vitro transcription, and studies of cellular signaling pathways. The disodium (B8443419) salt of ATP is frequently used due to its stability and solubility in aqueous solutions.[] This document provides a detailed protocol for the preparation, quality control, and storage of a 100mM ATP disodium salt solution to ensure experimental reproducibility and accuracy.

Key Quantitative Data

ParameterValueReference
Molecular Weight (Anhydrous ATP Disodium Salt)551.14 g/mol [2]
Amount for 1 L of 100mM Solution55.115 g[3]
Solubility in Water50 mg/mL[][4]
Initial pH of Aqueous Solution~3.5[4][5][6]
Final Adjusted pH7.0 - 7.5[7][8][9]
Molar Extinction Coefficient (at 259 nm, pH 7.0)15,400 M⁻¹cm⁻¹[8][9]
Storage Temperature (Aliquots)-20°C to -80°C[2][3][10][11][12]
Short-term Storage (Thawed Aliquot)Up to 1 week at 4°C[2]
Long-term Stability (Frozen)Months to over a year[2][10][13]

Experimental Protocol

1. Materials

  • Adenosine 5'-triphosphate disodium salt (e.g., Sigma-Aldrich A7699)

  • Nuclease-free sterile distilled water

  • 1 M Sodium Hydroxide (NaOH) solution

  • Sterile, nuclease-free microcentrifuge tubes

  • 0.22 µm syringe filter

  • pH meter or pH strips (with a narrow range for accuracy)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

2. Procedure

2.1. Preparation of the ATP Solution

  • Calculate the required mass of ATP disodium salt. To prepare a specific volume of a 100mM solution, use the molecular weight of the ATP disodium salt (anhydrous: 551.14 g/mol ). For example, to prepare 10 mL of a 100mM solution, weigh out 0.551 g of ATP disodium salt.

  • Dissolve the ATP disodium salt. In a sterile container, dissolve the weighed ATP disodium salt in approximately 80% of the final desired volume of nuclease-free sterile water. For a 10 mL final volume, start with 8 mL of water. It is advisable to perform this step on ice to minimize potential hydrolysis.[12]

  • Adjust the pH. The initial pH of the ATP solution will be acidic (around 3.5).[4][5][6] Carefully adjust the pH to a final range of 7.0-7.5 by adding 1 M NaOH dropwise while gently stirring the solution on ice.[8][9][14] Monitor the pH using a calibrated pH meter or narrow-range pH strips. Avoid overshooting the pH, as a basic environment can also lead to ATP hydrolysis.[8]

  • Bring to the final volume. Once the desired pH is achieved, add nuclease-free sterile water to reach the final volume.

  • Sterilization. To ensure the solution is free from microbial contamination, sterile filter it through a 0.22 µm syringe filter into a sterile container.[9]

2.2. Quality Control: Concentration Verification

  • Prepare a dilute aliquot. Make a 1:4000 dilution of the 100mM ATP stock solution in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0).[8]

  • Measure the absorbance. Using a UV-Vis spectrophotometer, measure the absorbance of the diluted solution at 259 nm.[8][9] Use the same buffer as a blank.

  • Calculate the concentration. Use the Beer-Lambert law (A = εcl) to determine the exact concentration of your ATP stock solution. The molar extinction coefficient (ε) for ATP at 259 nm and pH 7.0 is 15,400 M⁻¹cm⁻¹.[8][9]

    • Concentration (M) = (Absorbance at 259 nm * Dilution Factor) / (15,400 M⁻¹cm⁻¹ * Path Length (cm))

2.3. Aliquoting and Storage

  • Aliquot the solution. Dispense the 100mM ATP solution into small, single-use volumes in sterile, nuclease-free microcentrifuge tubes.[3][8] This minimizes the number of freeze-thaw cycles the stock solution is subjected to, thereby preserving its integrity.[2][10][11]

  • Store at low temperature. Store the aliquots at -20°C for long-term use. For even greater stability, storage at -80°C is recommended.[2][10][12] Properly stored, the solution is stable for several months to a year.[2][10][13] Once an aliquot is thawed, it can be kept at 4°C for up to a week, but for critical applications, it is best to use it immediately and discard any unused portion.[2]

Visualizations

ATP_Preparation_Workflow cluster_prep Preparation cluster_qc Quality Control cluster_storage Storage weigh Weigh ATP Disodium Salt dissolve Dissolve in 80% Final Volume of H₂O weigh->dissolve ph_adjust Adjust pH to 7.0-7.5 with NaOH on Ice dissolve->ph_adjust final_vol Bring to Final Volume with H₂O ph_adjust->final_vol sterilize Sterile Filter (0.22 µm) final_vol->sterilize dilute Prepare Dilution (e.g., 1:4000) sterilize->dilute measure Measure Absorbance at 259 nm dilute->measure calculate Calculate Concentration (Beer-Lambert Law) measure->calculate aliquot Aliquot into Single-Use Tubes calculate->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a 100mM ATP disodium salt solution.

Signaling Pathway and Experimental Context

ATP is a fundamental signaling molecule in numerous pathways. For instance, in the context of inflammation, extracellular ATP can act as a Damage-Associated Molecular Pattern (DAMP), activating purinergic receptors such as P2X7 on immune cells. This activation can trigger the assembly of the NLRP3 inflammasome, leading to the maturation and release of pro-inflammatory cytokines like IL-1β. A precisely prepared 100mM ATP stock solution is often used to stimulate cells in such assays.

ATP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP Extracellular ATP P2X7 P2X7 Receptor ATP->P2X7 Binds NLRP3 NLRP3 Inflammasome Assembly P2X7->NLRP3 Activates Caspase1 Caspase-1 Activation NLRP3->Caspase1 ProIL1B Pro-IL-1β Caspase1->ProIL1B IL1B Mature IL-1β (Released) ProIL1B->IL1B Cleavage by Active Caspase-1

References

Application Notes and Protocols for ATP Disodium Salt Hydrate in Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the effective use of Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt hydrate (B1144303) in various kinase assay formats. The information is intended to assist researchers in obtaining accurate and reproducible results in kinase activity screening and inhibitor profiling.

Introduction to Kinase Assays and the Role of ATP

Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate (B84403) group from a high-energy donor molecule, typically ATP, to a specific substrate molecule. This process, known as phosphorylation, is a fundamental mechanism for regulating a majority of cellular processes. The dysregulation of kinase activity is implicated in numerous diseases, making kinases a major target for drug discovery.

Kinase assays are essential tools for measuring the enzymatic activity of kinases and for screening potential inhibitors. ATP disodium salt hydrate is a crucial reagent in these assays, serving as the phosphate donor. The concentration and purity of the ATP solution can significantly impact the outcome of the assay.

Properties and Handling of ATP Disodium Salt Hydrate

ATP disodium salt hydrate is a stable, crystalline powder that is readily soluble in water.[1] It is the preferred form of ATP for most biochemical assays due to its purity and stability.

Key Properties:

  • Solubility: Soluble in water (up to 50 mg/mL), yielding a clear, colorless, and mildly acidic solution (pH ~3.5).[1][2]

  • Storage of Powder: The solid form should be stored at -20°C with desiccation.[1][2] It is stable for at least two years with minimal decomposition.[1][2]

  • Storage of Solutions: Aqueous solutions of ATP are stable for extended periods when stored frozen.[3] For short-term use, solutions can be kept at 4°C.[4] It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[4]

Preparation of ATP Stock Solutions

Accurate preparation of the ATP stock solution is critical for reproducible kinase assays.

Protocol for 100 mM ATP Stock Solution:

  • Weighing: Accurately weigh the required amount of ATP disodium salt hydrate powder.

  • Dissolving: Dissolve the powder in high-purity, nuclease-free water to the desired final volume.

  • pH Adjustment: The initial solution will be acidic.[2] Adjust the pH to 7.0-7.5 using a sodium hydroxide (B78521) (NaOH) solution. This is crucial as ATP is most stable in this pH range.[5]

  • Concentration Determination: The concentration of the ATP stock solution should be verified spectrophotometrically by measuring the absorbance at 259 nm. The molar extinction coefficient (ε) for ATP at pH 7.0 is 15,400 M⁻¹cm⁻¹.[1][2]

  • Aliquoting and Storage: Aliquot the ATP stock solution into smaller, single-use volumes and store at -20°C or -80°C.

The Critical Role of ATP Concentration in Kinase Assays

The concentration of ATP used in a kinase assay is a critical parameter that can significantly influence the interpretation of inhibitor data, particularly for ATP-competitive inhibitors.[6]

  • Assays at ATP Km: Performing assays at the Michaelis constant (Km) for ATP allows for a more direct measurement of an inhibitor's binding affinity (Ki).[6][7] This is a common practice in biochemical assays for ranking the potency of inhibitors against different kinases.[8]

  • Assays at Physiological ATP Concentrations: Cellular ATP concentrations are in the millimolar (mM) range, which is often significantly higher than the Km of most kinases.[7][9] Using physiological ATP concentrations (e.g., 1-10 mM) can provide a more accurate prediction of an inhibitor's efficacy in a cellular context.[6][10]

The relationship between IC₅₀, Kᵢ, and ATP concentration for an ATP-competitive inhibitor is described by the Cheng-Prusoff equation :

IC₅₀ = Kᵢ (1 + [ATP] / Km)[6]

This equation highlights that the IC₅₀ value of an ATP-competitive inhibitor will increase as the ATP concentration increases.[6]

Generic Kinase Assay Protocol

This protocol provides a general framework for a biochemical kinase assay. The specific concentrations of the kinase, substrate, and ATP, as well as the incubation time, should be optimized for each specific kinase-substrate pair.

Materials:

  • Kinase of interest

  • Substrate (peptide or protein)

  • ATP disodium salt hydrate

  • Kinase reaction buffer (see Table 2 for a typical formulation)

  • Detection reagent (e.g., for radiometric, fluorescence, or luminescence-based assays)

  • Microplate (e.g., 96-well or 384-well)

Experimental Workflow:

KinaseAssayWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Prep_Kinase Prepare Kinase Solution Add_Components Add Kinase, Substrate, and Inhibitor to Plate Prep_Kinase->Add_Components Prep_Substrate Prepare Substrate Solution Prep_Substrate->Add_Components Prep_ATP Prepare ATP Solution Initiate_Reaction Initiate Reaction with ATP Prep_ATP->Initiate_Reaction Prep_Inhibitor Prepare Inhibitor (Optional) Prep_Inhibitor->Add_Components Add_Components->Initiate_Reaction Incubate Incubate at Optimal Temperature Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction Incubate->Terminate_Reaction Add_Detection_Reagent Add Detection Reagent Terminate_Reaction->Add_Detection_Reagent Measure_Signal Measure Signal (e.g., Radioactivity, Fluorescence, Luminescence) Add_Detection_Reagent->Measure_Signal Data_Analysis Data Analysis (Calculate Activity/Inhibition) Measure_Signal->Data_Analysis

Figure 1: A generalized workflow for a biochemical kinase assay.

Protocol Steps:

  • Reaction Setup: In a microplate, add the kinase, substrate, and test compound (inhibitor) in the kinase reaction buffer. The final volume will depend on the plate format.

  • Initiation: Initiate the kinase reaction by adding the ATP solution. The final ATP concentration will vary depending on the experimental goal (e.g., Km or physiological concentration).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (typically 30°C) for a predetermined amount of time.

  • Termination: Stop the reaction. The method of termination depends on the assay format (e.g., adding a stop solution, heat inactivation).[11]

  • Detection: Add the appropriate detection reagent to quantify the kinase activity. This could involve measuring the incorporation of radioactive ³²P from [γ-³²P]ATP into the substrate, or detecting the amount of ADP produced using a coupled enzyme assay.[12][13]

  • Data Analysis: Analyze the data to determine the kinase activity or the inhibitory effect of the test compounds.

Data Presentation

Quantitative data from kinase assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Typical ATP Concentrations in Kinase Assays

Assay TypeTypical ATP Concentration RangePurpose
Biochemical Assays (Inhibitor Profiling)Km of the kinaseDetermine inhibitor potency (Kᵢ)
Cell-Based Assays1 - 10 mMMimic physiological conditions
Radiometric Assays10 - 100 µM (with [γ-³²P]ATP)Detect phosphate incorporation
Fluorescence/Luminescence Assays1 - 100 µMOptimize signal-to-background ratio

Table 2: Example of a 1X Kinase Reaction Buffer

ComponentFinal ConcentrationPurpose
Tris-HCl (pH 7.5)25 mMBuffering agent
β-glycerophosphate5 mMPhosphatase inhibitor
Dithiothreitol (DTT)2 mMReducing agent
Na₃VO₄0.1 mMPhosphatase inhibitor
MgCl₂10 mMEssential cofactor for ATP binding

Note: The optimal buffer composition can vary between different kinases.[14]

Signaling Pathway Visualization

Understanding the context of a kinase within a signaling pathway is crucial for interpreting experimental results.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates ADP_K1 ADP Kinase1->ADP_K1 Substrate Substrate Protein Kinase2->Substrate phosphorylates ADP_K2 ADP Kinase2->ADP_K2 PhosphorylatedSubstrate Phosphorylated Substrate TranscriptionFactor Transcription Factor PhosphorylatedSubstrate->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Ligand Extracellular Signal Ligand->Receptor ATP_K1 ATP ATP_K1->Kinase1 ATP_K2 ATP ATP_K2->Kinase2

Figure 2: A simplified generic kinase signaling cascade.

This diagram illustrates a typical signal transduction pathway involving a cascade of kinases, where the phosphorylation of downstream substrates ultimately leads to a cellular response, such as altered gene expression. Each phosphorylation step requires ATP as the phosphate donor.

References

Application Notes and Protocols for ATP Disodium Salt in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Extracellular adenosine (B11128) 5'-triphosphate (ATP) plays a crucial role as a signaling molecule in the cellular microenvironment, influencing a wide range of physiological and pathological processes.[1][2] When released from cells due to stress, damage, or active secretion, ATP can act as a danger signal, modulating immune responses, cell proliferation, migration, and death.[2][3][4][5] The disodium (B8443419) salt of ATP is a stable and soluble form commonly used in in vitro cell culture experiments to investigate these effects.

These application notes provide an overview of the use of ATP disodium salt in cell culture, including recommended concentration ranges, protocols for key experiments, and visualization of relevant signaling pathways.

Data Presentation: ATP Disodium Salt Concentration Ranges

The optimal concentration of ATP disodium salt is highly dependent on the cell type, the specific purinergic receptors expressed (P2X and P2Y families), and the biological question being investigated.[1][6] The P2X7 receptor, for instance, is known for its low affinity for ATP, often requiring concentrations in the high micromolar to millimolar range for activation.[3][6][7]

Cell TypeApplicationATP Concentration RangeReference(s)
HeLa (Cervical Cancer) Cell Migration10 µM - 1 mM (maximal at 1 mM)[4]
IMR-32 (Neuroblastoma) Cell MigrationMaximal at 30 µM[4]
MCF-7 (Breast Cancer) Cell MigrationSignificant at 100 µM[4]
SiHa (Cervical Cancer) Cytotoxicity / ApoptosisUp to 5 mM[8]
Mouse Hippocampal Astrocytes H+ Flux / P2 Receptor Activation100 µM[9]
THP-1 (Monocytic Leukemia) NLRP3 Inflammasome Activation5 mM[10]
Human 1321N1 Astrocytoma P2Y2 Receptor ActivationEC50 = 0.0631 - 0.085 µM[11]
Primary Rat Osteoblasts ATP Release Inhibition0.1 - 10 µM (using P2X7 antagonists)[3]
NSCLC A549 & H1299 ATP Internalization10 µM - 1 mM[12]

Experimental Protocols

Protocol 1: Preparation of ATP Disodium Salt Stock Solution

A sterile, pH-adjusted stock solution is critical for reproducible results.

Materials:

  • ATP disodium salt powder (e.g., Sigma-Aldrich A2383)

  • Nuclease-free water or PBS

  • 0.1 M NaOH and 0.1 M HCl for pH adjustment

  • Sterile 0.22 µm syringe filter

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the desired amount of ATP disodium salt powder in a sterile container.

  • Dissolve the powder in nuclease-free water or PBS to the desired stock concentration (e.g., 100 mM). ATP is soluble in water up to 50 mg/ml.

  • The initial solution will be mildly acidic (pH ~3.5). Adjust the pH to 7.0-7.4 using 0.1 M NaOH. Monitor the pH closely.

  • Once the pH is adjusted, bring the solution to the final volume with nuclease-free water or PBS.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C. For short-term storage, 4°C is acceptable for a limited time.[13]

Protocol 2: Induction of Cellular Responses with ATP

This protocol describes the general procedure for treating cultured cells with ATP to study its effects.

Materials:

  • Cultured cells in appropriate multi-well plates

  • Complete cell culture medium

  • Prepared ATP stock solution

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a multi-well plate at a density appropriate for the specific assay and allow them to adhere and reach the desired confluency.

  • The day of the experiment, remove the old medium.

  • Wash the cells gently with sterile PBS if required by the specific experimental design (e.g., to remove serum components).

  • Prepare the working concentrations of ATP by diluting the stock solution in the appropriate cell culture medium (serum-free or serum-containing, depending on the experiment).

  • Add the ATP-containing medium to the cells. Include a vehicle control (medium without ATP).

  • Incubate the cells for the desired period (from minutes to hours or days, depending on the endpoint being measured).[8]

  • Proceed with the desired downstream analysis (e.g., cell viability assay, cytokine measurement, protein extraction for western blotting).

Protocol 3: Assessment of Cell Viability (ATP-based Luciferase Assay)

A common method to assess the effect of ATP treatment on cell viability is to measure the intracellular ATP levels of the remaining viable cells.[14][15][16]

Materials:

  • Cells treated with ATP disodium salt in a white-walled 96-well plate

  • Commercial ATP-based cell viability assay kit (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • After the ATP treatment period, equilibrate the plate to room temperature for approximately 30 minutes.[17]

  • Add the ATP detection reagent from the kit to each well in a volume equal to the culture medium volume.[17]

  • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[17]

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate cell viability by normalizing the luminescence of treated samples to the vehicle control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

ATP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R High Conc. P2YR P2Y Receptor ATP->P2YR Low Conc. Ca_Influx Ca²⁺ Influx P2X7R->Ca_Influx K_Efflux K⁺ Efflux P2X7R->K_Efflux PLC PLC Activation P2YR->PLC Inflammasome NLRP3 Inflammasome Activation Caspase1 Caspase-1 Activation Inflammasome->Caspase1 Apoptosis Apoptosis Ca_Influx->Apoptosis K_Efflux->Inflammasome Cell_Migration Cell Migration PLC->Cell_Migration IL1b IL-1β Secretion Caspase1->IL1b

Extracellular ATP signaling pathways.

Experimental_Workflow_ATP cluster_assays Endpoint Analysis A Prepare ATP Stock Solution (Sterile, pH 7.4) C Treat Cells with ATP (Varying Concentrations & Times) A->C B Seed Cells in Multi-well Plate B->C D Incubate for a Defined Period C->D E Downstream Assays D->E F Cell Viability Assay (e.g., Luciferase-based) E->F G Cytokine Measurement (e.g., ELISA for IL-1β) E->G H Migration/Invasion Assay (e.g., Transwell) E->H I Apoptosis Assay (e.g., Annexin V Staining) E->I

General experimental workflow for ATP treatment.

References

Application of ATP Disodium Salt in Bioluminescence Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 5'-triphosphate (ATP) is the primary energy currency of all living cells, playing a crucial role in cellular metabolism and various enzymatic reactions. The quantification of ATP is a reliable indicator of cell viability and metabolic activity. Bioluminescence assays utilizing the firefly luciferase system offer a highly sensitive and rapid method for ATP detection. ATP disodium (B8443419) salt is a stable and soluble form of ATP, making it an ideal reagent for these assays. This document provides detailed application notes and protocols for the use of ATP disodium salt in bioluminescence assays.

The principle of this assay is based on the luciferin-luciferase reaction, where in the presence of ATP and oxygen, the enzyme firefly luciferase catalyzes the oxidation of D-luciferin. This reaction results in the emission of light, and the intensity of this light is directly proportional to the concentration of ATP in the sample.

Signaling Pathway: Firefly Luciferase Bioluminescence

The firefly luciferase reaction is a two-step process that requires ATP, D-luciferin, magnesium ions (Mg²⁺), and molecular oxygen.

FireflyLuciferasePathway Firefly Luciferase Reaction Pathway cluster_step1 Step 1: Adenylation of Luciferin (B1168401) cluster_step2 Step 2: Oxidative Decarboxylation and Light Emission D_Luciferin D-Luciferin Luciferyl_Adenylate Luciferyl-AMP Intermediate D_Luciferin->Luciferyl_Adenylate + ATP ATP ATP Disodium Salt ATP->Luciferyl_Adenylate Luciferase_Mg Firefly Luciferase + Mg²⁺ Luciferase_Mg->D_Luciferin catalyzes PPi Pyrophosphate (PPi) Luciferyl_Adenylate->PPi releases Luciferyl_Adenylate_2 Luciferyl-AMP Intermediate Oxyluciferin Excited Oxyluciferin Luciferyl_Adenylate_2->Oxyluciferin + O₂ O2 Oxygen (O₂) O2->Oxyluciferin Light Light (Photon) Oxyluciferin->Light emits AMP AMP Oxyluciferin->AMP releases CO2 CO₂ Oxyluciferin->CO2 releases Ground_Oxyluciferin Ground State Oxyluciferin Light->Ground_Oxyluciferin decays to

Caption: The two-step enzymatic reaction of firefly luciferase.

Quantitative Data Summary

Bioluminescence assays using ATP disodium salt are characterized by their high sensitivity, wide dynamic range, and excellent linearity. The following tables summarize typical performance data.

Table 1: Assay Linearity with ATP Disodium Salt

ATP Concentration RangeCell Type/MatrixCorrelation Coefficient (R²)Reference
1 x 10⁻¹⁰ M to 1 x 10⁻⁵ MAssay Buffer≥ 0.996[1]
8 nM to 40 µMHMI-9 Medium0.96[2]
Not SpecifiedHaCaT Cells0.998[3]
Not SpecifiedJurkat CellsNot Specified, linear over 6 orders of magnitude[4]

Table 2: Assay Sensitivity and Limit of Detection (LOD)

ParameterValueConditionsReference
Limit of Detection (ATP)0.01 picomolesIn assay buffer[4]
Limit of Detection (Cells)As low as a single cellIn cell culture medium[4]
Limit of Detection (ATP)10 femtomolesATP standard[5]
Signal-to-Background (S/B) Ratio24.5 ± 2.68 nM ATP vs. no ATP control[2]

Experimental Protocols

Below are detailed protocols for common applications of ATP bioluminescence assays.

1. ATP Standard Curve Preparation

This protocol is essential for quantifying the absolute amount of ATP in a sample.

  • Materials:

    • ATP Disodium Salt

    • ATP-free water or appropriate assay buffer (e.g., PBS, cell culture medium)

    • White, opaque-walled 96-well plates suitable for luminescence measurements

    • Luminometer

  • Procedure:

    • Prepare a 1 mM ATP Stock Solution: Dissolve the appropriate amount of ATP disodium salt in ATP-free water. Aliquot and store at -20°C or -80°C.

    • Serial Dilutions: Perform serial dilutions of the ATP stock solution in the same buffer or medium as your samples to create a standard curve. A typical range is from 1 µM to 10 pM.

    • Plate Setup: Add 100 µL of each ATP standard to the wells of a white, opaque 96-well plate. Include wells with buffer/medium only as a background control.

    • Add Luciferase Reagent: Prepare the luciferase working solution according to the manufacturer's instructions. Add an equal volume (e.g., 100 µL) of the luciferase reagent to each well containing the ATP standards and background controls.

    • Incubation: Mix the plate gently on a plate shaker for 2 minutes to induce cell lysis and stabilize the luminescent signal. Incubate for 10 minutes at room temperature, protected from light.

    • Measurement: Measure the luminescence using a luminometer.

    • Data Analysis: Subtract the average luminescence of the background control from all other readings. Plot the net luminescence (Relative Light Units, RLU) versus the ATP concentration and perform a linear regression to determine the equation of the line.

2. Cell Viability Assay

This protocol is used to determine the number of viable cells in a culture.

  • Materials:

    • Cells in culture (adherent or suspension)

    • Culture medium

    • ATP Bioluminescence Assay Kit (containing cell lysis buffer, luciferase, and luciferin substrate)

    • White, opaque-walled 96-well plates

    • Luminometer

  • Procedure:

    • Cell Plating:

      • Adherent cells: Seed cells in a white, opaque 96-well plate at the desired density and allow them to attach overnight.

      • Suspension cells: Add the desired number of cells directly into the wells of a white, opaque 96-well plate.

    • Compound Treatment (Optional): If testing the effect of a compound on cell viability, add the compound to the appropriate wells and incubate for the desired period.

    • Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.

    • Reagent Addition: Add a volume of the ATP detection reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

    • Lysis and Signal Stabilization: Mix the contents of the wells on a plate shaker for 2 minutes to ensure complete cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measurement: Measure the luminescence in a luminometer. The signal is proportional to the amount of ATP and, therefore, the number of viable cells.

Experimental Workflow

The following diagram illustrates a typical workflow for a cell-based ATP bioluminescence assay.

ExperimentalWorkflow General Workflow for ATP Bioluminescence Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis start Start: Prepare Cells and Reagents plate_cells Plate Cells in 96-well Plate start->plate_cells treat_cells Treat Cells with Compounds (Optional) plate_cells->treat_cells equilibrate Equilibrate Plate to Room Temperature treat_cells->equilibrate add_reagent Add ATP Detection Reagent equilibrate->add_reagent incubate Incubate (Lysis & Signal Stabilization) add_reagent->incubate measure Measure Luminescence (RLU) incubate->measure analyze Analyze Data (Subtract Background, Plot) measure->analyze end_node End: Determine Cell Viability/ATP Concentration analyze->end_node

Caption: A typical experimental workflow for an ATP bioluminescence assay.

Conclusion

ATP disodium salt is a critical component in bioluminescence assays for the sensitive and accurate quantification of ATP. These assays are robust, and adaptable for high-throughput screening, making them invaluable tools in basic research, drug discovery, and toxicology studies. The provided protocols and data serve as a comprehensive guide for researchers and scientists to effectively implement ATP bioluminescence assays in their work.

References

Application Notes and Protocols for Utilizing ATP Disodium Salt in In Vitro Transcription Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vitro transcription (IVT) is a cornerstone technique for the production of RNA molecules for a myriad of applications, including the synthesis of mRNA for vaccines and therapeutics, functional RNAs such as sgRNAs for CRISPR-based gene editing, and RNA probes for molecular biology research. The efficiency and yield of IVT reactions are critically dependent on the optimal composition of the reaction mixture, including the quality and concentration of nucleotide triphosphates (NTPs). Adenosine triphosphate (ATP) is a fundamental component of this reaction. While available in various salt forms, the disodium (B8443419) salt of ATP is a commonly used option. These application notes provide a comprehensive guide to the use of ATP disodium salt in IVT reactions, including its properties, impact on the reaction, detailed protocols, and quality control measures.

Properties of ATP Disodium Salt

ATP disodium salt is a stable, crystalline powder that is readily soluble in water. Its use in IVT introduces sodium ions into the reaction buffer, a factor that must be considered when optimizing the overall ionic strength of the mixture. The product is typically of high purity (≥95%) and should be free of DNase and RNase activity to ensure the integrity of the template DNA and the transcribed RNA.

Storage and Stability:

ATP disodium salt powder is stable for years when stored at -20°C with desiccation.[1] Aqueous solutions are also stable for extended periods when stored frozen, though repeated freeze-thaw cycles should be avoided.[1] It is recommended to prepare aliquots of ATP solutions to maintain stability. While ATP in solution is generally stable, it is an unstable high-energy compound that can degrade over time, especially at room temperature.[2]

Impact of ATP Disodium Salt on In Vitro Transcription

The choice of counter-ions for NTPs can influence the overall performance of the IVT reaction. The introduction of sodium ions from ATP disodium salt contributes to the total ionic strength of the reaction, which can affect the activity of T7 RNA polymerase.

Ionic Strength and Enzyme Activity:

The activity of T7 RNA polymerase is sensitive to the ionic strength of the reaction buffer.[3][4] High salt concentrations can inhibit the binding of the polymerase to the DNA template, thereby reducing transcription efficiency.[5] However, optimal salt concentrations can enhance RNA yield by preventing product rebinding and subsequent extension activities of the polymerase.[5] While some studies have investigated the addition of sodium acetate (B1210297) (NaOAc) to IVT reactions, one study found no significant benefit in RNA yield from this addition, suggesting the initial ionic strength was already optimal.[3][6] It is crucial to consider the contribution of sodium ions from ATP disodium salt when optimizing the concentration of other salts, such as magnesium acetate or chloride.

Interaction with Magnesium:

Magnesium ions (Mg²⁺) are a critical cofactor for T7 RNA polymerase.[7][8] The concentration of Mg²⁺ and its ratio to the total NTP concentration are among the most significant factors affecting RNA yield.[7][9] ATP is a known chelator of divalent cations like Mg²⁺. Therefore, the concentration of free Mg²⁺ available to the polymerase is dependent on the total NTP concentration. When using ATP disodium salt, it is essential to optimize the Mg²⁺ concentration to ensure sufficient free magnesium for polymerase activity.

Experimental Protocols

Protocol 1: Standard In Vitro Transcription Reaction for mRNA Synthesis

This protocol is designed for the synthesis of capped and poly(A)-tailed mRNA using ATP disodium salt.

Materials:

  • Linearized DNA template (1 µg) with a T7 promoter

  • ATP disodium salt solution (100 mM, pH 7.0)

  • GTP, CTP, UTP or modified NTP solutions (100 mM, pH 7.0)

  • Cap analog (e.g., ARCA)

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 220 mM MgCl₂, 10 mM Spermidine (B129725), 50 mM DTT)

  • T7 RNA Polymerase

  • RNase Inhibitor

  • DNase I, RNase-free

  • Nuclease-free water

Procedure:

  • Thaw all reagents on ice. Keep enzymes and the cap analog on ice. Allow the transcription buffer to equilibrate to room temperature to avoid precipitation of spermidine by the DNA template.

  • Assemble the transcription reaction at room temperature in the following order:

    • Nuclease-free water to a final volume of 50 µL

    • 10x Transcription Buffer: 5 µL

    • ATP disodium salt solution (100 mM): 2 µL (final concentration 4 mM)

    • GTP solution (100 mM): 2 µL (final concentration 4 mM)

    • CTP solution (100 mM): 2 µL (final concentration 4 mM)

    • UTP solution (100 mM): 2 µL (final concentration 4 mM)

    • Cap analog (e.g., 40 mM ARCA): 4 µL

    • Linearized DNA template: 1 µg

    • RNase Inhibitor: 1 µL

    • T7 RNA Polymerase: 2 µL

  • Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.

  • Incubate the reaction at 37°C for 2 to 4 hours.

  • To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.

  • Purify the synthesized RNA using a suitable method such as lithium chloride precipitation or a column-based purification kit.

Data Presentation: Optimizing IVT Reaction Components

The following table summarizes key findings from studies on the optimization of IVT reaction components, which are relevant when using ATP disodium salt.

ComponentFindingQuantitative ImpactReference(s)
Magnesium (Mg²⁺) Has the highest impact on RNA yield. Acetate is a more effective counter-ion than chloride.Optimal concentrations are crucial; for example, one study found 75 mM MgOAc₂ to be optimal for long saRNA synthesis.[3][9][10]
NTPs The interaction between Mg²⁺ and NTPs is highly essential.The optimal balance is critical; a molecular ratio of 1:1.875 between total NTPs and Mg²⁺ was suggested for high yield.[6][11]
Sodium Acetate (NaOAc) Further addition during IVT provided no added benefit in RNA yield in one study.The addition of various NaOAc concentrations yielded lower RNA concentrations than reactions with no added salt.[3][9][10]
Buffer System The type of buffer can impact mRNA yield.HEPES-NaOH buffer led to higher mRNA yields than Tris-based buffers in one study.[7]

Quality Control of In Vitro Transcribed RNA

Assessing the quality of the synthesized RNA is crucial for the success of downstream applications. The key parameters to evaluate are yield, purity, and integrity.[12][13]

Protocol 2: Quality Control Workflow
  • Quantification:

    • Measure the RNA concentration using UV-Vis spectrophotometry at 260 nm (A260). An A260 of 1.0 corresponds to approximately 40 µg/mL of single-stranded RNA.

    • Alternatively, use a fluorometric assay for more accurate quantification, especially for low-concentration samples.

  • Purity Assessment:

    • Calculate the A260/A280 and A260/A230 ratios from the spectrophotometer readings.

    • An A260/A280 ratio of ~2.0 is indicative of pure RNA, free from protein contamination.[14]

    • An A260/A230 ratio of >1.8 suggests the absence of contaminants like salts or organic solvents.[14]

  • Integrity Analysis:

    • Perform denaturing agarose (B213101) gel electrophoresis to visualize the RNA. Intact RNA should appear as a sharp, distinct band corresponding to the expected size. Degraded RNA will appear as a smear. For eukaryotic total RNA, the 28S rRNA band should be about twice as intense as the 18S rRNA band.[15]

    • For more precise analysis, use automated capillary electrophoresis systems (e.g., Agilent Bioanalyzer). These systems provide an RNA Integrity Number (RIN) on a scale of 1 to 10, where a higher RIN value indicates better RNA integrity.[16]

Data Presentation: RNA Quality Control Metrics
ParameterMethodAcceptance CriteriaReference(s)
Yield UV-Vis Spectrophotometry (A260) or FluorometryDependent on application and reaction scale.[14]
Purity UV-Vis Spectrophotometry (A260/A280, A260/A230)A260/A280 ≈ 2.0; A260/A230 > 1.8[14]
Integrity Denaturing Agarose Gel ElectrophoresisSharp band at the expected size; minimal smearing.[15]
Integrity Capillary Electrophoresis (RIN)RIN value ≥ 8 is generally considered high quality for many downstream applications.[16][17]

Visualizations

Experimental Workflow for In Vitro Transcription and Quality Control

IVT_Workflow cluster_prep Template Preparation cluster_ivt In Vitro Transcription cluster_qc Quality Control plasmid Plasmid DNA linearization Linearization plasmid->linearization purification_dna Purification linearization->purification_dna ivt_reaction IVT Reaction (with ATP Disodium Salt) purification_dna->ivt_reaction Linearized Template dnase_treatment DNase I Treatment ivt_reaction->dnase_treatment purification_rna RNA Purification dnase_treatment->purification_rna quantification Quantification (UV-Vis/Fluorometry) purification_rna->quantification purity Purity Assessment (A260/A280, A260/A230) quantification->purity integrity Integrity Analysis (Gel/Capillary Electrophoresis) purity->integrity downstream Downstream Applications (e.g., Transfection, Microinjection) integrity->downstream High-Quality RNA

Caption: Workflow for IVT using ATP disodium salt and subsequent RNA QC.

Logical Relationship of IVT Reaction Components

IVT_Components T7_Polymerase T7 RNA Polymerase RNA_Product RNA Transcript T7_Polymerase->RNA_Product DNA_Template Linearized DNA Template (with T7 Promoter) DNA_Template->RNA_Product NTPs NTPs (including ATP Disodium Salt) Magnesium Magnesium (Mg²⁺) (Cofactor) NTPs->Magnesium chelates NTPs->RNA_Product Buffer Buffer (e.g., Tris-HCl, HEPES) Buffer->T7_Polymerase provides optimal pH Magnesium->T7_Polymerase is a critical cofactor for Ionic_Strength Overall Ionic Strength Magnesium->Ionic_Strength contributes to Sodium Sodium (Na⁺) (from ATP Disodium Salt) Sodium->Ionic_Strength contributes to Ionic_Strength->T7_Polymerase affects activity Yield_Quality Yield & Quality RNA_Product->Yield_Quality

References

Application Notes and Protocols for ATP Standard Curve Generation

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Standard Protocol for ATP Standard Curve Generation

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Adenosine triphosphate (ATP) is the primary energy currency of all living cells. The quantification of intracellular ATP is a reliable method for determining cell viability and cytotoxicity, making it a crucial tool in drug discovery and development. A standard curve is essential for accurately quantifying ATP in unknown samples. This document provides a detailed protocol for generating a robust and reproducible ATP standard curve using a bioluminescence assay, which is the most common and sensitive method.

Principle of the Assay

The ATP bioluminescence assay is based on the ATP-dependent oxidation of luciferin (B1168401) catalyzed by the enzyme luciferase, which results in the emission of light. The amount of light produced is directly proportional to the concentration of ATP in the sample. By measuring the luminescence of a series of known ATP concentrations (the standard curve), the ATP concentration in experimental samples can be accurately determined.

Materials and Reagents
  • ATP standard (e.g., 10 mM stock solution)[1]

  • ATP assay buffer[2]

  • Luciferase/luciferin reagent (ATP detection cocktail)[2]

  • Nuclease-free water

  • White, opaque 96-well plates (for luminescence assays)[3]

  • Multichannel pipette

  • Luminometer[2]

Experimental Protocol

This protocol outlines the steps for preparing ATP standards and generating a standard curve. It is crucial to maintain sterile conditions and use ATP-free labware to avoid contamination.[2]

Preparation of Reagents
  • ATP Stock Solution (10 mM): If starting with lyophilized ATP, reconstitute it in nuclease-free water to a final concentration of 10 mM.[1] Store aliquots at -20°C to avoid multiple freeze-thaw cycles.[4]

  • ATP Assay Buffer: Thaw the buffer and bring it to room temperature before use.[2]

  • Luciferase/Luciferin Reagent: Prepare the reagent according to the manufacturer's instructions. This often involves reconstituting a lyophilized powder with the assay buffer.[5] Allow the reconstituted reagent to equilibrate to room temperature for at least one hour before use.[5] Protect the reagent from light.[6]

Preparation of ATP Standard Dilutions

A serial dilution of the ATP stock solution is performed to create a range of concentrations for the standard curve. The following table provides an example of how to prepare a set of standards.

StandardVolume of ATP SolutionVolume of Diluent (Assay Buffer)Final ATP Concentration
Stock --10 mM
Working Stock 10 µL of 10 mM Stock990 µL100 µM
A 100 µL of 100 µM Working Stock900 µL10 µM
B 100 µL of Standard A900 µL1 µM
C 100 µL of Standard B900 µL100 nM
D 100 µL of Standard C900 µL10 nM
E 100 µL of Standard D900 µL1 nM
F (Blank) 0 µL1000 µL0 nM

Note: The range of the standard curve should encompass the expected ATP concentrations in your samples.[6] It is recommended to run each standard in triplicate.

Assay Procedure
  • Plate Setup: Add 10 µL of each ATP standard dilution to the wells of a white, opaque 96-well plate. Include a blank control containing only the assay buffer.

  • Reagent Addition: Using a multichannel pipette, add 100 µL of the prepared luciferase/luciferin reagent to each well containing the standards.[7]

  • Incubation: Incubate the plate at room temperature for 2-5 minutes to allow the enzymatic reaction to stabilize.[7][8] The plate should be protected from light during this time.

  • Measurement: Measure the luminescence of each well using a luminometer. The integration time for the measurement will depend on the instrument, but a 1-2 second integration time is common.[9]

Data Presentation

The data from the luminometer will be in Relative Light Units (RLU). A standard curve is generated by plotting the RLU values against the corresponding ATP concentrations.

Table of Representative Data
ATP Concentration (nM)RLU (Mean)Standard Deviation
10002,500,000125,000
100250,00012,500
1025,0001,250
12,500125
0.125012
0 (Blank)505
Data Analysis
  • Subtract Background: Subtract the mean RLU of the blank from the RLU of all other standards.

  • Plot the Standard Curve: Plot the background-subtracted RLU values (Y-axis) against the known ATP concentrations (X-axis).

  • Perform Linear Regression: Perform a linear regression analysis on the data points. The resulting equation (y = mx + c) will be used to calculate the ATP concentration of unknown samples. A good standard curve should have a correlation coefficient (R²) of ≥ 0.99.[10]

Visualizations

Experimental Workflow Diagram

ATP_Standard_Curve_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagent_prep Reagent Preparation atp_stock ATP Stock Solution (10 mM) reagent_prep->atp_stock serial_dilution Serial Dilution of ATP Standards atp_stock->serial_dilution plate_setup Add Standards to 96-well Plate serial_dilution->plate_setup add_reagent Add Luciferase/ Luciferin Reagent plate_setup->add_reagent incubation Incubate at RT (2-5 min) add_reagent->incubation measure_lum Measure Luminescence incubation->measure_lum plot_curve Plot Standard Curve measure_lum->plot_curve calc_conc Calculate Unknown Concentrations plot_curve->calc_conc

Caption: Workflow for ATP standard curve generation.

Signaling Pathway

ATP_Luminescence_Reaction ATP ATP Luciferase Luciferase ATP->Luciferase Luciferin D-Luciferin Luciferin->Luciferase O2 O₂ O2->Luciferase Products Oxyluciferin + AMP + PPi + CO₂ Luciferase->Products Light Light (Photon) Luciferase->Light Emits

Caption: Bioluminescent reaction for ATP detection.

References

Application Notes: ATP Disodium Salt in Inflammasome Activation Assays

Application Notes and Protocols for the Preparation of ATP Working Solutions in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenosine 5'-triphosphate (ATP) is a pivotal molecule that serves as the primary energy currency in all known forms of life. In the context of enzymatic reactions, particularly those involving kinases, ATPases, and ligases, it functions as a critical substrate for phosphorylation, adenylylation, or as an allosteric regulator. The accurate and consistent preparation of ATP working solutions is paramount to obtaining reliable and reproducible experimental data in drug discovery and basic research.

This document provides detailed protocols for the preparation, quality control, and storage of ATP solutions for use in enzymatic assays. It includes quantitative data on stability and recommended working concentrations, as well as visual workflows to guide the user.

Quantitative Data Summary

Table 1: Stability of Aqueous ATP Solutions
Storage TemperaturepHConcentrationDuration of StabilityPrimary Degradation ProductReference
Room TemperatureNeutralNot specifiedUnstable, significant hydrolysis can occur overnightADP[1]
4°C (Refrigerated)NeutralNot specifiedAt least one weekADP[1][2]
-20°C7.0 - 7.510 mM - 100 mMStable for months, up to one yearADP[1][3]
-80°C7.0 - 7.510 mM - 100 mMStable for at least one year, potentially indefinitelyADP[1][4]

Note: ATP is most stable in aqueous solutions between pH 6.8 and 7.4. At more extreme pH values, it rapidly hydrolyzes to ADP and phosphate (B84403).[5] Solid ATP disodium (B8443419) salt is stable for at least 2 years when stored at -20°C with desiccation.

Table 2: Typical ATP Working Concentrations in Enzymatic Assays
Assay TypeTypical ATP ConcentrationRationaleReference
Kinase Assays (Biochemical)~ Km of the kinaseAllows for sensitive detection of ATP-competitive inhibitors. The IC50 value becomes a direct measure of the inhibitor's affinity (Ki).[6][7]
Kinase Assays (Biochemical)10 µM - 100 µMA common range used for inhibitor profiling and allows for the detection of both ATP-competitive and non-competitive inhibitors.[8]
Kinase Assays (Cell-based mimicry)1 mMMimics physiological ATP concentrations, which is crucial for determining a compound's specificity and cellular effects.[6][7][9]
ATPase Assays100 µM - 200 µMA common starting point for characterizing ATPase activity.[10]
General Enzymatic AssaysVaries widely based on the specific enzyme's Km for ATP.Concentration should be optimized for each specific enzyme and assay.[11]

Experimental Protocols

Protocol 1: Preparation of a 100 mM ATP Stock Solution

Materials:

  • Adenosine 5'-triphosphate disodium salt hydrate (B1144303) (e.g., Sigma-Aldrich A7699)

  • Nuclease-free water

  • 1 M NaOH or 1 M Tris base solution

  • pH meter or pH strips (narrow range, e.g., 6.5-8.0)

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • 0.22 µm sterile filter and syringe (optional, for sterile applications)

Procedure:

  • Weighing ATP: On a calibrated analytical balance, weigh out the required amount of ATP disodium salt. For a 10 mL solution of 100 mM ATP (MW: 551.1 g/mol for anhydrous), you would need 0.551 g.

  • Dissolution: In a suitable container, dissolve the ATP powder in a minimal volume of nuclease-free water (e.g., 7-8 mL for a final volume of 10 mL).[12] Keep the solution on ice to minimize degradation, as the initial solution will be acidic (pH ~3.5).

  • pH Adjustment: Carefully adjust the pH of the ATP solution to 7.0 - 7.5 using 1 M NaOH or 1 M Tris base.[13][14] Add the base dropwise while gently stirring the solution on a magnetic stirrer. Monitor the pH frequently using a calibrated pH meter or pH strips. It is critical not to overshoot the pH, as ATP hydrolyzes rapidly in basic conditions.[12]

  • Final Volume Adjustment: Once the target pH is reached, add nuclease-free water to bring the solution to the final desired volume (e.g., 10 mL).

  • Sterilization (Optional): For applications requiring sterility, such as cell culture, filter the ATP solution through a 0.22 µm sterile syringe filter into a sterile container.[2][14]

  • Aliquoting and Storage: Aliquot the 100 mM ATP stock solution into smaller, single-use volumes (e.g., 50 µL or 100 µL) in sterile, nuclease-free microcentrifuge tubes.[12][15] Store the aliquots at -20°C or -80°C.[1][13] Avoid repeated freeze-thaw cycles.[16]

Protocol 2: Quality Control - Determination of ATP Concentration by UV-VIS Spectrophotometry

Principle:

The concentration of an ATP solution can be accurately determined by measuring its absorbance at 259 nm. The Beer-Lambert law (A = εcl) is used for the calculation, where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette.

Materials:

  • 100 mM ATP stock solution (from Protocol 1)

  • 100 mM Phosphate buffer, pH 7.0

  • UV-VIS spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Nuclease-free water

Procedure:

  • Prepare a Dilution: Prepare a 1:1000 or 1:4000 dilution of your ATP stock solution in 100 mM phosphate buffer, pH 7.0.[12][14] For example, to make a 1:1000 dilution, add 1 µL of the 100 mM ATP stock to 999 µL of the phosphate buffer.

  • Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 259 nm. Use the 100 mM phosphate buffer, pH 7.0, as the blank.

  • Measure Absorbance: Measure the absorbance of the diluted ATP solution at 259 nm.

  • Calculate Concentration: Use the Beer-Lambert law to calculate the precise concentration of your ATP stock solution. The molar extinction coefficient (ε) for ATP at 259 nm and pH 7.0 is 15,400 M-1cm-1.[12][14]

    Concentration (M) = (Absorbance at 259 nm) / (15,400 M-1cm-1 * 1 cm) * Dilution Factor

    For example, if the absorbance of a 1:1000 dilution is 0.77, the concentration of the stock solution is: (0.77 / 15,400) * 1000 = 0.05 M or 50 mM.

    This indicates that the initial weighing may have included water or that some degradation has occurred. Adjust the concentration of your stock solution accordingly for future experiments.

Protocol 3: Preparation of ATP Working Solutions for a Kinase Assay

Objective:

To prepare a 100 µM ATP working solution for a typical kinase assay.

Materials:

  • Verified 100 mM ATP stock solution (from Protocols 1 and 2)

  • Kinase assay buffer (specific to the kinase of interest)

Procedure:

  • Determine Required Volume: Calculate the total volume of the 100 µM ATP working solution needed for your experiment.

  • Serial Dilution: It is recommended to perform serial dilutions to achieve the final working concentration accurately.

    • Step 1 (Intermediate Dilution): Prepare a 1 mM intermediate ATP solution by diluting the 100 mM stock 1:100 in the kinase assay buffer. For example, add 10 µL of the 100 mM ATP stock to 990 µL of kinase assay buffer.

    • Step 2 (Final Working Solution): Prepare the 100 µM final working solution by diluting the 1 mM intermediate solution 1:10 in the kinase assay buffer. For example, add 100 µL of the 1 mM ATP solution to 900 µL of kinase assay buffer.

  • Use Freshly Prepared: It is best practice to prepare the final ATP working solution fresh on the day of the experiment from the frozen stock. Keep the working solution on ice during use.

Visualizations

ATP_Preparation_Workflow cluster_0 Stock Solution Preparation cluster_1 Quality Control & Storage cluster_2 Working Solution Preparation weigh Weigh ATP Disodium Salt dissolve Dissolve in Nuclease-Free Water weigh->dissolve ph_adjust Adjust pH to 7.0-7.5 with NaOH/Tris dissolve->ph_adjust volume_adjust Adjust to Final Volume ph_adjust->volume_adjust qc Determine Concentration (UV-Vis at 259 nm) volume_adjust->qc aliquot Aliquot into Single-Use Volumes qc->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot on Ice store->thaw dilute Serially Dilute in Assay Buffer thaw->dilute use Use in Enzymatic Reaction dilute->use

Caption: Workflow for the preparation of ATP working solutions.

ATP_in_Kinase_Reaction ATP ATP Kinase Kinase Enzyme ATP->Kinase Binds to active site ADP ADP Kinase->ADP Releases PhosphoSubstrate Phosphorylated Protein Substrate Kinase->PhosphoSubstrate Catalyzes phosphorylation and releases Substrate Protein Substrate Substrate->Kinase Binds

Caption: Role of ATP in a generic kinase-catalyzed reaction.

Conclusion

The integrity of ATP solutions is a critical determinant of success in enzymatic assays. By following these detailed protocols for preparation, quantification, and storage, researchers can ensure the consistency and reliability of their experimental results. Adherence to best practices, such as preparing fresh working solutions, avoiding repeated freeze-thaw cycles, and maintaining a neutral pH, will minimize ATP degradation and contribute to the generation of high-quality data in drug discovery and molecular biology research.

References

The Pivotal Role of Magnesium Chloride in ATP-Dependent Enzymatic Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 5'-triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of enzymatic reactions essential for life. In vitro assays involving ATP-dependent enzymes, such as kinases, ATPases, and polymerases, are fundamental tools in basic research and drug discovery. The disodium (B8443419) salt of ATP is commonly used in these assays; however, the biologically active species is not free ATP but rather a complex of ATP with a divalent cation, most notably magnesium (Mg²⁺). Magnesium chloride (MgCl₂) is therefore a critical component of reaction buffers for these assays. This document provides detailed application notes on the role of MgCl₂, protocols for common ATP-dependent assays, and guidance on optimizing MgCl₂ concentration for reliable and reproducible results.

Application Notes: The Indispensable Role of MgCl₂

The primary role of MgCl₂ in assays utilizing ATP disodium salt is to provide magnesium ions (Mg²⁺) that form a chelate complex with ATP. The negatively charged phosphate (B84403) groups of ATP are stabilized by the positively charged Mg²⁺ ion, forming the MgATP²⁻ complex. This complex is the true substrate for most ATP-dependent enzymes.

Key Functions of Mg²⁺ in Enzymatic Assays:

  • Formation of the Active Substrate: For the majority of kinases, ATPases, and polymerases, MgATP²⁻ is the actual substrate that binds to the enzyme's active site. Free ATP can even be inhibitory to some enzymes.

  • Facilitating Phosphoryl Transfer: The Mg²⁺ ion helps to neutralize the negative charges on the phosphate groups of ATP. This charge neutralization facilitates the nucleophilic attack on the γ-phosphate by the enzyme or a co-substrate, which is the core mechanism of phosphoryl transfer reactions catalyzed by kinases.

  • Enzyme Activation: Beyond its role in forming the MgATP²⁻ complex, free Mg²⁺ can also act as an essential activator for some enzymes, particularly certain protein tyrosine kinases.[1] This suggests that some enzymes have a second Mg²⁺ binding site that is crucial for their catalytic activity.

  • Stabilizing Nucleic Acid Structures: In polymerase-catalyzed reactions like PCR, Mg²⁺ is crucial for the activity of DNA polymerase. It facilitates the incorporation of dNTPs and also stabilizes the duplex formed between the primer and the DNA template.

Optimizing MgCl₂ Concentration:

The concentration of MgCl₂ is a critical parameter that must be optimized for each specific assay and enzyme.

  • Insufficient MgCl₂: A concentration of MgCl₂ that is too low will result in a suboptimal concentration of the MgATP²⁻ complex, leading to reduced enzyme activity.

  • Excess MgCl₂: Conversely, an excessively high concentration of MgCl₂ can be inhibitory. High levels of free Mg²⁺ can interfere with enzyme conformation, substrate binding, or lead to the precipitation of assay components.

  • The Mg²⁺:ATP Ratio: The molar ratio of Mg²⁺ to ATP is a key consideration. A slight excess of MgCl₂ over ATP is often recommended to ensure that the majority of ATP is in the MgATP²⁻ form. However, the optimal ratio can vary depending on the specific enzyme and assay conditions.

Quantitative Data Summary

The following tables summarize typical concentration ranges and kinetic parameters for MgCl₂ and ATP in common enzymatic assays, compiled from various sources.

Table 1: Recommended Concentration Ranges for MgCl₂ and ATP in Kinase and ATPase Assays

Assay TypeComponentTypical Concentration RangeNotes
Kinase Assays MgCl₂5 - 20 mMOptimal concentration is enzyme-dependent.[2][3]
ATP10 - 200 µMOften used at or near the Kₘ for ATP.[4][5]
ATPase Assays MgCl₂1 - 10 mMA 1:1 to 5:1 molar ratio of MgCl₂ to ATP is common.[6]
ATP0.5 - 5 mMHigher concentrations are often used compared to kinase assays.[7][8][9]

Table 2: Effect of Mg²⁺ Concentration on Kinase Kinetics

KinaseEffect of Increasing Free Mg²⁺VₘₐₓKₘ (ATP-Mg)Reference
Csk and Src (soluble tyrosine kinases)ActivationIncreasesNo change[1]
Fibroblast Growth Factor Receptor KinaseActivationIncreasesDecreases[1]
Cyclin-Dependent Kinase 2 (CDK2)Activation (requires two Mg²⁺ ions)Increases-[10][11]
ITK (tyrosine kinase)ActivationIncreases-[12]

Experimental Protocols

Protocol 1: In Vitro Protein Kinase Assay using a Synthetic Peptide Substrate

This protocol describes a general method for measuring the activity of a protein kinase using a synthetic peptide as a substrate. The assay measures the incorporation of phosphate from ATP into the peptide.

Materials:

  • Purified active protein kinase

  • Synthetic peptide substrate

  • Kinase Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.[2]

  • ATP solution (10 mM stock)

  • Stop Solution (e.g., 75 mM phosphoric acid or EDTA solution)

  • Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit, HTRF® detection reagents)

  • Microplate reader

Procedure:

  • Prepare the Kinase Reaction Mix: In a microplate well, prepare the reaction mixture containing the kinase and peptide substrate in Kinase Assay Buffer. The final volume is typically 10-25 µL.

  • Enzyme and Substrate Concentrations: The optimal concentrations of the kinase and peptide substrate should be determined empirically. A common starting point for the peptide substrate is at or near its Kₘ value.

  • Initiate the Reaction: Start the kinase reaction by adding ATP to a final concentration of 10-100 µM.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time. This incubation time should be within the linear range of the reaction.

  • Terminate the Reaction: Stop the reaction by adding the Stop Solution.

  • Signal Detection: Add the detection reagents according to the manufacturer's protocol and measure the signal using a microplate reader.

Workflow for Kinase Assay:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection prep_mix Prepare Kinase Reaction Mix (Kinase + Substrate + Buffer) initiate Initiate Reaction (Add ATP) prep_mix->initiate prep_atp Prepare ATP Solution prep_atp->initiate incubate Incubate initiate->incubate terminate Terminate Reaction (Add Stop Solution) incubate->terminate add_detection Add Detection Reagents terminate->add_detection read_plate Read Plate add_detection->read_plate

Caption: General workflow for an in vitro kinase assay.

Protocol 2: Malachite Green-Based ATPase Assay

This protocol describes a colorimetric method to measure ATPase activity by quantifying the release of inorganic phosphate (Pi). The malachite green reagent forms a colored complex with free phosphate.

Materials:

  • Purified ATPase

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂.

  • ATP solution (10 mM stock)

  • Malachite Green Reagent: A solution of malachite green and ammonium (B1175870) molybdate (B1676688) in acid.

  • Phosphate Standard (e.g., KH₂PO₄) for standard curve.

  • Microplate reader

Procedure:

  • Prepare Phosphate Standards: Prepare a series of phosphate standards in the Assay Buffer to generate a standard curve.

  • Prepare the ATPase Reaction: In a microplate well, add the purified ATPase to the Assay Buffer.

  • Initiate the Reaction: Start the reaction by adding ATP to a final concentration of 1 mM. The total reaction volume is typically 50-100 µL. Include a no-enzyme control to measure non-enzymatic ATP hydrolysis.

  • Incubation: Incubate the reaction at the optimal temperature for the ATPase (e.g., 37°C) for a suitable time (e.g., 15-30 minutes).

  • Stop the Reaction and Develop Color: Stop the reaction by adding the Malachite Green Reagent. This will also initiate the color development.

  • Incubation: Incubate at room temperature for 15-20 minutes to allow the color to fully develop.

  • Measure Absorbance: Read the absorbance at a wavelength between 620-650 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-enzyme control from all readings. Use the phosphate standard curve to determine the amount of Pi produced in each reaction.

Workflow for Malachite Green ATPase Assay:

ATPase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Detection prep_standards Prepare Phosphate Standards prep_reaction Prepare ATPase Reaction (Enzyme + Buffer) initiate Initiate Reaction (Add ATP) prep_reaction->initiate prep_atp Prepare ATP Solution prep_atp->initiate incubate_reaction Incubate initiate->incubate_reaction add_malachite Add Malachite Green Reagent incubate_reaction->add_malachite incubate_color Incubate for Color Development add_malachite->incubate_color read_absorbance Read Absorbance incubate_color->read_absorbance

Caption: Workflow for a malachite green-based ATPase assay.

Signaling Pathway and Logical Relationships

The interaction between Mg²⁺, ATP, and an enzyme is a fundamental relationship in many signaling pathways. The following diagram illustrates this core logical relationship.

Mg_ATP_Enzyme_Interaction ATP ATP disodium salt MgATP MgATP²⁻ (Active Substrate) ATP->MgATP MgCl2 MgCl₂ Mg_ion Mg²⁺ MgCl2->Mg_ion dissociates to Mg_ion->MgATP chelates Enzyme Enzyme (Kinase, ATPase, etc.) MgATP->Enzyme binds to Product Product(s) + ADP Enzyme->Product catalyzes

Caption: The central role of Mg²⁺ in forming the active MgATP²⁻ substrate for enzymes.

Conclusion

Magnesium chloride is a seemingly simple but absolutely essential reagent in any assay involving ATP disodium salt. Its role extends beyond being a simple salt in a buffer; it is integral to the formation of the biologically active MgATP²⁻ complex, which is the true substrate for a multitude of enzymes. Proper optimization of MgCl₂ concentration is paramount for obtaining accurate and reproducible data in kinase, ATPase, and other ATP-dependent enzyme assays. The protocols and guidelines presented here provide a solid foundation for researchers to design and execute robust and reliable experiments in their drug discovery and basic research endeavors.

References

Application Notes: Sterile Filtering ATP Disodium Salt Solutions for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adenosine (B11128) 5'-triphosphate (ATP) is the primary energy currency of all living cells, playing a pivotal role in cellular metabolism, signal transduction, and various enzymatic reactions.[1][2] In the context of cell-based assays, the quantification of intracellular ATP is a robust indicator of cell viability, proliferation, and cytotoxicity.[3][4] Furthermore, extracellular ATP acts as a crucial signaling molecule, activating purinergic receptors to modulate a wide range of physiological processes.[5][6]

Accurate and reproducible results in these assays hinge on the quality and purity of the ATP solutions used. Contamination with microorganisms or particulates can interfere with measurements and compromise the integrity of the experiment. Therefore, sterile filtration is a critical step in the preparation of ATP disodium (B8443419) salt solutions for any cell-based application. These application notes provide a comprehensive guide and detailed protocols for the proper preparation, sterile filtration, and quality control of ATP solutions.

Physicochemical Properties and Handling of ATP Disodium Salt

Understanding the properties of ATP disodium salt is essential for its correct handling and storage. The solid form is a white to off-white powder.[7] While the powder is stable for years at -20°C with desiccation, aqueous solutions require more careful handling to prevent degradation.[1]

Table 1: Physicochemical Data for ATP Disodium Salt

PropertyValueSource(s)
Molecular FormulaC₁₀H₁₄N₅Na₂O₁₃P₃[7]
Molecular Weight551.14 g/mol [7]
Solubility in Water50 mg/mL[1]
pH of Aqueous Solution~3.5 (mildly acidic)[1]
Optimal pH Stability6.8 - 7.4[8]
UV Absorbance (λmax)259 nm (at pH 7.0)[8]
Molar Extinction Coeff. (ε)15,400 M⁻¹cm⁻¹ at 259 nm[9]
Recommended Storage (Solid)-20°C, desiccated[1]
Recommended Storage (Solution)-20°C or -80°C in aliquots[9][10]

Protocols for Preparation and Filtration

Protocol 1: Preparation of a Sterile 100 mM ATP Stock Solution

This protocol details the steps to prepare a sterile, pH-adjusted ATP stock solution suitable for use as a standard or reagent in various cell-based assays.

Materials:

  • ATP Disodium Salt (e.g., Sigma-Aldrich A2383 or A3377)[1]

  • Nuclease-free, sterile water

  • 1 M Sodium Hydroxide (NaOH), sterile

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filters (low protein binding, e.g., PES or PVDF)[9]

  • Sterile syringes

  • Sterile, nuclease-free microcentrifuge tubes

  • UV-Vis Spectrophotometer

Methodology:

  • Dissolution:

    • Weigh the desired amount of ATP disodium salt powder in a sterile conical tube. To make a 100 mM solution, use 55.11 mg per 1 mL of water.

    • Add a minimal volume of sterile, nuclease-free water to dissolve the powder completely.[9] The resulting solution will be clear and colorless.[1]

  • pH Adjustment:

    • The initial ATP solution will be acidic (pH ~3.5).[1]

    • Slowly add sterile 1 M NaOH dropwise while gently vortexing. Monitor the pH using pH strips or a calibrated pH meter until it reaches a final pH of 7.0 - 7.5.[9] ATP is most stable in this pH range.[8]

  • Sterile Filtration:

    • Draw the pH-adjusted ATP solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe tip. Filters with a pore size of 0.2 µm or 0.22 µm are considered sterilizing grade.[11][12] Polyethersulfone (PES) is a good choice for aqueous solutions due to its high flow rate and low protein binding properties.[13]

    • Filter the solution directly into a new sterile conical tube. This step removes any potential bacterial contamination.[14]

  • Concentration Verification (Quality Control):

    • Prepare a 1:100 or 1:1000 dilution of the filtered ATP stock solution in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0).

    • Measure the absorbance of the dilution at 259 nm using a UV-Vis spectrophotometer.[9]

    • Calculate the concentration using the Beer-Lambert law (A = εcl), with a molar extinction coefficient (ε) of 15,400 M⁻¹cm⁻¹.[9]

    • Concentration (M) = (Absorbance at 259 nm / 15,400) * Dilution Factor

  • Aliquoting and Storage:

    • Based on the verified concentration, adjust the solution to the final desired concentration (e.g., 100 mM) using sterile, pH-adjusted water.

    • Dispense the final stock solution into single-use, sterile, nuclease-free microcentrifuge tubes.[7]

    • Store the aliquots at -20°C or -80°C to prevent degradation.[9][10] Avoid repeated freeze-thaw cycles.[7]

G cluster_prep Preparation Workflow A Weigh ATP Disodium Salt Powder B Dissolve in Sterile Water A->B C Adjust pH to 7.0-7.5 with 1M NaOH B->C D Sterile Filter with 0.22 µm Syringe Filter C->D E Verify Concentration (UV-Vis at 259 nm) D->E F Aliquot into Single-Use Tubes E->F G Store at -20°C or -80°C F->G

Workflow for preparing sterile ATP stock solution.
Protocol 2: Application in a Luciferase-Based Cell Viability Assay

This protocol describes how to use the sterile ATP stock solution to generate a standard curve for quantifying intracellular ATP in a cell viability assay. The principle relies on the ATP-dependent oxidation of D-luciferin by firefly luciferase, which produces a luminescent signal proportional to the amount of ATP.[4]

Materials:

  • Sterile 100 mM ATP Stock Solution (from Protocol 1)

  • Cell culture medium or PBS (same as used for samples)

  • ATP detection cocktail (containing luciferase and D-luciferin)[3]

  • Cell samples (suspension or adherent cells) lysed to release intracellular ATP

  • Opaque, white 96-well plates (for luminescence assays)

  • Luminometer

Methodology:

  • Preparation of ATP Standards:

    • Thaw an aliquot of the 100 mM sterile ATP stock solution on ice.

    • Perform serial dilutions in the same medium or buffer as your cell samples (e.g., cell culture medium, PBS) to create a standard curve.[3][15] A typical range for a standard curve might be from 1 nM to 10 µM.

Table 2: Example Serial Dilution for ATP Standard Curve

StandardVolume of Previous StandardVolume of Diluent (Medium/PBS)Final ATP Concentration
A (10 µM)1 µL of 10 mM stock999 µL10 µM
B (1 µM)100 µL of Standard A900 µL1 µM
C (100 nM)100 µL of Standard B900 µL100 nM
D (10 nM)100 µL of Standard C900 µL10 nM
E (1 nM)100 µL of Standard D900 µL1 nM
F (Blank)0 µL1000 µL0 nM
A 1:10 dilution of the 100 mM stock is first made to get a 10 mM working stock.
  • Assay Procedure:

    • Add 10-100 µL of each ATP standard to triplicate wells of an opaque 96-well plate.

    • Add 10-100 µL of your lysed cell samples to other wells.

    • Prepare the ATP detection cocktail according to the manufacturer's instructions. This should be done freshly before use.[3]

    • Add an equal volume (e.g., 100 µL) of the ATP detection cocktail to all wells containing standards and samples.

    • Mix briefly on an orbital shaker.

    • Immediately measure the luminescence using a plate-reading luminometer. The signal is often transient and stable for about one minute.[4]

  • Data Analysis:

    • Subtract the average luminescence of the blank (0 nM ATP) from all other readings.

    • Plot the net luminescence values for the standards against their corresponding ATP concentrations.

    • Use the resulting standard curve to determine the ATP concentration in your experimental samples.

G cluster_assay Luciferase Assay Workflow A Prepare ATP Standard Serial Dilutions C Pipette Standards & Samples into 96-Well Plate A->C B Lyse Cells to Release Intracellular ATP B->C D Add ATP Detection Cocktail (Luciferase/Luciferin) C->D E Measure Luminescence Immediately D->E F Generate Standard Curve & Calculate Sample ATP E->F

Experimental workflow for an ATP viability assay.

Application: ATP in Cellular Signaling

Extracellular ATP is a potent signaling molecule that mediates its effects through P2 purinergic receptors, which are broadly classified into P2X (ion channels) and P2Y (G protein-coupled) receptors.[5] Activation of these receptors can trigger diverse downstream pathways involved in processes like inflammation, neurotransmission, and cell proliferation.[5][16] For instance, the P2Y₂ receptor, upon binding ATP, couples to the Gq protein, activating Phospholipase C (PLC) and leading to an increase in intracellular calcium.[5]

G Simplified P2Y Receptor Signaling cluster_membrane Cell Membrane P2Y P2Y Receptor Gq Gq Protein P2Y->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ATP Extracellular ATP ATP->P2Y binds Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Proliferation) Ca->Response PKC->Response

References

Troubleshooting & Optimization

Technical Support Center: Optimizing ATP Concentration for Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing ATP concentration for kinase inhibitor screening. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ATP concentration for a kinase inhibitor screening assay?

The optimal ATP concentration for a kinase inhibitor screening assay is typically at or near the Michaelis constant (Km) of the kinase for ATP.[1][2] Using the Km value for ATP allows for a more accurate determination of an inhibitor's potency, as the resulting IC50 value will be approximately twice the inhibitor constant (Ki) for ATP-competitive inhibitors.[1] However, for certain applications, such as selecting for non-ATP binding site inhibitors, higher ATP concentrations may be used.[3] Cellular ATP concentrations are in the millimolar (mM) range, which is significantly higher than the Km of most kinases.[1][4] Therefore, testing at physiological ATP concentrations (e.g., 1 mM) can provide a more biologically relevant assessment of inhibitor potency.[5]

Q2: Why is it important to determine the Michaelis constant (Km) for ATP?

Determining the kinase-specific Km for ATP is a critical first step in assay development for several reasons:

  • Standardization and Comparability: Using the Km of ATP allows for the standardization of assay conditions, enabling a more accurate comparison of inhibitor potencies across different kinases.[2][6]

  • Accurate Potency Determination: For ATP-competitive inhibitors, the IC50 value is dependent on the ATP concentration.[1] When the ATP concentration is equal to its Km, the relationship between IC50 and the inhibition constant (Ki) is simplified (IC50 ≈ 2Ki), providing a more direct measure of the inhibitor's affinity for the kinase.[1]

  • Understanding Inhibition Mechanism: Varying the ATP concentration can provide insights into the mechanism of action of an inhibitor.[7] For example, a significant shift in IC50 with changing ATP concentrations is characteristic of an ATP-competitive inhibitor.

Q3: How does ATP concentration affect the IC50 of a kinase inhibitor?

For an ATP-competitive inhibitor, the IC50 value will increase as the concentration of ATP increases. This is because the inhibitor and ATP are competing for the same binding site on the kinase. At higher ATP concentrations, a higher concentration of the inhibitor is required to achieve 50% inhibition. The relationship between IC50, Ki, and ATP concentration can be described by the Cheng-Prusoff equation: IC50 = Ki (1 + [ATP]/Km).[1]

Q4: What are the different types of kinase inhibitors, and how does ATP concentration affect their apparent potency?

The primary types of kinase inhibitors are:

  • ATP-Competitive Inhibitors (Type I): These inhibitors bind to the ATP-binding pocket of the kinase in its active conformation.[8] Their potency is highly dependent on the ATP concentration.

  • Non-Competitive Inhibitors: These inhibitors bind to a site on the kinase that is distinct from the ATP-binding pocket. Their potency is generally not affected by the ATP concentration.

  • Uncompetitive Inhibitors: These inhibitors bind only to the enzyme-substrate complex. Their apparent potency increases with increasing substrate (ATP) concentration.

  • Allosteric Inhibitors (Type III): These inhibitors bind to a site remote from the active site, inducing a conformational change that inhibits kinase activity. Their potency is typically not dependent on the ATP concentration.

Troubleshooting Guide

Q1: My Z'-factor is low. What could be the cause?

A low Z'-factor (typically < 0.5) indicates poor assay quality, with a small separation between positive and negative controls and/or high data variability.[3] Potential causes include:

  • Suboptimal Reagent Concentrations: Incorrect concentrations of the kinase, substrate, or ATP can lead to a low signal-to-background ratio.

  • High Background Signal: This can be caused by compound interference with the detection reagents or non-specific binding.[9]

  • Inconsistent Pipetting: Inaccurate liquid handling can introduce significant variability.

  • Edge Effects: Evaporation from wells on the edge of the plate can lead to inconsistent results.

  • Reaction Not at Initial Velocity: If the kinase reaction proceeds too far, it can lead to an underestimation of inhibitor potency and increased variability.

Q2: I am not seeing any inhibition, even with known inhibitors. What should I check?

  • High ATP Concentration: If the ATP concentration is too high (significantly above the Km), it can mask the effect of ATP-competitive inhibitors.[9]

  • Inactive Kinase or Inhibitor: Verify the activity of your kinase and the integrity of your inhibitor stock solution.[10]

  • Incorrect Assay Conditions: Ensure that the pH, temperature, and buffer components are optimal for the kinase.[11]

  • Substrate Quality: The purity and concentration of the substrate are important for proper kinase activity.

Q3: The IC50 values for my compound are highly variable. Why?

  • Inconsistent ATP Concentration: Small variations in the final ATP concentration can lead to shifts in IC50 values for ATP-competitive inhibitors.

  • DMSO Concentration: The final concentration of DMSO should be kept consistent across all wells, as it can affect kinase activity.[11]

  • Incubation Times: The duration of the kinase reaction should be consistent and within the initial velocity conditions.

  • Data Analysis: Use a standardized data analysis workflow for background subtraction, normalization, and curve fitting.

Data Presentation

ParameterLow ATP (e.g., < Km)At ATP KmHigh ATP (e.g., > 10x Km)Physiological ATP (e.g., 1 mM)
Apparent IC50 (ATP-competitive) LowerBaseline (IC50 ≈ 2Ki)HigherSignificantly Higher
Assay Sensitivity to ATP-competitive inhibitors HighModerateLowVery Low
Biological Relevance LowModerateLowHigh
Potential for False Positives HigherModerateLowerLower
Use Case Identifying weak inhibitorsStandard inhibitor profilingIdentifying non-ATP competitive inhibitorsAssessing cellular potency

Experimental Protocols

Protocol: Determination of Kinase ATP Km

This protocol outlines a general method for determining the ATP Km for a specific kinase using a luminescence-based ATP detection assay (e.g., Kinase-Glo®).

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • Kinase reaction buffer (optimal for the specific kinase)

  • ATP stock solution (e.g., 10 mM)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Multichannel pipette or liquid handler

  • Luminometer

Methodology:

  • ATP Dilution Series: Prepare a serial dilution of ATP in kinase reaction buffer. A typical concentration range would be from 2048 µM to 2 µM in two-fold dilution steps, including a no-ATP control.[2]

  • Reaction Setup:

    • Add the kinase to each well of a white, opaque plate at a predetermined optimal concentration.

    • Add the kinase substrate to each well at a saturating concentration.

    • Initiate the kinase reaction by adding the ATP dilution series to the wells. The final reaction volume will depend on the plate format (e.g., 20-50 µL for a 96-well plate).

  • Kinase Reaction: Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time that is within the linear range of the reaction (initial velocity conditions).[6] This time should be determined in a preliminary experiment by measuring product formation at several time points.

  • Reaction Termination and Signal Detection:

    • Stop the kinase reaction by adding the ATP detection reagent according to the manufacturer's instructions. This reagent will lyse the cells (if applicable) and contain luciferase and luciferin (B1168401) to generate a luminescent signal proportional to the remaining ATP.

    • Incubate the plate as recommended by the reagent manufacturer to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Calculate the amount of ATP consumed at each initial ATP concentration by subtracting the luminescence signal of the reaction wells from the signal of the no-enzyme control wells.

    • Plot the initial reaction velocity (ATP consumed per unit time) against the ATP concentration.

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km.

Mandatory Visualizations

ATP_Competition cluster_kinase Kinase Kinase Kinase Active Site Product ADP + Phosphorylated Substrate Kinase->Product Catalyzes ATP ATP ATP->Kinase Binds Inhibitor ATP-Competitive Inhibitor Inhibitor->Kinase Competitively Binds ATP_Optimization_Workflow cluster_workflow ATP Concentration Optimization Workflow Start Start Determine_Km Determine ATP Km for the Kinase Start->Determine_Km Select_ATP_Conc Select ATP Concentration (e.g., at Km) Determine_Km->Select_ATP_Conc Run_Assay Run Kinase Assay with Inhibitor Titration Select_ATP_Conc->Run_Assay Analyze_Data Analyze Data and Calculate IC50 Run_Assay->Analyze_Data Validate Results Consistent? Analyze_Data->Validate Optimize Optimize Other Assay Parameters Validate->Optimize No End End Validate->End Yes Optimize->Determine_Km Troubleshooting_Tree cluster_troubleshooting Troubleshooting Kinase Assays Start Assay Issue Low_Z Low Z'-Factor Start->Low_Z No_Inhibition No Inhibition Observed Start->No_Inhibition Variable_IC50 Variable IC50 Values Start->Variable_IC50 Check_Signal Check Signal-to-Background Low_Z->Check_Signal Check_Variability Check Intra-plate Variability Low_Z->Check_Variability Check_ATP Check ATP Concentration No_Inhibition->Check_ATP Verify_Reagents Verify Kinase/Inhibitor Activity No_Inhibition->Verify_Reagents Check_Conditions Check Assay Conditions (pH, Temp) No_Inhibition->Check_Conditions Standardize_ATP Standardize ATP Concentration Variable_IC50->Standardize_ATP Consistent_DMSO Ensure Consistent DMSO % Variable_IC50->Consistent_DMSO Check_Incubation Check Incubation Time Variable_IC50->Check_Incubation Optimize_Reagents Optimize Reagent Concentrations Check_Signal->Optimize_Reagents Improve_Pipetting Improve Pipetting Technique Check_Variability->Improve_Pipetting

References

troubleshooting low signal in ATP-dependent luciferase assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low signal in ATP-dependent luciferase assays. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my luciferase assay signal weak or absent?

A low or non-existent signal in your luciferase assay can stem from several factors, ranging from reagent integrity to cellular health.[1][2][3] A systematic approach to troubleshooting is crucial for identifying the root cause.

Troubleshooting Steps:

  • Reagent Integrity and Preparation:

    • Functionality: Ensure your luciferase, luciferin (B1168401), and ATP stocks are not expired and have been stored correctly.[1][3] Luciferin is particularly sensitive to degradation and repeated freeze-thaw cycles.[1][3]

    • Preparation: Prepare reagents freshly for each experiment whenever possible.[1] If using frozen stocks, ensure they have not been subjected to multiple freeze-thaw cycles.[1] When preparing the ATP detection cocktail, follow the manufacturer's instructions precisely regarding dilution and mixing.[4]

  • Cellular Health and Lysis:

    • Viability: Unhealthy or stressed cells will have lower metabolic activity and, consequently, lower intracellular ATP levels.[3] Ensure cells are healthy and within an optimal confluency range (typically 70-80%) at the time of the assay.[3]

    • Complete Lysis: Incomplete cell lysis will result in an underestimation of the intracellular ATP concentration. Ensure your lysis buffer is compatible with your cell type and that you are following the recommended incubation times for complete cell lysis.[5]

  • Experimental Conditions:

    • Temperature: Ensure all reagents and samples are equilibrated to the same temperature before starting the assay, as temperature can affect enzyme kinetics.[5]

    • Pipetting Accuracy: Inconsistent pipetting can introduce significant variability.[1][2] Use calibrated pipettes and consider preparing a master mix of your assay reagents to minimize well-to-well variations.[1][2]

  • Instrumentation:

    • Luminometer Settings: Optimize the integration time on your luminometer. A longer integration time may be necessary to detect a weak signal.[3][6]

    • Injectors: If using a luminometer with injectors, ensure they are primed and functioning correctly to dispense the correct volume of reagent.[1]

Q2: My signal is inconsistent across replicates. What could be the cause?

High variability between replicates is a common issue that can often be traced back to inconsistencies in experimental technique.[1][2]

Troubleshooting Steps:

  • Pipetting: As mentioned above, pipetting errors are a major source of variability.[1][2] Using a multichannel pipette for adding reagents to a 96-well plate can help, but ensure it is properly calibrated.[1] Creating a master mix for your working solution is highly recommended.[1][2]

  • Cell Seeding: Uneven cell distribution in the wells can lead to variability in cell number and, consequently, ATP levels.[2] Ensure cells are thoroughly resuspended before plating and avoid disturbing the plate after seeding to allow for even attachment.

  • Mixing: Inadequate mixing of the lysate with the luciferase reagent can lead to inconsistent results.[5] Ensure thorough but gentle mixing after reagent addition.

Q3: Could my choice of microplate be affecting the signal?

Yes, the type of microplate used for a luminescence assay is critical for optimal signal detection.

  • Plate Color: For luminescence assays, opaque, white-walled plates are recommended.[1][3] White plates reflect light, maximizing the signal detected by the luminometer. Black plates are also acceptable and can reduce crosstalk between wells, but may result in a lower overall signal compared to white plates.[7] Clear plates are not ideal as they can lead to significant crosstalk and lower signal intensity.[3]

  • Well Bottom: If you need to visualize your cells before the assay, consider using white-walled plates with clear bottoms.[2]

Q4: Can components in my sample or media interfere with the assay?

Certain compounds can inhibit the luciferase enzyme or quench the luminescent signal.[1]

  • Sample Components: Some compounds, such as certain flavonoids or dyes, can directly inhibit luciferase activity or interfere with the light signal.[1] If you are testing compounds, it's advisable to run a control experiment with the compound and purified luciferase to check for direct inhibition.

  • Media Components: While most standard cell culture media are compatible, some components in specialized media or serum could potentially interfere with the assay.[7] For instance, high concentrations of certain dyes in the medium could quench the signal.[1]

Data Presentation

Table 1: Common Causes of Low Signal and Corresponding Solutions

Potential Cause Troubleshooting Suggestion Reference
Reagent Degradation Use fresh reagents; avoid multiple freeze-thaw cycles of luciferin and luciferase.[1][3]
Suboptimal Reagent Concentration Perform a titration of ATP and luciferin to determine the optimal concentrations for your assay.[8]
Poor Cell Health Ensure cells are healthy and not overly confluent; check for signs of stress or contamination.[3]
Incomplete Cell Lysis Optimize lysis buffer and incubation time; ensure complete cell disruption.[5]
Pipetting Inaccuracy Use calibrated pipettes; prepare a master mix of reagents.[1][2]
Incorrect Plate Choice Use opaque, white-walled microplates for luminescence measurements.[1][3]
Suboptimal Luminometer Settings Increase the signal integration time on the luminometer.[3][6]
Sample Interference Test for direct inhibition of luciferase by sample components in a cell-free system.[1]

Experimental Protocols

Protocol 1: Standard ATP-Dependent Luciferase Assay

This protocol outlines the general steps for measuring intracellular ATP from cultured cells.

  • Cell Culture: Plate cells in a 96-well, white-walled, clear-bottom plate at a density that ensures they are in the exponential growth phase at the time of the assay.

  • Cell Lysis:

    • Remove the culture medium from the wells.

    • Add an appropriate volume of cell lysis buffer to each well.

    • Incubate at room temperature for the manufacturer-recommended time to ensure complete lysis.

  • Reagent Preparation:

    • Prepare the luciferase assay reagent by reconstituting the lyophilized luciferase enzyme in the provided buffer, then adding the luciferin substrate. Protect the reagent from light.

    • Allow the reagent to equilibrate to room temperature.

  • Luminescence Measurement:

    • Add the luciferase assay reagent to each well containing the cell lysate.

    • Immediately measure the luminescence using a luminometer. An integration time of 1 to 10 seconds is typical, but may need optimization.[4]

Protocol 2: Generating an ATP Standard Curve

To quantify the absolute amount of ATP in your samples, a standard curve should be generated.

  • Prepare ATP Standards: Create a series of ATP dilutions in the same buffer used for your samples (e.g., cell culture medium or PBS). A typical concentration range might be from 1 nM to 1 µM.

  • Assay Procedure:

    • Add the same volume of each ATP standard to separate wells of your 96-well plate.

    • Add the luciferase assay reagent to each well.

    • Measure the luminescence as you would for your experimental samples.

  • Data Analysis: Plot the luminescence signal (RLU - Relative Light Units) against the known ATP concentration. Use the resulting standard curve to determine the ATP concentration in your unknown samples.

Visualizations

Signaling Pathway

ATP_Luciferase_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products ATP ATP Luciferase Firefly Luciferase ATP->Luciferase Luciferin D-Luciferin Luciferin->Luciferase O2 Oxygen (O2) O2->Luciferase Oxyluciferin Oxyluciferin Luciferase->Oxyluciferin AMP AMP Luciferase->AMP PPi Pyrophosphate (PPi) Luciferase->PPi CO2 Carbon Dioxide (CO2) Luciferase->CO2 Light Light (~560 nm) Luciferase->Light

Caption: The enzymatic reaction of firefly luciferase.

Experimental Workflow

Luciferase_Assay_Workflow A 1. Plate Cells in 96-well Plate B 2. Cell Treatment (e.g., with drug compounds) A->B C 3. Lyse Cells to Release ATP B->C D 4. Add Luciferase Assay Reagent C->D E 5. Measure Luminescence (Luminometer) D->E F 6. Data Analysis E->F

Caption: A typical workflow for an ATP-dependent luciferase assay.

Troubleshooting Logic

Troubleshooting_Low_Signal Start Low or No Signal Detected CheckReagents Are reagents expired? Improperly stored? Start->CheckReagents ReagentSolution Prepare fresh reagents. Check storage conditions. CheckReagents->ReagentSolution Yes CheckCells Are cells healthy? Optimal confluency? CheckReagents->CheckCells No ReagentSolution->CheckCells CellSolution Optimize cell culture conditions. Check for contamination. CheckCells->CellSolution No CheckLysis Is cell lysis complete? CheckCells->CheckLysis Yes CellSolution->CheckLysis LysisSolution Optimize lysis protocol. CheckLysis->LysisSolution No CheckAssay Pipetting accurate? Correct plate used? CheckLysis->CheckAssay Yes LysisSolution->CheckAssay AssaySolution Use master mix. Use white, opaque plates. CheckAssay->AssaySolution No CheckInstrument Luminometer settings optimal? CheckAssay->CheckInstrument Yes AssaySolution->CheckInstrument InstrumentSolution Increase integration time. CheckInstrument->InstrumentSolution No Success Signal Restored CheckInstrument->Success Yes InstrumentSolution->Success

Caption: A decision tree for troubleshooting low signal.

References

Technical Support Center: Preventing ATP Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing ATP degradation in solution during experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Troubleshooting Guide

Issue 1: Inconsistent or low signal in ATP-dependent assays.

This is a common problem that can often be traced back to ATP degradation. Use the following steps to troubleshoot.

Troubleshooting Steps:

  • Verify ATP Stock Solution Integrity:

    • pH Check: Ensure the pH of your ATP stock solution is between 6.8 and 7.4.[1] ATP is most stable in this pH range and will rapidly hydrolyze at more extreme pH levels.[1]

    • Storage Conditions: Confirm that your ATP stock solution is stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[2][3][4]

    • Age of Stock: If the stock is old, consider preparing a fresh solution. While a buffered and frozen solution can be stable for years, it's a potential source of error.[5]

  • Assess Experimental Conditions:

    • Buffer Composition: Ensure your reaction buffer has a pH between 6.8 and 7.4.[1]

    • Divalent Cations: The presence of divalent cations, particularly Mg²⁺, is crucial for ATP stability and the activity of many ATP-utilizing enzymes.[1][6] ATP in solution is often present as a complex with Mg²⁺.[1]

    • Temperature Control: Maintain a consistent and appropriate temperature for your experiment. Elevated temperatures can increase the rate of ATP hydrolysis.[7][8]

  • Rule out Enzymatic Degradation:

    • Contaminating Enzymes: Be aware of potential contamination with ATP-degrading enzymes (ATPases, nucleotidases) in your sample or reagents.[9][10][11]

    • Inhibitors: If contamination is suspected, consider adding ATPase inhibitors such as ARL 67156.[9][10]

Logical Flow for Troubleshooting Inconsistent Assay Signal:

TroubleshootingFlow start Inconsistent/Low Signal in ATP-dependent Assay check_atp_stock Verify ATP Stock Integrity start->check_atp_stock check_experimental_conditions Assess Experimental Conditions check_atp_stock->check_experimental_conditions Stock OK fresh_atp Prepare Fresh ATP Stock check_atp_stock->fresh_atp Stock Suspect check_enzymatic_degradation Rule Out Enzymatic Degradation check_experimental_conditions->check_enzymatic_degradation Conditions OK adjust_buffer Adjust Buffer pH and/or Add Mg2+ check_experimental_conditions->adjust_buffer Buffer Issue optimize_temp Optimize Experiment Temperature check_experimental_conditions->optimize_temp Temperature Issue successful_outcome Assay Signal Stabilized check_enzymatic_degradation->successful_outcome No Degradation/Inhibitors Added fresh_atp->check_experimental_conditions adjust_buffer->check_enzymatic_degradation optimize_temp->check_enzymatic_degradation add_inhibitors Add ATPase Inhibitors

Caption: Troubleshooting workflow for inconsistent ATP-dependent assay signals.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of ATP degradation in solution?

A1: The primary cause of ATP degradation is hydrolysis, which is the breaking of the high-energy phosphoanhydride bonds by water.[12][13] This process converts ATP to adenosine (B11128) diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi), releasing energy.[12][13] Hydrolysis can be non-enzymatic, accelerated by factors like extreme pH and high temperatures, or enzymatic, catalyzed by ATPases.[1][7][8][9]

Q2: What is the optimal pH for storing and using ATP solutions?

A2: ATP is most stable in aqueous solutions with a pH between 6.8 and 7.4.[1] Outside of this range, the rate of hydrolysis increases significantly.[1] It is crucial to buffer your ATP stock and experimental solutions within this pH range.

Q3: How should I prepare and store my ATP stock solution?

A3: For optimal stability, prepare a concentrated stock solution (e.g., 100 mM) in a buffer with a pH of ~7.0-7.5.[4] Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[2][3][4] When preparing the solution from solid ATP, be aware that dissolving it in water will result in a low pH, which needs to be adjusted.[4]

Q4: Do I need to add magnesium to my ATP solutions?

A4: Yes, it is highly recommended. ATP binds to divalent cations like Mg²⁺ with high affinity.[1] This complex is often the biologically active form and is more stable. The presence of Mg²⁺ can regulate the activity of kinases and other ATP-utilizing enzymes.[1][6] Typically, MgCl₂ is added at a concentration equal to or slightly higher than the ATP concentration.

Q5: My experiment requires a long incubation time. How can I ensure a stable ATP concentration?

A5: For long-duration experiments, non-enzymatic hydrolysis and consumption by enzymes can significantly deplete ATP levels. To counteract this, you can use an ATP regeneration system. These systems continuously regenerate ATP from ADP, maintaining a stable ATP concentration throughout the experiment. Common systems include those based on creatine (B1669601) kinase/creatine phosphate or pyruvate (B1213749) kinase/phosphoenolpyruvate.[14][15]

ATP Regeneration System Workflow:

ATP_Regeneration ATP ATP Enzyme ATP-consuming Enzyme ATP->Enzyme Substrate ADP ADP + Pi RegenSystem ATP Regeneration System (e.g., Creatine Kinase) ADP->RegenSystem Enzyme->ADP Product Product Product Enzyme->Product RegenSystem->ATP Regenerates PhosphoDonor Phospho-donor (e.g., Creatine Phosphate) PhosphoDonor->RegenSystem

Caption: Workflow of an ATP regeneration system.

Q6: Can I use heat to inactivate potential contaminating ATPases?

A6: While heat can inactivate some enzymes, it is not a recommended method for protecting ATP, as high temperatures will also accelerate the non-enzymatic hydrolysis of ATP itself.[7][9] A better approach is to use specific ATPase inhibitors or to deproteinize the sample using methods like trichloroacetic acid (TCA) precipitation if compatible with your downstream application.[9][16]

Data Summary

Table 1: Factors Affecting ATP Stability in Solution

FactorOptimal ConditionConsequence of DeviationCitation(s)
pH 6.8 - 7.4Rapid hydrolysis at acidic or alkaline pH[1]
Temperature -20°C to -80°C for storageIncreased hydrolysis rate at higher temperatures[2][4][7][8]
Divalent Cations Presence of Mg²⁺Reduced stability and altered enzyme kinetics[1][6]
Enzymes Absence of ATPases/nucleotidasesEnzymatic degradation to ADP and AMP[9][10][11]
Freeze-Thaw Cycles Minimized (single-use aliquots)Repeated cycles can lead to degradation[2][3]

Table 2: ATP Hydrolysis Rate Constants at Different Temperatures and pH

Temperature (°C)pHRate Constant (s⁻¹)Half-lifeCitation(s)
12034.34 x 10⁻³~2.7 minutes[7]
12072.91 x 10⁻³~4.0 minutes[7]

Note: These values are from high-temperature experiments and illustrate the significant effect of temperature on ATP stability.

Experimental Protocols

Protocol 1: Preparation of a Stable ATP Stock Solution

Objective: To prepare a 100 mM ATP stock solution with optimal stability for long-term storage.

Materials:

  • Adenosine 5'-triphosphate disodium (B8443419) salt hydrate (B1144303) (or similar)

  • High-purity water (e.g., nuclease-free)

  • 1 M Tris-HCl, pH 7.5

  • 1 M NaOH

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Weigh out the required amount of ATP salt to prepare a 100 mM solution.

  • Dissolve the ATP in high-purity water to approximately 90% of the final volume. Keep the solution on ice.

  • The initial pH of the solution will be acidic. Slowly add 1 M NaOH while monitoring the pH with a calibrated pH meter until the pH reaches 7.0 - 7.5.

  • Add 1 M Tris-HCl, pH 7.5 to a final concentration of 10 mM to buffer the solution.

  • Adjust the final volume with high-purity water.

  • Confirm the final pH is within the 7.0 - 7.5 range.

  • Dispense the stock solution into single-use aliquots in sterile, nuclease-free tubes.

  • Store the aliquots at -20°C or -80°C.

ATP Degradation Pathway:

ATP_Degradation_Pathway ATP ATP ADP ADP ATP->ADP Hydrolysis (ATPase/CD39) AMP AMP ADP->AMP Hydrolysis (ADPase/CD39) Adenosine Adenosine AMP->Adenosine Hydrolysis (CD73)

Caption: Enzymatic degradation pathway of ATP to adenosine.

References

impact of freeze-thaw cycles on ATP disodium salt stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of ATP disodium (B8443419) salt, specifically addressing the impact of freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: How should I store my ATP disodium salt stock solution to ensure its stability?

A1: For long-term stability, it is recommended to store aqueous solutions of ATP disodium salt at -20°C or -80°C. To avoid degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes. This practice minimizes the exposure of the entire stock to temperature fluctuations.

Q2: How many times can I freeze-thaw my ATP solution without significant degradation?

A2: There is no definitive number of freeze-thaw cycles that an ATP solution can withstand without any degradation. Each cycle can contribute to the hydrolysis of ATP to ADP and subsequently to AMP. Therefore, it is strongly recommended to avoid repeated freeze-thaw cycles altogether by preparing single-use aliquots.

Q3: What are the primary degradation products of ATP?

A3: The primary degradation products of ATP are Adenosine Diphosphate (ADP) and inorganic phosphate (B84403). Further hydrolysis can lead to the formation of Adenosine Monophosphate (AMP).

Q4: What is the expected stability of an ATP solution when stored properly?

A4: When stored at -20°C in aliquots, a neutral ATP solution is expected to be stable for at least one year. If refrigerated at around 4°C, the solution is generally stable for about a week.

Q5: Does the pH of the ATP solution affect its stability?

A5: Yes, the pH of the solution is a critical factor. ATP is most stable in aqueous solutions with a pH between 6.8 and 7.4.[1] At more extreme pH values, it rapidly hydrolyzes.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or lower-than-expected results in ATP-dependent assays. Degradation of ATP stock solution due to multiple freeze-thaw cycles.Prepare new single-use aliquots of your ATP stock solution from a fresh powder. Avoid using a stock solution that has been repeatedly frozen and thawed.
Improper storage temperature of the ATP solution.Ensure your ATP stock solution is consistently stored at -20°C or -80°C.
Incorrect pH of the ATP solution.Prepare the ATP solution in a buffer that maintains a neutral pH (around 7.0). Verify the pH of your final solution.
Appearance of extra peaks in HPLC analysis of the ATP solution. Hydrolysis of ATP into ADP and AMP.This is a clear indication of ATP degradation. Discard the current stock and prepare a fresh solution, ensuring proper aliquoting and storage.
Gradual decrease in the activity of an ATP-dependent enzyme over time when using the same stock solution. Progressive degradation of ATP with each use (and potential freeze-thaw cycle).Immediately switch to using single-use aliquots of your ATP stock to ensure consistent ATP concentration in your experiments.

Impact of Freeze-Thaw Cycles on ATP Disodium Salt Stability

The following table summarizes the qualitative impact and key factors influencing stability.

Parameter Impact on ATP Stability Recommendation
Number of Freeze-Thaw Cycles Each cycle increases the likelihood of degradation (hydrolysis to ADP and AMP).Minimize to a single freeze-thaw event. Prepare single-use aliquots.
Storage Temperature Stable for at least a year at -20°C or -80°C. Stability decreases significantly at higher temperatures.Store aliquots at -20°C for routine use and -80°C for long-term storage.
Solution pH Most stable at a neutral pH (6.8-7.4).[1] Unstable in acidic or alkaline conditions.Prepare solutions in a neutral buffer (e.g., Tris-HCl, pH 7.0).
Presence of Divalent Cations (e.g., Mg²⁺) Can influence the rate of hydrolysis.While Mg²⁺ is often required for enzymatic reactions involving ATP, for storage, it is best to prepare the stock solution in a buffer without divalent cations.

Experimental Protocols

Protocol for Assessing ATP Stability after Freeze-Thaw Cycles using HPLC

This protocol outlines a method to quantify the degradation of ATP disodium salt into its hydrolysis products, ADP and AMP, after subjecting a solution to a series of freeze-thaw cycles.

1. Materials:

  • ATP Disodium Salt

  • ADP and AMP standards

  • Mobile Phase: 50 mM Potassium Phosphate buffer (pH 6.8)

  • High-purity water

  • Microcentrifuge tubes

  • HPLC system with a UV detector and a C18 column (e.g., 3 µm particle size, 150 x 4.6 mm)

2. Preparation of Solutions:

  • ATP Stock Solution (e.g., 10 mM): Dissolve the appropriate amount of ATP disodium salt in a neutral buffer (e.g., 10 mM Tris-HCl, pH 7.0).

  • Aliquoting: Dispense the ATP stock solution into multiple single-use microcentrifuge tubes.

  • Standards: Prepare a series of known concentrations of ATP, ADP, and AMP in the mobile phase to generate a standard curve for quantification.

3. Freeze-Thaw Cycling:

  • Initial Analysis (Cycle 0): Immediately after preparation, analyze one aliquot of the ATP solution by HPLC to establish the initial concentration.

  • Freeze-Thaw Cycles: Subject the remaining aliquots to a defined number of freeze-thaw cycles. A typical cycle might consist of:

    • Freezing at -20°C for at least 1 hour.

    • Thawing at room temperature until completely liquid.

  • Sample Collection: After 1, 3, 5, and 10 freeze-thaw cycles, take one aliquot for HPLC analysis.

4. HPLC Analysis:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic elution with 50 mM Potassium Phosphate buffer (pH 6.8).

    • Flow Rate: e.g., 1.0 mL/min.

    • Detection: UV absorbance at 259 nm.

    • Injection Volume: e.g., 20 µL.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standards to generate a calibration curve.

    • Inject the ATP samples from each freeze-thaw cycle.

    • Record the chromatograms and integrate the peak areas for ATP, ADP, and AMP.

5. Data Analysis:

  • Use the standard curve to determine the concentration of ATP, ADP, and AMP in each sample.

  • Calculate the percentage of remaining ATP at each freeze-thaw cycle relative to the initial concentration (Cycle 0).

  • Calculate the percentage of ADP and AMP formed at each cycle.

Visualizations

ATP_Degradation_Pathway ATP ATP (Adenosine Triphosphate) ADP ADP (Adenosine Diphosphate) ATP->ADP Hydrolysis Pi Pi (Inorganic Phosphate) AMP AMP (Adenosine Monophosphate) ADP->AMP Hydrolysis

Caption: ATP degradation pathway via hydrolysis.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_ft 2. Freeze-Thaw Cycling cluster_analysis 3. Analysis & Data Processing prep_atp Prepare ATP Stock Solution (Neutral pH) aliquot Aliquot into Single-Use Tubes prep_atp->aliquot initial_analysis Analyze Initial Sample (Cycle 0) aliquot->initial_analysis ft_cycles Perform Freeze-Thaw Cycles (e.g., 1, 3, 5, 10) aliquot->ft_cycles hplc_analysis HPLC Analysis (Quantify ATP, ADP, AMP) initial_analysis->hplc_analysis Baseline ft_cycles->hplc_analysis data_analysis Calculate Degradation Percentage hplc_analysis->data_analysis

Caption: Workflow for assessing ATP stability after freeze-thaw cycles.

References

why is my ATP-dependent enzyme assay not working

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for ATP-Dependent Enzyme Assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

FAQ 1: Why is my signal low or absent?

A low or non-existent signal is a frequent issue that can arise from various factors, ranging from reagent integrity to suboptimal assay conditions.

Possible Causes and Troubleshooting Steps:

  • Inactive Enzyme: The enzyme may have lost activity due to improper storage, handling (e.g., repeated freeze-thaw cycles), or the presence of inhibitors.[1][2][3]

    • Solution: Verify enzyme activity using a known positive control substrate. Ensure proper storage conditions and aliquot the enzyme to avoid multiple freeze-thaw cycles.[1]

  • Suboptimal Concentrations of Enzyme or Substrate (ATP): The concentrations of your enzyme or ATP may be too low to generate a detectable signal.[2]

    • Solution: Perform titration experiments for both the enzyme and ATP to determine their optimal concentrations. The ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the enzyme to ensure the assay is sensitive to inhibitors.[4][5]

  • Incorrect Reaction Conditions: The pH, temperature, or incubation time of the assay may not be optimal for your specific enzyme.[6][7][8][9]

    • Solution: Review the literature for the optimal pH and temperature for your enzyme. Optimize incubation time to ensure the reaction is in the linear range (initial velocity conditions), typically with less than 10-20% substrate conversion.[4]

  • Problem with Detection Reagent: If using a luminescence-based assay (e.g., luciferin/luciferase), the detection reagent may be inactive or improperly prepared.

    • Solution: Prepare detection reagents fresh for each experiment.[1] Ensure all components are properly thawed and mixed before use.[10] For luminescence assays, allow the reconstituted reagent to equilibrate to room temperature before use.[11]

FAQ 2: Why is my background signal high?

High background can mask the true signal from your enzyme, leading to a low signal-to-background ratio and inaccurate results.

Possible Causes and Troubleshooting Steps:

  • Contaminated Reagents: Reagents, especially the ATP stock, may be contaminated with ATPases or have high intrinsic luminescence/fluorescence.

    • Solution: Use high-purity reagents.[12] Prepare solutions with ATP-free water and use ATP-free labware.[13] Check for free phosphate (B84403) in your enzyme preparation and buffers, as this can be a source of background in ATPase assays.[14]

  • Compound Interference: The test compounds themselves may be fluorescent or luminescent, or they may interfere with the detection chemistry.[15][16]

    • Solution: Run controls containing the compound without the enzyme to measure its intrinsic signal. If interference is observed, consider using a different assay format with an alternative detection method.

  • Substrate Instability: ATP can hydrolyze non-enzymatically, especially at non-optimal pH or temperature, leading to a high background signal.

    • Solution: Prepare ATP solutions fresh and store them on ice during use. Ensure the assay buffer has the appropriate pH to maintain ATP stability.

  • Inappropriate Microplate: The type of microplate used can significantly impact background signal.[10][17]

    • Solution: Use white plates for luminescence assays to maximize signal and black plates for fluorescence assays to minimize background.[10][17][18]

FAQ 3: Why are my results highly variable between replicates?

Possible Causes and Troubleshooting Steps:

  • Pipetting Inaccuracy: Inconsistent pipetting is a major source of variability, especially when dealing with small volumes.[10][12]

    • Solution: Ensure all pipettes are properly calibrated.[12] Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to add to all wells, minimizing well-to-well variation.[10][12]

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction kinetics.[12]

    • Solution: Avoid using the outer wells of the plate for experimental data. Instead, fill them with buffer or media to create a humidity barrier.[12]

  • Inconsistent Incubation Times: Variations in the start and stop times of the reaction across the plate can lead to significant differences in product formation.

    • Solution: Use a multi-channel pipette or an automated liquid handler to start and stop reactions simultaneously.[12]

  • Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. Inconsistent temperatures across the plate or between experiments can introduce variability.

    • Solution: Ensure all reagents and the plate are equilibrated to the assay temperature before starting the reaction.[1] Use a temperature-controlled plate reader.

Data Presentation: Optimizing Assay Component Concentrations

The following table provides typical concentration ranges for key components in an ATP-dependent enzyme assay. These are starting points, and optimal concentrations should be determined empirically for each specific enzyme and assay system.

ComponentTypical Concentration RangeKey Considerations
Enzyme 1 - 100 nMTitrate to find a concentration that gives a linear reaction rate over the desired time course.
ATP 1 µM - 1 mMShould be at or below the Km for inhibitor studies to ensure sensitivity.[4]
Substrate (non-ATP) 0.5 - 10 x KmSaturating concentrations are often used when determining the Km for ATP.[4]
Mg2+ 1 - 10 mMA critical cofactor for most ATP-dependent enzymes.[1]
DMSO < 1% (v/v)High concentrations can inhibit enzyme activity. Keep consistent across all wells.[15]

Common Interfering Substances in Enzyme Assays [10]

SubstanceInhibitory Concentration
EDTA> 0.5 mM
Ascorbic Acid> 0.2%
SDS> 0.2%
Sodium Azide> 0.2%
NP-40, Tween-20> 1%

Experimental Protocols

Generic Kinase Activity Assay Protocol (Luminescence-based)

This protocol describes a general method for measuring the activity of a protein kinase by quantifying the amount of ATP remaining after the kinase reaction using a luciferase-based detection system.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP solution

  • Test compounds (dissolved in DMSO)

  • Luminescence-based ATP detection kit (e.g., ADP-Glo™, Kinase-Glo®)

  • White, opaque 96- or 384-well microplates

Methodology:

  • Reagent Preparation: Prepare all reagents and allow them to equilibrate to room temperature.

  • Assay Setup:

    • Add 5 µL of kinase solution (at 2x final concentration) to each well.

    • Add 2.5 µL of test compound or DMSO (vehicle control) to the appropriate wells.

    • Incubate for 10-15 minutes at room temperature to allow for compound binding.

  • Reaction Initiation:

    • Add 2.5 µL of a pre-mixed solution of ATP and substrate (at 4x final concentration) to each well to start the reaction.

  • Kinase Reaction:

    • Incubate the plate at the optimal temperature (e.g., 30°C) for the desired time (e.g., 60 minutes). Ensure the reaction is within the linear range.

  • ATP Detection:

    • Add the ATP detection reagent according to the manufacturer's instructions (this typically stops the kinase reaction).

    • Incubate as recommended by the kit manufacturer to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Read the luminescence on a plate reader.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagent_Prep Reagent Preparation Plate_Setup Plate Setup Reagent_Prep->Plate_Setup Equilibrate to RT Add_Enzyme Add Enzyme & Compound Plate_Setup->Add_Enzyme Initiate_Reaction Add ATP/ Substrate Add_Enzyme->Initiate_Reaction Incubation Incubate Initiate_Reaction->Incubation Stop_Reaction Add Detection Reagent Incubation->Stop_Reaction Signal_Development Signal Development Stop_Reaction->Signal_Development Read_Plate Read Plate Signal_Development->Read_Plate Data_Analysis Data_Analysis Read_Plate->Data_Analysis Analyze Data

Caption: A generalized experimental workflow for an ATP-dependent enzyme assay.

Troubleshooting Decision Tree

References

Technical Support Center: ATP Disodium Salt Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of adenosine (B11128) 5'-triphosphate (ATP) disodium (B8443419) salt solutions, with a focus on the effects of pH. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the stability of an ATP disodium salt solution?

A1: ATP disodium salt solutions are most stable in the pH range of 6.8 to 7.4.[1][2][3] At this slightly alkaline pH, the rate of hydrolysis of the phosphoanhydride bonds is minimized.

Q2: How does pH affect the stability of ATP solutions?

A2: ATP is susceptible to hydrolysis, particularly at extreme pH values.[1][2]

  • Acidic conditions (low pH): In acidic solutions, ATP is rapidly hydrolyzed to adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi).[1][2] Protonation of the phosphate groups can increase the susceptibility of the phosphorus atoms to nucleophilic attack by water.

  • Alkaline conditions (high pH): While more stable than in acidic conditions, highly alkaline solutions also promote the hydrolysis of ATP.[1][2]

Q3: What are the degradation products of ATP in an aqueous solution?

A3: The primary degradation products of ATP hydrolysis are ADP and inorganic phosphate. Further hydrolysis can lead to the formation of adenosine monophosphate (AMP) and pyrophosphate.

Q4: How should I prepare and store my ATP disodium salt stock solutions?

A4: To ensure maximum stability, it is recommended to:

  • Dissolve the ATP disodium salt in a buffer solution with a pH between 6.8 and 7.4.[1][2][3]

  • Aqueous solutions of ATP are stable for several months when stored frozen.[4] For long-term storage, it is advisable to store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5]

  • For short-term storage, solutions can be kept at 4°C for a limited time, although freezing is recommended for periods longer than a few days.[6]

Q5: Can I dissolve ATP disodium salt in water instead of a buffer?

A5: While ATP disodium salt is soluble in water, dissolving it in unbuffered water is not recommended as the resulting solution will be mildly acidic (pH ~3.5), which can lead to rapid hydrolysis.[4][7] Using a buffer within the optimal pH range of 6.8-7.4 is crucial for stability.[1][2][3]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results using ATP solutions. ATP degradation due to improper storage or handling.• Prepare fresh ATP solutions from a solid stock for each experiment. • Ensure the pH of the solution is within the optimal range of 6.8-7.4. • Aliquot stock solutions to avoid repeated freeze-thaw cycles.[5][8]
Low signal in ATP-dependent assays (e.g., kinase assays, luciferase assays). ATP concentration is lower than expected due to hydrolysis.• Verify the pH of your ATP stock solution and experimental buffers. • Use a fresh, properly stored aliquot of ATP. • Consider quantifying the ATP concentration in your stock solution using methods like UV spectroscopy (absorbance at 259 nm).
Precipitate forms in the ATP solution upon freezing. The concentration of the ATP solution may be too high, or the buffer system may not be suitable for freezing.• Use a lower concentration of ATP if possible. • Ensure the buffer components are soluble at low temperatures.
Unexpected enzymatic activity in an assay. Contamination of the ATP stock with ATP-degrading enzymes (ATPases).• Prepare ATP solutions under sterile conditions. • Filter-sterilize the ATP solution using a 0.22 µm filter.[6]

Quantitative Data on ATP Stability

The stability of ATP is highly dependent on both pH and temperature. The following tables summarize the hydrolysis rates under different conditions.

Table 1: Effect of pH on ATP Hydrolysis Rate Constant at Elevated Temperatures

Temperature (°C)pHRate Constant (s⁻¹)Half-life
12034.34 x 10⁻³A few minutes
12072.91 x 10⁻³A few minutes

Data adapted from a study on in situ Raman spectroscopic analysis of ATP hydrolysis.[9]

Experimental Protocols

Protocol 1: Preparation of a Stable ATP Disodium Salt Stock Solution (100 mM)

Materials:

  • Adenosine 5'-triphosphate disodium salt

  • High-purity water (e.g., nuclease-free)

  • A suitable buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Weigh out the required amount of ATP disodium salt. For a 100 mM solution, this would be approximately 55.1 mg per 1 mL of final solution.

  • Dissolve the ATP disodium salt in a volume of high-purity water slightly less than the final desired volume.

  • Adjust the pH of the solution to 7.0 - 7.5 using the buffer solution. Monitor the pH using a calibrated pH meter.

  • Bring the solution to the final desired volume with high-purity water.

  • (Optional) For applications requiring sterility, filter the solution through a 0.22 µm syringe filter into a sterile container.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessing ATP Solution Stability by HPLC

Objective: To quantify the degradation of ATP in solutions at different pH values over time.

Methodology:

  • Sample Preparation: Prepare several ATP solutions at a known concentration (e.g., 10 mM) in different buffers with varying pH values (e.g., pH 4.0, 7.0, and 9.0).

  • Incubation: Incubate the prepared solutions at a constant temperature (e.g., 37°C or room temperature).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • HPLC Analysis:

    • Column: Use a suitable reversed-phase C18 column.

    • Mobile Phase: A gradient of a low-concentration phosphate buffer and methanol (B129727) is commonly used.

    • Detection: Monitor the eluent at 259 nm.

    • Quantification: The concentrations of ATP and its degradation products (ADP, AMP) are determined by comparing the peak areas to those of known standards.

  • Data Analysis: Plot the concentration of ATP as a function of time for each pH value to determine the degradation rate.

Visualizations

ATP_Hydrolysis_Pathway cluster_products1 First Hydrolysis cluster_products2 Second Hydrolysis ATP ATP (Adenosine Triphosphate) ADP ADP (Adenosine Diphosphate) ATP->ADP + H₂O Pi Pi (Inorganic Phosphate) AMP AMP (Adenosine Monophosphate) ADP->AMP + H₂O PPi PPi (Pyrophosphate) H2O1 H₂O H2O1->ADP H2O2 H₂O H2O2->AMP

Caption: ATP Hydrolysis Pathway

Experimental_Workflow_for_ATP_Stability_Testing cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Prepare ATP solutions at different pH values B Incubate at a constant temperature A->B C Take aliquots at specific time points B->C D Analyze by HPLC C->D E Quantify ATP, ADP, and AMP D->E F Plot ATP concentration vs. time E->F G Determine degradation rate F->G

Caption: ATP Stability Testing Workflow

References

common contaminants in ATP disodium salt and their effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for ATP Disodium (B8443419) Salt. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to contaminants in ATP disodium salt and their impact on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminants in commercially available ATP disodium salt?

A1: The most prevalent contaminants in ATP disodium salt are its own degradation products, Adenosine Diphosphate (ADP) and Adenosine Monophosphate (AMP).[1][2] ATP in solution, and even in powdered form over time, can hydrolyze, leading to the formation of these lower-energy nucleotides.[1] Other potential contaminants include heavy metals (such as lead, mercury, cadmium, and arsenic) and divalent cations (like iron and calcium), which can be introduced during the manufacturing process.[3][4][5]

Q2: How can ADP and AMP contamination affect my experiments?

A2: ADP and AMP can act as competitive inhibitors for many ATP-dependent enzymes, such as kinases and ATPases.[1][6] This inhibition can lead to inaccurate kinetic measurements, altered IC50 values for potential drug candidates, and reduced overall enzyme activity.[7] For example, ADP has been shown to be an efficient inhibitor of several kinases, with inhibition constants (Ki) similar to or even lower than the Km values of ATP.[6]

Q3: What are the effects of heavy metal contamination on enzymatic assays?

A3: Heavy metals are known to be potent enzyme inhibitors.[6][8] They can disrupt enzyme function by binding to critical amino acid residues, particularly sulfhydryl groups in cysteines, which can deform the enzyme's active site and render it inactive.[5][8] For instance, mercury, lead, and methylmercury (B97897) have been shown to inhibit Protein Kinase C (PKC) activity at micromolar concentrations.[6] Heavy metal contamination can lead to a significant decrease in enzymatic activity and unreliable experimental results.

Q4: How do divalent cation contaminants impact experiments involving ATP?

A4: Many ATP-utilizing enzymes require a specific divalent cation, typically magnesium (Mg²⁺), for their activity.[3] The true substrate for many of these enzymes is not free ATP but rather a complex of ATP and a divalent cation (e.g., MgATP²⁻).[3] Contamination with other divalent cations, such as calcium (Ca²⁺) or zinc (Zn²⁺), can interfere with this process.[3] These contaminating ions can either be less effective at promoting enzyme activity or act as inhibitors.[3] For example, while Mg²⁺ is an essential activator for many protein tyrosine kinases, other divalent cations can have inhibitory effects.[3]

Q5: How can I minimize ATP degradation and the formation of ADP and AMP?

A5: To minimize degradation, ATP disodium salt powder should be stored at -20°C in a desiccated environment.[1] When preparing ATP solutions, it is recommended to use high-purity, nuclease-free water and to adjust the pH to a neutral range (6.8-7.4), as ATP is more stable at this pH.[1] Aliquoting the ATP solution into single-use volumes and storing them at -20°C or -80°C can prevent repeated freeze-thaw cycles, which can accelerate degradation.

Troubleshooting Guides

Issue 1: High Background Signal in Luminescence-Based Assays

High background in luminescence-based assays, such as those measuring ATP levels or using luciferase reporters, can mask the true signal and reduce assay sensitivity.

Potential Cause Recommended Solution
ATP Contamination in Reagents Use high-purity water and other reagents certified as ATP-free. Ensure that all consumables, such as pipette tips and microplates, are sterile and free of ATP.[9]
Dirty Luminometer or Consumables Regularly clean the luminometer's reading chamber. Use fresh, sterile assay tubes and pipette tips for each experiment to avoid cross-contamination.[9]
Light Exposure Protect assay plates and reagents from direct light, as some plastics can phosphoresce after light exposure, leading to high background readings.[9]
Issue 2: Inconsistent or Lower-Than-Expected Enzyme Activity

Variability in enzyme activity can compromise the reliability and reproducibility of your results.

Potential Cause Recommended Solution
ATP Degradation Prepare fresh ATP solutions regularly and store them properly in single-use aliquots at -20°C or below. Avoid multiple freeze-thaw cycles.
ADP/AMP Inhibition Verify the purity of your ATP stock using a method like HPLC. If significant degradation is detected, use a fresh, high-purity lot of ATP disodium salt.[6]
Heavy Metal or Divalent Cation Contamination If unexplained inhibition is observed, consider testing your ATP stock for heavy metal or divalent cation contamination. Using a different lot of ATP or a higher purity grade may resolve the issue.[3][6]
Incorrect ATP Concentration The concentration of ATP is a critical parameter in kinase assays, as it can significantly influence the apparent potency of inhibitors.[7] It is important to use an ATP concentration that is appropriate for the specific enzyme and assay format and to keep it consistent across all experiments.[7]

Quantitative Data on Contaminants

Table 1: Effects of Common Contaminants on ATP-Dependent Enzymes
ContaminantTypical SourceGeneral EffectExample IC50/Ki Values
ADP ATP DegradationCompetitive inhibitor of many kinases and ATPases.[6]Ki values can be similar to or lower than the Km of ATP for some kinases.[6]
AMP ATP DegradationCan allosterically regulate some enzymes, but generally a weaker inhibitor than ADP.[1]-
Lead (Pb²⁺) Manufacturing ProcessInhibition of enzyme activity.[6]IC50 for Protein Kinase C: 2.12 µM.[6]
Mercury (Hg²⁺) Manufacturing ProcessPotent inhibitor of enzymes, particularly those with sulfhydryl groups.[6]IC50 for Protein Kinase C: 1.5 µM.[6]
Cadmium (Cd²⁺) Manufacturing ProcessActivates distinct MAPK pathways and can inhibit other enzymes.[3]-
Zinc (Zn²⁺) Manufacturing ProcessCan be an enzyme activator or inhibitor depending on the enzyme and concentration.[3]-
Iron (Fe²⁺/Fe³⁺) Manufacturing ProcessCan interfere with assays through redox activity or by chelating ATP.-
Calcium (Ca²⁺) Manufacturing ProcessCan interfere with Mg²⁺-dependent enzymes.[3]-

Experimental Protocols

Protocol 1: Quantitative Analysis of ATP, ADP, and AMP by HPLC

This protocol provides a general method for separating and quantifying ATP and its degradation products, ADP and AMP, using High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Sample Preparation:

    • Dissolve the ATP disodium salt in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0) to a known concentration.

    • Prepare standard solutions of ATP, ADP, and AMP of known concentrations in the same buffer.

  • HPLC System:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of two buffers is typically employed. For example:

    • Flow Rate: Typically around 0.5 - 1.0 mL/min.

    • Detection: UV absorbance at 254 nm or 259 nm.

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject a known volume of the sample or standard onto the column.

    • Run a gradient program to separate ATP, ADP, and AMP. A typical gradient might involve increasing the percentage of Buffer B over time.

    • Monitor the absorbance at the specified wavelength. The retention times for ATP, ADP, and AMP will be different, allowing for their separation and identification.

  • Analysis:

    • Generate a standard curve for each nucleotide by plotting the peak area against the known concentration of the standards.

    • Determine the concentration of ATP, ADP, and AMP in the sample by comparing their peak areas to the standard curves.

Protocol 2: General Screening for Heavy Metal Contamination

This protocol outlines general methods for detecting heavy metal impurities in biochemical reagents.

Methodology:

  • Review Certificate of Analysis (CoA): The first step is to check the CoA provided by the supplier for information on heavy metal testing.[4]

  • Spectroscopic Methods (Quantitative):

    • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive method capable of detecting a wide range of heavy metals at very low concentrations (parts per billion or lower).[4]

    • Atomic Absorption Spectroscopy (AAS): This technique is also very sensitive and is used to quantify the concentration of individual heavy metals.[4]

  • Colorimetric Assays (Semi-Quantitative/Screening):

    • These assays utilize reagents that produce a color change in the presence of specific heavy metals.

    • While less sensitive than spectroscopic methods, they can be a useful screening tool. Kits for specific heavy metals are commercially available.

Visualizations

ATP_Degradation_Pathway cluster_products Degradation Products ATP ATP ADP ADP ATP->ADP Hydrolysis AMP AMP ADP->AMP Hydrolysis Pi Inorganic Phosphate (Pi)

Caption: ATP Degradation Pathway.

Troubleshooting_Workflow start Inconsistent Experimental Results Observed check_atp Check ATP Quality start->check_atp degradation ATP Degradation (ADP/AMP Contamination) check_atp->degradation contaminants Other Contaminants (Heavy Metals, etc.) check_atp->contaminants hplc Perform HPLC Analysis degradation->hplc Yes new_atp Use Fresh, High-Purity ATP Stock degradation->new_atp No contaminants->new_atp No test_metals Test for Heavy Metals (e.g., ICP-MS) contaminants->test_metals Yes hplc->new_atp end Consistent Results new_atp->end test_metals->new_atp

Caption: Troubleshooting workflow for inconsistent results.

Experimental_Workflow start Receive/Prepare ATP Disodium Salt dissolve Dissolve in High-Purity Water start->dissolve qc_check Quality Control Check dissolve->qc_check hplc HPLC for Purity (ATP, ADP, AMP) qc_check->hplc metals Heavy Metal Screen (e.g., ICP-MS) qc_check->metals pass Pass QC hplc->pass Purity >99% fail Fail QC hplc->fail Purity <99% metals->pass Below Limits metals->fail Contaminants Detected use_in_assay Use in Experiment pass->use_in_assay discard Discard or Return Lot fail->discard

Caption: Experimental workflow for ATP quality control.

References

how to correct for ATP hydrolysis in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ATP Hydrolysis Correction

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and detailed protocols for managing ATP hydrolysis in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: Why is correcting for ATP hydrolysis important in long-term experiments?

A1: Adenosine triphosphate (ATP) is the primary energy currency for most enzymatic reactions, including those catalyzed by kinases and ATPases.[1] In long-term experiments (lasting several hours), ATP can be significantly depleted through enzymatic consumption and chemical instability. This depletion can lead to non-linear reaction kinetics, underestimation of enzyme activity, and inaccurate assessment of inhibitors, ultimately compromising the reliability and reproducibility of the results.[2]

Q2: What are the main factors that contribute to ATP degradation in an assay?

A2: ATP degradation is caused by two main factors:

  • Enzymatic Hydrolysis: The target enzyme (e.g., a kinase) and any contaminating ATPases in the reagents consume ATP.

  • Chemical Instability: ATP is susceptible to hydrolysis, which is accelerated by increased temperature and non-neutral pH.[3][4] While stable for about a week when refrigerated in a neutral solution, its stability decreases at room or elevated temperatures typical for enzyme assays.[3]

Q3: What are the primary methods to counteract ATP hydrolysis?

A3: The three most common strategies are:

  • ATP Regeneration Systems: These systems use a secondary enzyme and a phosphate (B84403) donor to continuously regenerate ATP from the ADP produced, keeping the ATP concentration nearly constant.[5]

  • Non-Hydrolyzable ATP Analogs: These are molecules that mimic ATP by binding to the enzyme's active site but are resistant to hydrolysis, effectively pausing the enzymatic cycle.[6]

  • Computational Correction: This involves developing a kinetic model that accounts for ATP depletion and using it to correct the experimental data. This is a complex approach typically used when other methods are not feasible.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Signal decreases over time in a kinase/ATPase assay. ATP Depletion: The enzyme is consuming ATP, reducing the reaction rate as the substrate becomes limited.1. Incorporate an ATP regeneration system to maintain a constant ATP level.[5] 2. Quantify ATP levels at different time points to confirm depletion.[7][8]
Inconsistent results or poor reproducibility between experiments. Variable ATP Hydrolysis: Differences in incubation times, temperature fluctuations, or reagent quality (e.g., ATPase contamination) are causing inconsistent ATP levels.1. Standardize all assay parameters (time, temperature, reagent handling). 2. Use high-purity reagents to minimize contaminating enzymes.[2] 3. Always use an ATP regeneration system for long-term assays.
An ATP-competitive inhibitor appears less potent than expected. High ATP Concentration: If the initial ATP concentration is too high or not maintained, the inhibitor must compete with a saturating level of substrate, masking its true potency.[9]1. Run the assay with an ATP concentration at or near the Michaelis constant (Km) of the enzyme.[10] 2. Use an ATP regeneration system to ensure the ATP concentration remains at this optimal, constant level.
Assay signal is high in "no enzyme" control wells. Compound Interference / Reagent Instability: The test compound may interfere with the detection method (e.g., luciferase), or the ATP in the master mix may be degrading non-enzymatically.[11]1. Run a counterscreen to check for compound interference with the detection reagents.[9] 2. Prepare ATP-containing solutions fresh and keep them on ice to minimize chemical hydrolysis.[3]

Solutions & Experimental Protocols

ATP Regeneration Systems

An ATP regeneration system works by using a phosphotransferase enzyme to transfer a phosphate group from a high-energy donor molecule back to ADP, replenishing the ATP pool.

ATP_Regeneration_Cycle cluster_assay Primary Assay Reaction cluster_regen ATP Regeneration System Kinase Kinase / ATPase pSubstrate Phosphorylated Product Kinase->pSubstrate ADP ADP Kinase->ADP Produces Substrate Protein Substrate Substrate->Kinase ATP ATP ATP->Kinase RegenEnzyme Regeneration Enzyme (e.g., Pyruvate Kinase) ADP->RegenEnzyme Recycles RegenEnzyme->ATP Regenerates Waste Waste Product (e.g., Pyruvate) RegenEnzyme->Waste Donor Phosphate Donor (e.g., PEP) Donor->RegenEnzyme

Caption: Workflow of an ATP regeneration system coupled to a primary kinase assay.

Comparison of Common ATP Regeneration Systems

SystemEnzymePhosphate DonorProsCons
PK/PEP Pyruvate Kinase (PK)Phosphoenolpyruvate (B93156) (PEP)High efficiency; components are well-characterized.[12][13]PEP can be unstable; Pyruvate may inhibit some enzymes.
CK/PC Creatine Kinase (CK)Phosphocreatine (PCr)PCr is very stable; system is robust and widely used in cell-free systems.[14][15]Creatine may not be compatible with all assay types.

Protocol: Pyruvate Kinase/PEP Regeneration System

This protocol describes setting up a standard reaction with a PK/PEP system for a final volume of 50 µL.

  • Prepare Reagent Stocks:

    • 1 M HEPES (pH 7.5): Standard buffer.

    • 1 M MgCl₂: Divalent cation essential for kinase activity.

    • 100 mM ATP: High-concentration stock, neutralized to pH 7.0.

    • 500 mM Phosphoenolpyruvate (PEP): Phosphate donor.

    • Pyruvate Kinase (PK): ~1000 units/mL stock solution.

    • Lactate (B86563) Dehydrogenase (LDH): ~1000 units/mL stock solution (optional, for coupled assays).[16]

    • 100 mM NADH: (optional, for coupled assays).[16]

  • Prepare Kinase Reaction Master Mix (for 10 reactions):

    • To a microcentrifuge tube, add the components in the order listed. Adjust water volume to reach 500 µL.

ComponentStock Conc.Volume for 10 RxnsFinal Conc.
Nuclease-Free Water-to 500 µL-
HEPES (pH 7.5)1 M2.5 µL50 mM
MgCl₂1 M0.5 µL10 mM
ATP100 mM0.05 µL100 µM (or Km)
PEP500 mM1.5 µL3 mM
Pyruvate Kinase1000 U/mL1.0 µL20 U/mL
Target Kinase & Substrate-VariableUser-defined
  • Assay Procedure:

    • Aliquot 45 µL of the master mix into each well of a microplate.

    • Add 5 µL of your test compound (inhibitor) or vehicle control to start the reaction.

    • Incubate at the desired temperature for the duration of the experiment.

    • Measure product formation or ATP depletion using a suitable detection method (e.g., luminescence, fluorescence).[2]

Non-Hydrolyzable ATP Analogs

These analogs are ideal for experiments where ATP binding, but not its hydrolysis, is the subject of study, such as in structural biology or binding affinity assays.[4][17] They act as competitive inhibitors.[18]

ATP_Analogs cluster_native Normal ATP Hydrolysis cluster_analog Action of Non-Hydrolyzable Analog ATP ATP Enzyme1 Enzyme Active Site ATP->Enzyme1 Binds ADP_Pi ADP + Pi Enzyme1->ADP_Pi Hydrolyzes Analog AMP-PNP (ATP Analog) Enzyme2 Enzyme Active Site Analog->Enzyme2 Binds Blocked Hydrolysis Blocked Enzyme2->Blocked Traps Enzyme Decision_Tree Start Start: Long-Term ATP-Dependent Assay Q1 Is continuous enzyme activity required? Start->Q1 Q2 Is the goal to study ATP binding, not turnover? Q1->Q2 No Q3 Is the enzyme or assay system sensitive to regeneration components (e.g., pyruvate, creatine)? Q1->Q3 Yes Sol_Analog Use Non-Hydrolyzable ATP Analog (e.g., AMP-PNP) Q2->Sol_Analog Yes Sol_Control Run short-duration assays or use computational correction. Q2->Sol_Control No Sol_Regen Use ATP Regeneration System (PK/PEP or CK/PC) Q3->Sol_Regen No Sol_Alt_Regen Test alternative regeneration system or optimize component concentrations. Q3->Sol_Alt_Regen Yes

References

dealing with lot-to-lot variability of ATP disodium salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling lot-to-lot variability of ATP disodium (B8443419) salt. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is lot-to-lot variability in ATP disodium salt and why is it a concern?

A: Lot-to-lot variability refers to the slight differences in purity, composition, and quality of ATP disodium salt between different manufacturing batches. These variations can significantly impact experimental reproducibility by altering the effective concentration of ATP and introducing contaminants that may interfere with assays. For instance, impurities such as ADP and AMP can competitively inhibit ATP-dependent enzymes, while trace metal ions can affect enzyme kinetics.[1]

Q2: What are the common impurities found in ATP disodium salt and how can they affect my experiments?

A: Common impurities include:

  • Adenosine Diphosphate (ADP) and Adenosine Monophosphate (AMP): These are degradation products of ATP.[1] They can act as competitive inhibitors for many kinases and ATPases, leading to an underestimation of enzyme activity.[2]

  • Metal Ions: Trace amounts of divalent cations like calcium (Ca²⁺) and iron (Fe²⁺) can be present.[2][3] ATP is a potent chelator of divalent cations, and variations in their levels can affect enzymes that require specific cations (like Mg²⁺) for their activity.[4]

  • Water Content: The hydration state of the salt can vary between lots, affecting the actual concentration of ATP when preparing solutions by weight.

Q3: How should I properly store and handle ATP disodium salt to minimize degradation?

A: To ensure the stability of ATP disodium salt:

  • Storage of solid: Store the powdered form at -20°C with a desiccant.[1] Under these conditions, decomposition is less than 0.5% per year.[1]

  • Storage of solutions: Prepare fresh aqueous solutions for each experiment if possible. If storage is necessary, aliquot and store at -20°C for up to a few months. Avoid repeated freeze-thaw cycles. The pH of the solution should be maintained around 7.0 to prevent acid-catalyzed hydrolysis.[5]

Q4: I'm observing inconsistent results in my kinase assay. Could it be related to the ATP lot?

A: Yes, inconsistent kinase assay results are a common consequence of ATP lot-to-lot variability. Potential causes include:

  • Different ATP Purity: A lower purity lot will have a lower effective ATP concentration, affecting reaction kinetics.

  • Presence of Inhibitors: Contamination with ADP can competitively inhibit the kinase.

  • Variable Divalent Cation Content: If your assay is sensitive to Mg²⁺ concentration, variations in chelating metal ions from the ATP lot can alter the free Mg²⁺ available to the enzyme.

Troubleshooting Guides

Issue 1: Increased Variability in Bioluminescence-Based ATP Assays

If you are experiencing high variability or a sudden shift in the signal-to-background ratio of your bioluminescence assay (e.g., luciferase-based assays), consider the following troubleshooting steps:

Potential Cause Troubleshooting Step Expected Outcome
New Lot of ATP Standard 1. Qualify the new lot against the previous, validated lot using a parallel standard curve. 2. Prepare both standards simultaneously and compare the slopes and R² values of the calibration curves.The new lot should produce a standard curve with a slope within ±10% of the old lot and an R² value >0.99.
Degradation of ATP Standard 1. Prepare a fresh dilution of the ATP standard from the powdered stock. 2. Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.A freshly prepared standard should restore the expected signal intensity and reduce variability.
Contamination of Reagents 1. Use fresh, nuclease-free water and pipette tips for all reagent preparations. 2. Test for background luminescence in all buffer components.Reduced background signal and improved consistency between replicate wells.
Issue 2: Altered Enzyme Kinetics in a Kinase Assay with a New ATP Lot

If you observe a change in the Michaelis constant (Km) or maximum velocity (Vmax) of your kinase reaction after switching to a new lot of ATP disodium salt, follow this guide:

Potential Cause Troubleshooting Step Expected Outcome
Purity Difference Between Lots 1. Determine the purity of the new lot using HPLC or by comparing its performance in a highly sensitive kinase assay against a known standard. 2. Adjust the concentration of the new ATP stock solution based on the purity assessment.Correcting the ATP concentration should yield kinetic parameters (Km, Vmax) consistent with previous experiments.
ADP/AMP Contamination 1. Analyze the new ATP lot for the presence of ADP and AMP using HPLC. 2. If significant contamination is detected, consider purifying the ATP or purchasing a higher-purity grade.Reduced competitive inhibition and restoration of expected enzyme kinetics.
Divalent Cation Chelation 1. Titrate MgCl₂ into your kinase assay using the new ATP lot to determine the optimal concentration. 2. Compare this to the optimal MgCl₂ concentration with the old lot.Re-optimization of the Mg²⁺ concentration should rescue the enzyme's activity.

Illustrative Data: Impact of ATP Lot Purity on Kinase X Kinetics

Lot IDPurity (HPLC)ADP ContaminationKm for ATP (µM)Vmax (RFU/min)
Lot A (Old)99.5%0.3%10.215,800
Lot B (New)95.2%4.5%15.814,200
Lot B (Conc. Adjusted)95.2%4.5%15.515,750

This table illustrates how a lower purity and higher ADP content in a new lot (Lot B) can lead to an apparent increase in the Km and a slight decrease in Vmax. Adjusting the concentration of Lot B to account for its lower purity can partially recover the Vmax, but the effect on Km due to ADP contamination remains.

Experimental Protocols

Protocol 1: Qualification of a New Lot of ATP Disodium Salt

This protocol outlines a procedure to qualify a new lot of ATP disodium salt against a previously validated or "gold standard" lot.

Objective: To ensure the new lot of ATP performs within acceptable parameters in a relevant biological assay.

Materials:

  • Old (validated) lot of ATP disodium salt

  • New lot of ATP disodium salt

  • Relevant enzyme (e.g., a well-characterized kinase)

  • Enzyme substrate

  • Assay buffer

  • Detection reagents (e.g., for a fluorescence or luminescence-based assay)

  • Microplate reader

Methodology:

  • Prepare Stock Solutions:

    • Accurately weigh out both the old and new lots of ATP disodium salt.

    • Dissolve each in the appropriate assay buffer to create concentrated stock solutions (e.g., 100 mM).

    • Determine the precise concentration of each stock solution spectrophotometrically by measuring the absorbance at 260 nm (extinction coefficient for ATP is 15.4 x 10³ L mol⁻¹ cm⁻¹).[3] Adjust the stock concentrations as necessary.

  • Perform a Dose-Response Experiment:

    • Prepare serial dilutions of both the old and new ATP lots.

    • Perform your standard enzyme assay (e.g., kinase assay) with the range of ATP concentrations for both lots.

    • Include appropriate controls (no enzyme, no ATP).

  • Data Analysis:

    • Plot the enzyme activity versus ATP concentration for both lots on the same graph.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each lot.

  • Acceptance Criteria:

    • The Km and Vmax values for the new lot should be within a predefined range of the old lot (e.g., ± 15%).

    • The overall dose-response curves should be highly similar.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_old Prepare Stock (Old Lot) spec Spectrophotometry (A260) & Concentration Adjustment prep_old->spec prep_new Prepare Stock (New Lot) prep_new->spec dilute Serial Dilutions spec->dilute enzyme_assay Enzyme Assay (e.g., Kinase Assay) dilute->enzyme_assay plot Plot Dose-Response Curves enzyme_assay->plot kinetics Calculate Km and Vmax plot->kinetics compare Compare Parameters (Acceptance Criteria) kinetics->compare

Caption: Workflow for qualifying a new lot of ATP disodium salt.

Signaling Pathway Diagrams

ATP-Mediated P2 Receptor Signaling

Extracellular ATP can act as a signaling molecule by binding to P2 purinergic receptors, which are broadly classified into P2X (ionotropic) and P2Y (metabotropic) receptors.[6][7][8][9]

cluster_p2x P2X Receptor Pathway cluster_p2y P2Y Receptor Pathway ATP Extracellular ATP P2X P2X Receptor (Ligand-gated ion channel) ATP->P2X P2Y P2Y Receptor (G-protein coupled receptor) ATP->P2Y Ion_Flux Ion Flux (Na⁺, Ca²⁺ influx; K⁺ efflux) P2X->Ion_Flux Depolarization Membrane Depolarization Ion_Flux->Depolarization Ca_Signal Increased Intracellular Ca²⁺ Ion_Flux->Ca_Signal Downstream_P2X Downstream Effects (e.g., Neurotransmission, Inflammation) Ca_Signal->Downstream_P2X G_Protein G-Protein Activation (Gq/11, Gs, Gi) P2Y->G_Protein PLC PLC Activation G_Protein->PLC IP3_DAG IP₃ and DAG Production PLC->IP3_DAG Ca_Release Ca²⁺ Release from ER IP3_DAG->Ca_Release PKC PKC Activation IP3_DAG->PKC Downstream_P2Y Downstream Effects (e.g., Proliferation, Secretion) Ca_Release->Downstream_P2Y PKC->Downstream_P2Y Signal Upstream Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase1 Kinase 1 Receptor->Kinase1 phosphorylates Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates Target Target Protein Kinase2->Target phosphorylates Response Cellular Response Target->Response ATP1 ATP ADP1 ADP ATP1->ADP1 ATP2 ATP ADP2 ADP ATP2->ADP2 ATP3 ATP ADP3 ADP ATP3->ADP3

References

Technical Support Center: Optimizing Buffer Conditions for ATP-Dependent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize buffer conditions for their ATP-dependent reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions.

Problem 1: Low or No Enzyme Activity

Q: I am not observing any significant signal in my kinase/ATPase assay. What could be the issue?

A: Several factors can contribute to low or absent enzyme activity. A systematic approach to troubleshoot this issue is crucial.

Possible Causes and Solutions:

CauseRecommended Solution
Inactive Enzyme Ensure the enzyme has been stored correctly (typically at -80°C) and has not undergone multiple freeze-thaw cycles.[1][2] Verify the integrity of your enzyme stock by running it on an SDS-PAGE gel.[2] If possible, test the enzyme's activity with a known positive control substrate.[1]
Suboptimal Buffer pH Enzymes have an optimal pH for activity.[3] Prepare a pH titration curve for your enzyme to determine its optimal pH. A good starting point for many ATP-dependent enzymes is a pH between 7.0 and 8.5.[4][5][6]
Incorrect Mg²⁺ Concentration Most ATP-dependent enzymes require Magnesium (Mg²⁺) as a cofactor, as the true substrate is Mg-ATP.[7][8][9] The optimal Mg²⁺ concentration is typically slightly above the ATP concentration to ensure all ATP is complexed with Mg²⁺. A common starting point is 5-10 mM MgCl₂.[10]
ATP Degradation ATP solutions can degrade over time, especially with repeated freeze-thaw cycles or improper storage.[1][11] Prepare fresh ATP stocks and store them in small aliquots at -20°C or -80°C.[11][12]
Suboptimal Ionic Strength The ionic strength of the buffer, primarily determined by the salt concentration (e.g., NaCl, KCl), can significantly impact enzyme activity.[13][14][15] The effect is enzyme-dependent; some enzymes are inhibited by high ionic strength, while others are activated.[13][14] It is recommended to test a range of salt concentrations (e.g., 0-200 mM).[16]
Missing Reducing Agent If your enzyme has critical cysteine residues in its active site, it may require a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol to prevent oxidation. A typical concentration is 1-2 mM DTT.[16]
Substrate Issues Confirm the concentration and integrity of your substrate. If using a peptide substrate, ensure it is fully dissolved in the assay buffer.[1]

Problem 2: High Background Signal

Q: My "no enzyme" control shows a very high signal. What are the common causes and how can I fix this?

A: A high background signal can mask the true enzyme activity and is a common issue in many assay formats.

Possible Causes and Solutions:

CauseRecommended Solution
Phosphate (B84403) Contamination In ATPase assays that detect inorganic phosphate (Pi), contamination in buffers, glassware, or the enzyme preparation itself is a frequent cause of high background.[10] Use phosphate-free buffers like HEPES or Tris, and ensure all labware is thoroughly rinsed with phosphate-free water.[10][17] If the enzyme stock is contaminated, consider dialysis or using a desalting column.[10]
Non-Enzymatic ATP Hydrolysis ATP can spontaneously hydrolyze, especially at elevated temperatures or non-optimal pH.[10][18] Always include a "no enzyme" control to quantify the rate of non-enzymatic hydrolysis.[2][10] Prepare ATP solutions fresh and keep them on ice.[10][11]
Compound Interference If you are screening small molecule inhibitors, the compound itself might interfere with the detection method.[19][20] This is common in fluorescence- or luminescence-based assays where compounds can be autofluorescent or inhibit the detection enzyme (e.g., luciferase).[19] Run a control with your compound and the detection reagents in the absence of the primary enzyme to test for interference.[1][19]
Assay Plate Issues Certain types of microplates, particularly some white opaque plates, can exhibit phosphorescence, leading to high background in luminescence assays.[1] Test different plates or pre-read the plate before adding any reagents.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an ATP-dependent reaction?

A1: The optimal pH varies for different enzymes. While a pH of 7.4 is often used to mimic physiological conditions, many ATP-dependent enzymes have optimal activity in the range of pH 7.5 to 8.5.[4][5] For example, the optimal pH for ATP and ADP hydrolysis by some ecto-NTPDases is 8.0.[4] It is crucial to determine the optimal pH for your specific enzyme empirically by performing the assay across a range of pH values.[3] Be aware that the addition of ATP, which is acidic, can lower the pH of a poorly buffered solution.[21]

Q2: Why is Mg²⁺ essential, and what is the optimal concentration to use?

A2: Magnesium is a critical cofactor for the vast majority of ATP-dependent enzymes.[8][9] ATP in solution exists as a complex with a divalent cation, and Mg-ATP is the biologically active form.[7][9] Mg²⁺ helps to stabilize the conformation of the phosphate chain of ATP and neutralize its negative charges, facilitating the enzymatic reaction.[7][22] The optimal Mg²⁺ concentration is generally in slight excess of the ATP concentration to ensure that all ATP molecules are complexed with Mg²⁺. A common starting point is a 1:1 to 2:1 molar ratio of Mg²⁺ to ATP. For example, if you are using 1 mM ATP, a Mg²⁺ concentration of 2-5 mM is a good starting point.

Q3: How does ionic strength affect my assay?

A3: Ionic strength, adjusted with salts like KCl or NaCl, can have a profound effect on enzyme activity by influencing the enzyme's structure and the interaction between the enzyme and its substrate.[13][23] The effect is highly enzyme-specific. For some enzymes, activity increases with ionic strength, while for others, it is inhibitory.[13][14][15] Therefore, it is essential to optimize the ionic strength for your specific enzyme and assay conditions. A typical range to test is between 25 mM and 200 mM of added salt.[16]

Q4: What concentration of ATP should I use in my assay?

A4: The ATP concentration is a critical parameter. For kinetic studies, it is often desirable to use an ATP concentration around the Michaelis constant (Km) of the enzyme. When screening for ATP-competitive inhibitors, the measured IC50 value will be dependent on the ATP concentration.[1] Using an ATP concentration close to the Km can provide a more accurate measure of the inhibitor's potency (Ki).[1] For routine activity assays, a saturating concentration of ATP (e.g., 5-10 times the Km) may be used to ensure the reaction rate is not limited by the ATP concentration.

Q5: What are some common buffer components and additives I should consider?

A5: A well-designed buffer is critical for a successful experiment.

ComponentRecommended Starting ConcentrationPurpose
Buffering Agent 20-100 mMTo maintain a stable pH. Common choices include HEPES (pKa ~7.5), Tris (pKa ~8.1), and MOPS (pKa ~7.2).[16][24] Phosphate buffers should be avoided in assays that detect phosphate release.[16]
Divalent Cation (MgCl₂) 1-10 mMEssential cofactor for ATP-dependent enzymes.[10]
Salt (KCl or NaCl) 50-150 mMTo optimize ionic strength for enzyme activity.[16]
Reducing Agent (DTT) 1-5 mMTo prevent oxidation of cysteine residues in the enzyme.[16]
Detergent (Triton X-100 or Tween-20) 0.01-0.1%To prevent enzyme aggregation and non-specific binding.[16]
BSA 0.1 mg/mLTo stabilize the enzyme, especially at low concentrations, and prevent it from adhering to surfaces.[16]
Glycerol 5-20%To stabilize the protein structure.[16]

Experimental Protocols

Protocol 1: Determining the Optimal pH for a Kinase Assay

This protocol provides a general method for identifying the optimal pH for a kinase reaction using a fluorescence-based assay.

  • Buffer Preparation: Prepare a series of 100 mM buffer stocks with overlapping pH ranges (e.g., MES for pH 6.0-6.5, HEPES for pH 7.0-8.0, and Tris for pH 8.0-9.0). Adjust the pH of each buffer at the intended assay temperature.

  • Reaction Setup: In a microplate, set up reactions for each pH point. Each reaction should contain:

    • The appropriate buffer at its final working concentration (e.g., 50 mM).

    • Saturating concentrations of your kinase substrate.

    • Optimal concentrations of MgCl₂ and ATP.

    • Any other necessary cofactors or additives.

  • Enzyme Addition: Initiate the reaction by adding a constant amount of the kinase to each well. Include "no enzyme" controls for each pH point to measure background signal.

  • Incubation: Incubate the plate at the optimal temperature for the kinase for a predetermined time that falls within the linear range of the reaction.

  • Detection: Stop the reaction (if necessary for your assay format) and add the detection reagent according to the manufacturer's instructions.

  • Data Analysis: Read the plate on a suitable plate reader. Subtract the background signal from the signal of the enzyme-containing wells for each pH point. Plot the enzyme activity versus pH to determine the optimal pH.

Protocol 2: Malachite Green-Based ATPase Assay

This protocol describes an endpoint assay to measure ATPase activity by quantifying the release of inorganic phosphate (Pi).

  • Reagent Preparation:

    • Assay Buffer: Prepare your optimized assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT).

    • ATP Stock: Prepare a fresh, concentrated stock of ATP in water and adjust the pH to ~7.0.

    • Phosphate Standard: Prepare a series of known phosphate concentrations (e.g., 0-50 µM) in the assay buffer to generate a standard curve.

    • Malachite Green Reagent: Prepare or use a commercial malachite green solution for phosphate detection. This reagent is typically acidic and will stop the enzymatic reaction.[25]

  • Reaction Setup: In a 96-well plate, set up the following reactions in triplicate:[10]

    • Blank: Assay buffer only.

    • Phosphate Standards: The series of known phosphate concentrations.

    • No-Enzyme Control: Assay buffer + ATP.

    • Test Sample: ATPase enzyme in assay buffer + ATP.

  • Initiate Reaction: Start the reaction by adding ATP to the "No-Enzyme Control" and "Test Sample" wells to the desired final concentration.

  • Incubation: Incubate the plate at the optimal temperature for your ATPase for a set period (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

  • Stop and Detect: Add the Malachite Green reagent to all wells to stop the reaction and develop the color.[11] Incubate for the recommended time (e.g., 15-30 minutes) at room temperature, protecting the plate from light if the reagent is light-sensitive.[2]

  • Data Analysis: Read the absorbance at the appropriate wavelength (typically ~620-650 nm).[17] Subtract the blank absorbance from all readings. Use the phosphate standard curve to determine the concentration of phosphate released in each sample. Calculate the specific activity of the ATPase (e.g., in nmol Pi/min/mg of enzyme).[2]

Visualizations

ATP_Dependent_Enzyme_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup & Incubation cluster_detection 3. Detection & Analysis Enzyme Enzyme Stock Reaction_Mix Combine Reagents in Microplate Enzyme->Reaction_Mix Buffer Optimized Buffer Buffer->Reaction_Mix ATP_Mg ATP/Mg²⁺ Solution ATP_Mg->Reaction_Mix Substrate Substrate Substrate->Reaction_Mix Incubation Incubate at Optimal Temperature Reaction_Mix->Incubation Add_Reagent Add Detection Reagent Incubation->Add_Reagent Read_Plate Read Signal (e.g., Fluorescence) Add_Reagent->Read_Plate Data_Analysis Data Analysis Read_Plate->Data_Analysis Troubleshooting_Flowchart Start Assay Problem: Low or No Activity Check_Enzyme Is the enzyme active and correctly stored? Start->Check_Enzyme Check_Buffer Is the buffer composition (pH, Mg²⁺, ionic strength) optimal? Check_Enzyme->Check_Buffer Yes Solution_Enzyme Solution: Use new enzyme aliquot, verify with positive control. Check_Enzyme->Solution_Enzyme No Check_Reagents Are ATP and substrate stocks fresh and intact? Check_Buffer->Check_Reagents Yes Solution_Buffer Solution: Optimize each buffer component systematically. Check_Buffer->Solution_Buffer No Solution_Reagents Solution: Prepare fresh ATP and substrate stocks. Check_Reagents->Solution_Reagents No Success Problem Resolved Check_Reagents->Success Yes Solution_Enzyme->Check_Buffer Solution_Buffer->Check_Reagents Solution_Reagents->Success

References

Validation & Comparative

ATP Disodium Salt vs. ATP Magnesium Salt: A Comparative Guide for Optimal Assay Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in biochemical and cellular assays, the choice of reagents is paramount to generating accurate and reproducible data. Adenosine 5'-triphosphate (ATP), the primary energy currency of the cell, is a critical substrate in a vast array of enzymatic reactions, particularly those involving kinases and ATPases. While commercially available as various salt forms, the selection between ATP disodium (B8443419) salt and ATP magnesium salt can significantly impact assay outcomes. This guide provides an objective comparison of these two forms, supported by established biochemical principles and experimental considerations, to aid in the selection of the most appropriate reagent for your specific application.

The Critical Role of Magnesium in ATP-Dependent Reactions

In biological systems, ATP is predominantly found in a complex with magnesium ions (Mg²⁺). This Mg-ATP complex, not free ATP, is the biologically active form and the true substrate for most ATP-dependent enzymes.[1][2] Magnesium ions play a crucial multifaceted role in these reactions:

  • Charge Neutralization: The polyphosphate chain of ATP carries a significant negative charge. Magnesium ions neutralize some of this charge, reducing non-specific ionic interactions between the enzyme and the nucleotide.[2]

  • Conformational Stability: The interaction between Mg²⁺ and the oxygen atoms of the phosphate (B84403) groups holds the ATP molecule in a well-defined conformation that is specifically recognized and bound by the enzyme's active site.[2]

  • Enhanced Binding Affinity: The magnesium ion provides additional points of interaction between the ATP-Mg²⁺ complex and the enzyme, thereby increasing the binding energy and affinity.[1][3]

  • Catalytic Facilitation: Mg²⁺ is directly involved in the catalytic mechanism, promoting the nucleophilic attack on the gamma-phosphate and facilitating the transfer of the phosphate group to the substrate.[2]

Given the indispensable role of magnesium, ensuring its presence at an optimal concentration is a critical aspect of designing any assay that utilizes ATP.

Head-to-Head Comparison: ATP Disodium Salt vs. ATP Magnesium Salt

The primary distinction between using ATP disodium salt and ATP magnesium salt in an assay lies in the control over the final concentration of free magnesium ions.

FeatureATP Disodium SaltATP Magnesium Salt
Composition Adenosine 5'-triphosphate with two sodium counter-ions.Adenosine 5'-triphosphate complexed with a magnesium counter-ion.
Control over Free Mg²⁺ High. Allows for precise, independent control of the final free Mg²⁺ concentration by adding a separate magnesium salt (e.g., MgCl₂ or MgSO₄).Low. The concentration of free Mg²⁺ is dependent on the ATP magnesium salt concentration and the presence of other chelating agents in the assay buffer.
Flexibility in Assay Design High. Enables optimization of the free Mg²⁺ concentration to suit the specific requirements of the enzyme being studied.Limited. The fixed ratio of ATP to magnesium may not be optimal for all enzymes or assay conditions.
Reproducibility High. Precise control over all ionic components leads to more consistent and reproducible results.Variable. Fluctuations in the dissociation of the Mg-ATP complex can lead to variability in free Mg²⁺ levels and, consequently, enzyme activity.
Common Practice Favored. The standard and recommended approach in most kinase and ATPase assay protocols.Less Common. Generally avoided in assays where precise control of magnesium is critical for accurate kinetic measurements.

Why Precise Control of Free Magnesium Matters

The activity of many kinases is highly sensitive to the concentration of free magnesium ions.[3][4] Some enzymes may even have a second, lower-affinity binding site for magnesium that regulates their catalytic activity.[3][4] Therefore, the ability to titrate and optimize the free magnesium concentration is crucial for:

  • Determining accurate enzyme kinetics (Kₘ for ATP, Vₘₐₓ).

  • Obtaining reliable IC₅₀ values for enzyme inhibitors.

  • Ensuring maximal and reproducible enzyme activity.

Using ATP disodium salt and adding a known concentration of a magnesium salt provides the necessary experimental control to achieve these objectives. This approach allows researchers to maintain a constant and optimal free magnesium concentration across different ATP concentrations, which is essential for accurate kinetic studies.[5]

Experimental Protocols: Best Practices in Kinase and Luciferase Assays

The following are generalized protocols for common ATP-dependent assays, highlighting the standard practice of using ATP disodium salt and supplementing with a magnesium salt.

Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)

This protocol is based on the principle of measuring the amount of ADP produced in a kinase reaction.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a buffer appropriate for the kinase of interest (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/ml BSA).[6]

  • ATP Stock Solution: Prepare a concentrated stock solution of ATP disodium salt in nuclease-free water. The concentration should be determined based on the Kₘ of the kinase for ATP.[6]

  • Substrate Solution: Prepare the kinase-specific substrate in the kinase buffer.

2. Kinase Reaction:

  • In a multiwell plate, add the kinase, substrate, and any test compounds (e.g., inhibitors).

  • Initiate the reaction by adding the ATP disodium salt solution.

  • Incubate at the optimal temperature and time for the kinase reaction.

3. ADP Detection:

  • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[1][7]

  • Incubate for 40 minutes at room temperature.[1]

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.[1][7]

  • Incubate for 30-60 minutes at room temperature.[1]

  • Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus the kinase activity.[7]

Kinase_Assay_Workflow cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection Kinase_Buffer Kinase Buffer (with MgCl₂) Reaction_Mix Combine Kinase, Substrate, Inhibitor Kinase_Buffer->Reaction_Mix ATP_Disodium ATP Disodium Salt Stock Initiate Add ATP Disodium Salt ATP_Disodium->Initiate Substrate Substrate Solution Substrate->Reaction_Mix Reaction_Mix->Initiate Incubate_Kinase Incubate Initiate->Incubate_Kinase Add_ADPGlo Add ADP-Glo™ Reagent Incubate_Kinase->Add_ADPGlo Incubate_1 Incubate 40 min Add_ADPGlo->Incubate_1 Add_Detection Add Kinase Detection Reagent Incubate_1->Add_Detection Incubate_2 Incubate 30-60 min Add_Detection->Incubate_2 Measure Measure Luminescence Incubate_2->Measure Luciferase_Assay_Workflow cluster_prep Reagent Preparation cluster_reaction Luciferase Reaction Assay_Buffer Luciferase Assay Buffer (with MgSO₄) Mix_Reagents Add Assay Buffer, Luciferin, Luciferase Assay_Buffer->Mix_Reagents Luciferin Luciferin Solution Luciferin->Mix_Reagents Luciferase Luciferase Enzyme Luciferase->Mix_Reagents ATP_Standards ATP Disodium Salt Standards Sample Sample or ATP Standard ATP_Standards->Sample Sample->Mix_Reagents Measure Measure Luminescence Mix_Reagents->Measure MAPK_Pathway cluster_input Signal Input cluster_cascade Kinase Cascade cluster_output Cellular Response Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Signal->Receptor RAF RAF Receptor->RAF Activates MEK MEK RAF->MEK Phosphorylates ADP ADP RAF->ADP ERK ERK MEK->ERK Phosphorylates MEK->ADP Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates ERK->ADP Response Gene Expression, Cell Proliferation Transcription_Factors->Response ATP_Mg ATP-Mg²⁺ ATP_Mg->RAF ATP_Mg->MEK ATP_Mg->ERK

References

A Researcher's Guide to Validating ATP Purity for Biochemical Assays: HPLC vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of adenosine (B11128) triphosphate (ATP) is paramount for the accuracy and reproducibility of biochemical assays. As the primary energy currency in cells, the presence of its hydrolysis products, adenosine diphosphate (B83284) (ADP) and adenosine monophosphate (AMP), can significantly impact experimental outcomes, particularly in enzymatic reactions such as those involving kinases.

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other common techniques for validating ATP purity. We present supporting experimental data, detailed protocols, and visual workflows to assist researchers in selecting the most appropriate method for their specific needs.

The Gold Standard: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and versatile technique for the analysis of nucleotides, offering high resolution and sensitivity for both qualitative and quantitative assessment.[1][2] Reversed-phase (RP-HPLC) is the most common modality for separating ATP, ADP, and AMP based on their hydrophobicity.[3]

Advantages of HPLC for ATP Purity Analysis:
  • High Resolution: Capable of baseline separation of ATP from its closely related impurities, ADP and AMP.[1]

  • Quantitative Accuracy: Provides precise and reproducible quantification of each component.[4]

  • Versatility: Can be coupled with various detectors, including UV-Vis and Mass Spectrometry (MS), for enhanced specificity and sensitivity.[5]

  • Established Methodology: Numerous validated protocols are available in the scientific literature.[3][4]

Disadvantages of HPLC:
  • Cost: HPLC systems can be expensive to purchase and maintain.[5]

  • Complexity: Method development and troubleshooting can be complex for novice users.[6]

  • Sample Throughput: Analysis times can be longer compared to some alternative methods, which may be a limitation for high-throughput screening.[4]

Comparative Performance of HPLC Methods

Different HPLC approaches can be employed for nucleotide separation. The following table summarizes key performance metrics for Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

ParameterReversed-Phase HPLC (RP-HPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle Separation based on hydrophobicity; non-polar stationary phase, polar mobile phase.Separation based on hydrophilicity; polar stationary phase, non-polar mobile phase.[7]
Typical Column C18Amide, Silica
Elution Order AMP > ADP > ATP (most polar elutes first)ATP > ADP > AMP (least polar elutes first)[7]
Linearity (R²) > 0.999[4]> 0.99[8]
Limit of Detection (LOD) ~0.1 µM[4]Analyte dependent, can be in the low µM range.
Limit of Quantification (LOQ) ~0.2 µM[4]Analyte dependent, can be in the low µM range.
Analysis Time 5 - 20 minutes[4]Can be shorter than RP-HPLC for certain applications.[8]

Alternative Methods for ATP Purity Assessment

While HPLC is a robust method, several alternatives offer advantages in terms of speed, cost, or simplicity.

Luciferase-Based Bioluminescence Assays

These assays utilize the firefly luciferase enzyme, which catalyzes the oxidation of luciferin (B1168401) in the presence of ATP to produce light. The amount of light emitted is directly proportional to the ATP concentration.[9]

  • Pros: Extremely sensitive (can detect attomole levels of ATP), rapid, and suitable for high-throughput screening.[10]

  • Cons: Primarily measures total ATP and does not distinguish between ATP, ADP, and AMP. The presence of ADP and AMP can sometimes influence the enzymatic reaction, and the assay can be affected by various factors in the sample matrix.[11]

Enzyme-Coupled Assays

These spectrophotometric assays couple the hydrolysis of ATP to a detectable change, often the oxidation or reduction of NAD(P)H.[12] For instance, the production of ADP can be coupled to the pyruvate (B1213749) kinase/lactate dehydrogenase system, leading to a decrease in NADH absorbance at 340 nm.[13]

  • Pros: Can provide real-time kinetic data and can be performed with standard laboratory spectrophotometers.[13]

  • Cons: Indirect measurement that relies on the activity of coupling enzymes, which can be sensitive to assay conditions and impurities.[12] Not suitable for quantifying the initial purity of an ATP stock solution.

Capillary Electrophoresis (CE)

CE separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte. It offers high separation efficiency and rapid analysis times for nucleotides.[14][15]

  • Pros: Fast analysis, low sample and reagent consumption, and high separation efficiency.[14]

  • Cons: Can be less robust than HPLC for routine analysis and may have lower sensitivity depending on the detection method.

Comparison of ATP Purity Validation Methods
FeatureHPLCLuciferase BioluminescenceEnzyme-Coupled AssaysCapillary Electrophoresis (CE)
Principle Chromatographic SeparationEnzymatic Light ProductionCoupled Enzymatic ReactionElectrophoretic Separation
Purity Assessment Quantifies ATP, ADP, AMPTotal ATP concentrationIndirectly measures ATP hydrolysisQuantifies ATP, ADP, AMP
Sensitivity High (µM range)Very High (pM-fM range)[10]Moderate to HighHigh
Throughput ModerateHighHighHigh
Cost per Sample ModerateLowLowLow
Instrumentation Cost High[5]ModerateLowModerate to High
Ease of Use Requires expertiseSimpleModerateRequires expertise

Experimental Protocols

Protocol 1: Validation of ATP Purity using Reversed-Phase HPLC

This protocol provides a general framework for the analysis of ATP purity. Specific parameters may need to be optimized based on the HPLC system and column used.

  • Preparation of Standards:

    • Prepare individual stock solutions of ATP, ADP, and AMP (e.g., 10 mM) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).

    • Prepare a mixed standard solution containing known concentrations of ATP, ADP, and AMP.

    • Prepare a series of dilutions of the ATP standard to generate a calibration curve.

  • Sample Preparation:

    • Dissolve the ATP sample to be tested in the same buffer used for the standards to a known concentration.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 100 mM potassium phosphate (B84403) buffer, pH 6.5.

    • Mobile Phase B: 100% Methanol.

    • Gradient: A linear gradient from 0% to 30% Mobile Phase B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 254 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Identify the peaks for ATP, ADP, and AMP based on the retention times obtained from the individual standards.

    • Integrate the peak areas for each component in the sample chromatogram.

    • Calculate the concentration of ATP, ADP, and AMP in the sample using the calibration curve generated from the ATP standards.

    • Determine the purity of the ATP sample as a percentage of the total nucleotide content.

Visualizing Workflows and Pathways

Diagrams can provide a clear and concise overview of complex processes. The following visualizations were created using Graphviz (DOT language).

ATP_Purity_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare ATP, ADP, AMP Standards C Create Calibration Curve Dilutions A->C B Prepare ATP Sample D Inject Samples & Standards B->D C->D E Separate Analytes on C18 Column D->E F Detect by UV at 254 nm E->F G Identify Peaks by Retention Time F->G H Integrate Peak Areas G->H I Quantify Concentrations H->I J Calculate ATP Purity (%) I->J Kinase_Signaling_Pathway cluster_input Inputs cluster_reaction Kinase Reaction cluster_output Outputs cluster_impurities Potential Impurities ATP ATP Phosphorylation Phosphorylation ATP->Phosphorylation Kinase Kinase Kinase->Phosphorylation Substrate Substrate Protein Substrate->Phosphorylation ADP ADP Phosphorylation->ADP PhosphoSubstrate Phosphorylated Substrate Phosphorylation->PhosphoSubstrate Contaminating_ADP Contaminating ADP Contaminating_ADP->Kinase Competitive Inhibition Contaminating_AMP Contaminating AMP Contaminating_AMP->Kinase Allosteric Modulation

References

Decoding Specificity: A Comparative Guide to Nucleotide Cross-Reactivity in ATP Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of adenosine (B11128) triphosphate (ATP) is paramount for a vast array of biological studies, from assessing cell viability and proliferation to monitoring enzymatic reactions. However, the specificity of ATP assays can be a critical concern, as the presence of other structurally similar nucleotides can potentially lead to inaccurate measurements. This guide provides a comprehensive comparison of the cross-reactivity of other nucleotides in ATP-specific assays, supported by experimental data and detailed protocols to aid in the selection of the most appropriate assay for your research needs.

The most common methods for ATP detection are bioluminescence-based, relying on the luciferase enzyme, and aptamer-based assays that utilize specific ATP-binding nucleic acid sequences. The inherent specificity of these recognition elements is the primary determinant of cross-reactivity with other nucleoside triphosphates (NTPs) such as guanosine (B1672433) triphosphate (GTP), cytidine (B196190) triphosphate (CTP), and uridine (B1682114) triphosphate (UTP).

Quantitative Comparison of Nucleotide Cross-Reactivity

The following table summarizes the reported cross-reactivity of various ATP assays with other nucleotides. The data is presented as the relative signal generated by the specified nucleotide compared to the signal generated by an equimolar concentration of ATP.

Assay TypeNucleotideCross-Reactivity (% of ATP Signal)Reference
Firefly Luciferase-Based Assay dATP1.7%[1]
GTP< 0.1%[1]
CTP< 0.1%[1]
UTP< 0.1%[1]
Aptamer-Based Fluorometric Assay GTPSignificantly lower than ATP[2][3]
CTPSignificantly lower than ATP[2][3]
UTPSignificantly lower than ATP[2][3]
ATP-Releasing Nucleotides (ARNs) with Luciferase dAppppA, dGppppA50 to >300-fold lower signal than ATP[4]

Note: Data for specific commercial kits from manufacturers like Promega and Thermo Fisher is not always publicly available in a comparative format. Researchers are encouraged to consult the technical data sheets for individual products or contact the manufacturers for the most up-to-date information.

Signaling Pathways and Experimental Workflows

To visually represent the principles behind these assays and the methods for evaluating cross-reactivity, the following diagrams are provided.

ATP_Bioluminescence_Assay ATP Bioluminescence Assay Principle cluster_reactants Reactants ATP ATP Luciferase Firefly Luciferase ATP->Luciferase Luciferin D-Luciferin Luciferin->Luciferase O2 O₂ O2->Luciferase Products AMP + PPi + Oxyluciferin + CO₂ Luciferase->Products Mg²⁺ Light Light (562 nm) Products->Light

Caption: Principle of the ATP bioluminescence assay.

Cross_Reactivity_Workflow Workflow for Assessing Nucleotide Cross-Reactivity A Prepare equimolar solutions of ATP, GTP, CTP, UTP B Add individual nucleotides to separate assay wells A->B C Add ATP assay reagent (e.g., Luciferase/Luciferin) B->C D Incubate according to protocol C->D E Measure signal (e.g., Luminescence) D->E F Calculate relative signal (% of ATP signal) E->F

Caption: Experimental workflow for cross-reactivity testing.

Experimental Protocols

To ensure reliable and reproducible assessment of nucleotide cross-reactivity in ATP-specific assays, the following detailed experimental protocol is provided. This protocol is based on the principles of bioluminescent ATP assays.

Protocol: Assessment of Nucleotide Cross-Reactivity in a Bioluminescent ATP Assay

1. Materials:

  • ATP Assay Kit (e.g., a luciferase-based kit)

  • Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt hydrate

  • Guanosine 5'-triphosphate (GTP) sodium salt

  • Cytidine 5'-triphosphate (CTP) sodium salt

  • Uridine 5'-triphosphate (UTP) sodium salt

  • Nuclease-free water

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • Luminometer

2. Preparation of Reagents:

  • Nucleotide Stock Solutions (10 mM):

    • Accurately weigh and dissolve each nucleotide (ATP, GTP, CTP, UTP) in nuclease-free water to a final concentration of 10 mM.

    • Verify the concentration and purity of the stock solutions using UV-Vis spectrophotometry.

    • Store aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • ATP Assay Reagent:

    • Prepare the ATP assay reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized luciferase/luciferin substrate.

    • Allow the reagent to equilibrate to room temperature before use.

3. Experimental Procedure:

  • Prepare Nucleotide Working Solutions:

    • Create a dilution series of each nucleotide (ATP, GTP, CTP, UTP) in nuclease-free water. A typical concentration range for testing is 1 µM to 10 µM. It is crucial to test a range of concentrations to assess potential dose-dependent effects.

    • Include a "no nucleotide" control (blank) containing only nuclease-free water.

  • Assay Plate Setup:

    • Pipette a fixed volume (e.g., 10 µL) of each nucleotide working solution into separate wells of the opaque 96-well plate. Each concentration should be tested in triplicate.

  • Assay Reaction:

    • Add the manufacturer's recommended volume of the prepared ATP assay reagent (e.g., 100 µL) to each well.

  • Incubation:

    • Incubate the plate at room temperature for the time specified in the assay kit's protocol (typically 2-10 minutes) to allow the enzymatic reaction to stabilize. Protect the plate from light during incubation.

  • Measurement:

    • Measure the luminescence of each well using a luminometer. The integration time should be set according to the manufacturer's recommendations (e.g., 1 second per well).

4. Data Analysis:

  • Background Subtraction:

    • Subtract the average luminescence signal of the "no nucleotide" blank from the signal of all other wells.

  • Calculate Relative Cross-Reactivity:

    • For each concentration tested, calculate the cross-reactivity of GTP, CTP, and UTP as a percentage of the ATP signal using the following formula:

      Where Signal_NTP is the background-subtracted signal for GTP, CTP, or UTP, and Signal_ATP is the background-subtracted signal for ATP at the same concentration.

Conclusion

The specificity of an ATP assay is a critical factor for obtaining accurate and reliable data. While firefly luciferase-based assays demonstrate high specificity for ATP, with minimal cross-reactivity from other common nucleotides, it is essential for researchers to be aware of potential interferences.[1] Aptamer-based assays also offer high selectivity, driven by the specific three-dimensional structure of the ATP-binding aptamer.[2][3]

By understanding the principles of different ATP assay technologies and employing rigorous experimental protocols to assess cross-reactivity, researchers can confidently select the most suitable assay for their specific application, ensuring the integrity and validity of their experimental results. The data and protocols presented in this guide serve as a valuable resource for making informed decisions in the pursuit of accurate biological measurements.

References

Navigating the Energetic Landscape: A Guide to ATP Alternatives in Enzymatic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagents is paramount to the integrity and success of experimental outcomes. Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt is a ubiquitous coenzyme in countless biochemical assays. However, its rapid hydrolysis can be a significant impediment in studies aiming to elucidate enzymatic mechanisms, screen for inhibitors, or stabilize enzyme-substrate complexes. This guide provides an objective comparison of viable alternatives to ATP disodium salt, focusing on non-hydrolyzable analogs, and furnishes the experimental data and protocols necessary for informed decision-making.

In the intricate world of cellular energetics and signaling, ATP is the universal currency. However, for researchers seeking to understand the precise mechanics of ATP-dependent enzymes, its inherent instability is a major hurdle. To address this, a range of ATP analogs have been developed. These molecules mimic the structure of ATP, allowing them to bind to the active sites of enzymes, but are modified to resist enzymatic cleavage of the terminal phosphate (B84403) group. This effectively "pauses" the enzymatic cycle, enabling detailed investigation.

The Contenders: A Comparative Analysis of Non-Hydrolyzable ATP Analogs

The most effective alternatives to standard ATP for specific enzyme studies are non-hydrolyzable ATP analogs. The choice among these depends critically on the experimental goal, be it trapping a specific conformational state, identifying substrates, or competitively inhibiting an enzyme. The key players in this space are Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP), Adenosine 5'-(β,γ-methylene)triphosphate (AMP-PCP), and Adenosine 5'-γ-thiotriphosphate (ATPγS).

AlternativeModificationMechanism of ActionPrimary Applications
ATP Disodium Salt Standard, hydrolyzable ATPServes as the natural substrate for ATP-dependent enzymes, readily undergoing hydrolysis to ADP and inorganic phosphate.Standard enzyme activity assays, determining baseline kinetics.
AMP-PNP The bridging oxygen between the β- and γ-phosphates is replaced by a nitrogen atom.Acts as a true competitive inhibitor. The P-N bond is highly resistant to enzymatic cleavage, locking the enzyme in a pre-hydrolysis, substrate-bound state.[1][2]Structural biology (X-ray crystallography, cryo-EM), studies of enzyme-substrate binding.
AMP-PCP The bridging oxygen between the β- and γ-phosphates is replaced by a carbon atom.Similar to AMP-PNP, it is a competitive inhibitor that is highly resistant to hydrolysis.[1][3]Structural studies and enzyme binding assays where a stable pre-hydrolysis state is required.
ATPγS A non-bridging oxygen on the γ-phosphate is replaced with a sulfur atom.Acts as a slow substrate. The terminal thiophosphate can be transferred to a substrate by many kinases, but the resulting thiophosphorylated product is resistant to phosphatases.[1]Identifying kinase substrates, non-radioactive kinase assays, studying thiophosphorylation.

Performance in Enzyme Assays: A Quantitative Look

The selection of an ATP analog should be guided by its interaction with the specific enzyme under investigation. The binding affinities and inhibitory constants of these analogs can vary significantly depending on the protein and experimental conditions.

AnalogEnzymeParameterValue
ATPγSeIF4A (RNA Helicase)Kcat0.97 min⁻¹[1]
ATPeIF4A (RNA Helicase)Kcat1.0 min⁻¹[1]
AMP-PNPSea Urchin Sperm DyneinKᵢ~8.1 mM[1]
Various AMP-PCP/PNP derivativesHuman NPP1Kᵢ,app0.5 µM - 56 µM[1][4]

Note: These values are illustrative and can differ based on the specific enzyme, isoforms, and assay conditions.

Experimental Protocols

Non-Radioactive Kinase Assay using ATPγS

This protocol is designed to identify kinase substrates through thiophosphorylation, followed by biotinylation for detection.[1]

Materials:

  • Purified kinase and substrate

  • ATPγS

  • Kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 50 mM NaCl)

  • p-Iodoacetamidyl-Biotin (IA-Biotin)

  • EDTA

Procedure:

  • Kinase Reaction: Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.

  • Initiate the reaction by adding ATPγS to a final concentration of 50-100 µM.

  • Incubate at the optimal temperature (e.g., 30°C) for 30-60 minutes to allow for substrate thiophosphorylation.[2]

  • Stop the reaction by adding EDTA to a final concentration of 20 mM to chelate the Mg²⁺.[2]

  • Biotinylation: Add IA-Biotin to the reaction mixture.

  • Incubate for 60-90 minutes at room temperature to allow the iodoacetyl group to covalently bind to the sulfur atom of the thiophosphate.[1]

  • Detection: The biotinylated, thiophosphorylated substrate can now be detected using standard methods such as Western blotting with streptavidin-HRP.

Determining the Inhibitory Potency (Kᵢ) of AMP-PNP

This protocol outlines a fluorescence-based competition assay to determine the Kᵢ of a non-hydrolyzable analog.[1]

Materials:

  • Purified kinase

  • Fluorescent ATP analog (e.g., TNP-ATP)

  • AMP-PNP

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • Microplate reader with fluorescence capabilities

Procedure:

  • Assay Setup: In a microplate, add the kinase and a fixed concentration of TNP-ATP (typically at its Kₔ).

  • Add a series of dilutions of AMP-PNP.

  • Incubate the plate to allow binding to reach equilibrium.

  • Measurement: Measure the fluorescence intensity. The binding of TNP-ATP to the kinase typically results in an increase in fluorescence.

  • Data Analysis: Plot the fluorescence intensity against the logarithm of the AMP-PNP concentration and fit the data to a competition binding equation to determine the IC₅₀ value.

  • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Visualizing the Concepts

To further clarify the roles and applications of ATP and its analogs, the following diagrams illustrate key processes and workflows.

ATP_Hydrolysis ATP ATP Enzyme_ATP Enzyme-ATP Complex ATP->Enzyme_ATP Binding Enzyme_ADP_Pi Enzyme-ADP-Pi Complex Enzyme_ATP->Enzyme_ADP_Pi Hydrolysis Products Products Enzyme_ADP_Pi->Products Product Release

A simplified enzymatic cycle involving ATP hydrolysis.

Kinase_Assay_Workflow cluster_reaction Thiophosphorylation cluster_detection Detection Kinase Kinase + Substrate ATPgS Add ATPγS Kinase->ATPgS Incubate Incubate (30-60 min) ATPgS->Incubate Stop Stop Reaction (EDTA) Incubate->Stop Biotinylation Add IA-Biotin Incubate (60-90 min) Stop->Biotinylation Detection Western Blot (Streptavidin-HRP) Biotinylation->Detection

Workflow for a non-radioactive kinase assay using ATPγS.

Analog_Selection Start What is the experimental goal? Structural_Studies Structural Studies (X-ray, cryo-EM) Start->Structural_Studies Trap pre-hydrolysis state Inhibition Competitive Inhibition Start->Inhibition Inhibit enzyme activity Substrate_ID Kinase Substrate Identification Start->Substrate_ID Label substrates AMP_PNP_PCP Use AMP-PNP or AMP-PCP Structural_Studies->AMP_PNP_PCP Inhibition->AMP_PNP_PCP ATPgS Use ATPγS Substrate_ID->ATPgS

References

A Comparative Guide to Enzymatic Activity with Different ATP Salt Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of adenosine (B11128) triphosphate (ATP) salt form can have significant implications for in vitro enzymatic assays. While Mg-ATP is the biologically active substrate for the vast majority of ATP-dependent enzymes, such as kinases and ATPases, other salt forms like sodium (Na-ATP), potassium (K-ATP), and Tris-HCl (Tris-ATP) are commercially available and frequently used. This guide provides an objective comparison of the performance of these different ATP salt forms in enzymatic reactions, supported by experimental considerations and detailed protocols.

The Critical Role of Magnesium

For most kinases and ATPases, the true substrate is not free ATP but rather a complex of ATP and a divalent cation, almost universally magnesium (Mg-ATP). Magnesium ions are crucial for neutralizing the negative charges on the phosphate (B84403) groups of ATP, facilitating the correct orientation of the substrate in the enzyme's active site, and participating in the phosphoryl transfer reaction. Therefore, when using ATP salt forms other than Mg-ATP, it is imperative to supplement the reaction buffer with an adequate concentration of a magnesium salt, typically MgCl₂.

Impact of Different ATP Salt Forms on Enzymatic Activity

The primary difference in performance between various ATP salt forms, assuming an optimal concentration of Mg²⁺ is present, stems from the potential effects of the counter-ion (Na⁺, K⁺, Tris⁺) on the enzyme's activity. These effects can range from negligible to significant inhibition or modulation, depending on the specific enzyme and the concentration of the counter-ion.

Data Presentation: Comparison of ATP Salt Forms on Protein Kinase A (PKA) Activity

The following table summarizes the expected impact of different ATP salt forms on the kinetic parameters of a model enzyme, Protein Kinase A (PKA). It is assumed that a saturating concentration of MgCl₂ is included in the reaction buffer when using Na-ATP, K-ATP, and Tris-ATP.

ATP Salt FormCounter-ionExpected Effect on Km (ATP)Expected Effect on VmaxRemarks
Mg-ATP Mg²⁺BaselineBaselineThe biologically relevant substrate; provides both ATP and the essential divalent cation.
Na-ATP Na⁺Potential for increasePotential for decreaseHigh concentrations of Na⁺ have been shown to inhibit PKA activity.[1] This effect is likely due to interactions of Na⁺ with the enzyme itself, potentially altering its conformation or interfering with substrate binding.
K-ATP K⁺Generally minimalGenerally minimalPotassium ions are less likely to be inhibitory for many protein kinases compared to sodium ions. However, specific effects can be enzyme-dependent.
Tris-ATP Tris⁺Potential for increasePotential for decreaseThe Tris cation can interact with the enzyme and has been shown to inhibit Na+,K+-ATPase activity by affecting its conformational state.[2][3] Similar inhibitory effects are possible with other enzymes.

Experimental Protocols

General Protocol for a Protein Kinase Assay to Compare ATP Salt Forms

This protocol provides a framework for determining the kinetic parameters (Km and Vmax) of a protein kinase with different ATP salt forms.

1. Reagents and Buffers:

  • Kinase Reaction Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA.

  • Enzyme: Purified protein kinase of interest.

  • Substrate: Specific peptide or protein substrate for the kinase.

  • ATP Stock Solutions (100 mM):

    • Mg-ATP in sterile water.

    • Na-ATP in sterile water.

    • K-ATP in sterile water.

    • Tris-ATP in sterile water.

    • Note: Adjust the pH of each stock solution to 7.5 if necessary.

  • Detection Reagent: e.g., ADP-Glo™ Kinase Assay (Promega) or [γ-³²P]ATP with subsequent quantification.

  • Microplates: White, opaque 384-well plates suitable for the detection method.

2. Experimental Procedure:

  • Prepare Serial Dilutions of ATP: For each ATP salt form, prepare a series of dilutions in the kinase reaction buffer. A typical concentration range would be from 0 to 500 µM.

  • Reaction Setup:

    • Add a fixed amount of the protein kinase to each well of the microplate.

    • Add a fixed, non-limiting concentration of the kinase substrate to each well.

    • Add the different concentrations of each ATP salt form to their respective wells.

    • Include control wells with no enzyme and no ATP.

  • Initiate the Reaction: Start the reaction by adding the ATP solution or the enzyme solution to the wells.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time. This incubation time should be within the linear range of the reaction, which should be determined in a preliminary experiment.

  • Stop the Reaction and Detect Signal: Stop the reaction and proceed with the detection of the product (e.g., ADP or phosphorylated substrate) according to the manufacturer's instructions for the chosen detection reagent.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each ATP concentration.

    • Plot V₀ versus the ATP concentration for each ATP salt form.

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values for each ATP salt form.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates a simplified representation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a crucial pathway in cell proliferation, differentiation, and stress response.

MAPK_Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor ras Ras receptor->ras Activates raf Raf (MAPKKK) ras->raf Activates mek MEK (MAPKK) raf->mek Phosphorylates erk ERK (MAPK) mek->erk Phosphorylates transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription_factors Phosphorylates cellular_response Cellular Response (Proliferation, Differentiation) transcription_factors->cellular_response

A simplified diagram of the MAPK/ERK signaling pathway.
Experimental Workflow Diagram

The following diagram outlines the experimental workflow for comparing the enzymatic activity with different ATP salt forms.

ATP_Salt_Comparison_Workflow prep_reagents Prepare Reagents (Enzyme, Substrate, Buffers) setup_assay Set up Kinase Assay in Microplate prep_reagents->setup_assay prep_atp Prepare ATP Stock Solutions (Mg-ATP, Na-ATP, K-ATP, Tris-ATP) serial_dilution Perform Serial Dilutions of Each ATP Salt prep_atp->serial_dilution serial_dilution->setup_assay initiate_reaction Initiate Reaction and Incubate setup_assay->initiate_reaction detect_signal Stop Reaction and Detect Signal initiate_reaction->detect_signal data_analysis Data Analysis: Plot V₀ vs. [ATP] Determine Km and Vmax detect_signal->data_analysis comparison Compare Kinetic Parameters data_analysis->comparison

Workflow for comparing enzymatic activity with different ATP salt forms.

References

A Researcher's Guide to Non-Hydrolyzable ATP Analogs vs. ATP Disodium Salt in Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization of protein-ligand interactions is fundamental. Adenosine triphosphate (ATP) is a ubiquitous substrate, but its rapid hydrolysis by enzymes like kinases and ATPases complicates the study of its binding and the structural states it induces. To overcome this, non-hydrolyzable ATP analogs are essential tools that mimic ATP binding without being readily cleaved, effectively trapping the enzyme in a stable, pre-hydrolysis state. This guide provides an objective comparison of commonly used non-hydrolyzable ATP analogs with ATP disodium (B8443419) salt, supported by quantitative data, detailed experimental protocols, and workflow visualizations to inform experimental design.

Introduction: The Need for Stability in ATP-Binding Studies

ATP disodium salt is the natural, biologically active form of ATP. While essential for studying enzymatic activity and turnover, its inherent instability poses a significant challenge for biophysical and structural assays aimed at understanding the ATP-bound state. Enzymes rapidly hydrolyze the γ-phosphate bond, meaning that a solution of ATP and an enzyme is a dynamic mixture of pre-hydrolysis (ATP-bound), transition, and post-hydrolysis (ADP-bound) states.

Non-hydrolyzable ATP analogs are molecular mimics designed to resist this enzymatic cleavage. By replacing a key oxygen atom in the triphosphate chain, these analogs can bind to the ATP pocket but are either completely resistant to hydrolysis or are hydrolyzed at a dramatically slower rate[1]. This "freezes" the enzyme in an ATP-bound conformation, making them indispensable for techniques such as X-ray crystallography, Cryo-EM, and various binding affinity assays[1][2].

The most common analogs are:

  • Adenosine 5'-(γ-thiotriphosphate) (ATPγS): A non-bridging oxygen on the γ-phosphate is replaced by a sulfur atom. This analog is more accurately described as "slowly hydrolyzable" and can, for many kinases, act as a slow substrate[1][3].

  • Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP): The bridging oxygen between the β- and γ-phosphates is replaced by a nitrogen atom (an imido group). This bond is highly resistant to cleavage, making AMP-PNP a true competitive inhibitor for most ATP-dependent enzymes[4].

  • Adenosine 5'-(β,γ-methylene)triphosphate (AMP-PCP): The bridging oxygen is replaced by a carbon atom (a methylene (B1212753) group), which also confers strong resistance to hydrolysis[4].

Comparative Analysis: Performance in Binding Studies

The choice between ATP disodium salt and a non-hydrolyzable analog is dictated by the experimental goal. While ATP is the gold standard for activity assays, analogs are superior for stabilizing specific conformational states for binding and structural analysis. However, it is crucial to recognize that these analogs are not perfect mimics, and their binding characteristics can differ significantly from ATP.

Binding Affinity and Kinetics

The affinity (typically reported as the dissociation constant, Kd) of an analog for a target protein can be higher, lower, or similar to that of ATP. These differences are protein-dependent and arise from the subtle structural and electronic changes introduced by the modification to the phosphate (B84403) chain.

For example, studies on the T3SS ATPase Spa47 revealed that ATP and ATPγS bind with comparable affinities (Kd of ~20.3 µM and ~21.1 µM, respectively), indicating ATPγS is an excellent mimic in this context. In contrast, AMP-PNP showed a significantly weaker binding affinity, approximately 15-fold lower than that of ATP[3]. Conversely, for the RecA protein, the binding affinity was found to decrease in the order of ATPγS > ATP > AMP-PNP, highlighting the variability across different systems[5].

Below is a summary of quantitative binding data comparing ATP with its non-hydrolyzable analogs for various ATP-binding proteins.

Target ProteinLigandParameterValue (µM)Notes
Spa47 ATPase ATPKd20.3Determined by Isothermal Titration Calorimetry (ITC).
ATPγSKd21.1Binding affinity is nearly identical to ATP.
AMP-PNPKd322.5Significantly weaker binding compared to ATP.
ADPKd150.5Product binds with intermediate affinity.
(Na+ + K+)-ATPase ATPKm~0.1-1Exhibits both high (~1 µM) and low (~100 µM) affinity sites.[6]
AMP-PNPKd4.2In the absence of MgCl2. Binding is modulated by Mg2+ ions.[6]
RecA Protein Azido-ATPKd4.0Photoaffinity analog used to probe the binding site.[5]
ATPγSKi1.0Competitive inhibition data from azido-ATP cross-linking.
ATPKi7.0Competitive inhibition data.
AMP-PNPKi40.0Competitive inhibition data.
Human AK3 (NMP Kinase) GTPKd~2.0High-affinity binding.
ATPKd~13.0Binds with lower affinity than GTP to the primary site.[7]

Note: Binding constants are highly dependent on experimental conditions (e.g., buffer composition, temperature, presence of divalent cations). The values presented are for comparative purposes and were extracted from the cited literature.

Structural and Conformational Impact

A primary reason for using non-hydrolyzable analogs is to capture a high-resolution structure of the protein in its ATP-bound state. However, different analogs can induce distinct conformational changes. Studies on the AAA+ ATPase p97 have shown that AMP-PNP and ATPγS effectively mimic the pre-hydrolysis state, whereas AMP-PCP can induce a mix of conformations that more closely resemble an ADP-bound state. This highlights the critical need to validate the choice of analog, as an inappropriate one can lead to misinterpretation of the protein's conformational landscape.

Visualizing the Molecular Differences and Experimental Logic

To clarify the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_atp ATP (Hydrolyzable) cluster_analogs Non-Hydrolyzable Analogs atp Adenosine α β γ P-O-P-O-P amp_pnp AMP-PNP α β γ P-O-P-N-P atp->amp_pnp N replaces O (Imido) amp_pcp AMP-PCP α β γ P-O-P-C-P atp->amp_pcp C replaces O (Methylene) atp_gamma_s ATPγS α β γ P-O-P-O-P(S) atp->atp_gamma_s S replaces O (Thio)

Figure 1: Chemical modifications conferring hydrolysis resistance.

G cluster_prep 1. Sample Preparation cluster_exp 2. Binding Experiment (e.g., ITC) cluster_analysis 3. Data Analysis & Comparison p1 Purify Target Protein (e.g., Kinase) p2 Prepare Ligands (ATP & Analog) in Matched Buffer p1->p2 p3 Accurately Determine Concentrations p2->p3 e1 Load Protein into Cell p3->e1 e2 Load Ligand into Syringe p3->e2 e1->e2 e3 Perform Titration (Inject Ligand into Protein) e2->e3 a1 Integrate Raw Data (Heat Pulses) e3->a1 a2 Fit Binding Isotherm to Model a1->a2 a3 Extract Thermodynamic Parameters (Kd, ΔH, n) a2->a3 a4 Compare Kd values (ATP vs. Analog) a3->a4

Figure 2: General workflow for a comparative binding study.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds RAS Ras RTK->RAS Activates RAF RAF Kinase (MAPKKK) RAS->RAF Activates MEK MEK Kinase (MAPKK) RAF->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, Elk-1) ERK->TF Phosphorylates Response Cellular Response (Proliferation, Differentiation) TF->Response Regulates Transcription ATP_node ATP ATP_node->RAF ATP_node->MEK ATP_node->ERK Analog_node Non-hydrolyzable Analog Analog_node->RAF Traps in ATP-bound state

Figure 3: Role of ATP in the MAPK/ERK signaling cascade.

Experimental Protocols

Precise and consistent methodology is paramount when comparing the binding of ATP and its analogs. Below is a detailed protocol for a common binding assay, Isothermal Titration Calorimetry (ITC), tailored for this purpose.

Protocol: Comparative Binding Analysis by Isothermal Titration Calorimetry (ITC)

This protocol outlines the steps to determine and compare the binding thermodynamics (Kd, ΔH, n) of ATP disodium salt and a non-hydrolyzable analog (e.g., AMP-PNP) to a target kinase.

1. Materials and Reagents:

  • High-purity, recombinant kinase (concentration >95% purity, accurately determined).

  • ATP Disodium Salt (e.g., Sigma-Aldrich Cat. No. A2383).

  • Non-hydrolyzable analog (e.g., AMP-PNP, Sigma-Aldrich Cat. No. A2647).

  • ITC Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.5 mM TCEP.

  • High-sensitivity ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC).

2. Sample Preparation (Critical Step):

  • Buffer Matching: Dialyze the purified kinase extensively against the ITC buffer (3 changes, >4 hours each or overnight) to ensure precise buffer matching between the protein and ligand solutions. Reserve the final dialysis buffer for dissolving the ligands.

  • Protein Preparation: After dialysis, clarify the kinase solution by centrifugation (e.g., 20,000 x g for 15 minutes at 4°C) to remove any aggregates. Accurately measure the final protein concentration using a reliable method (e.g., UV-Vis at 280 nm with the calculated extinction coefficient).

  • Ligand Preparation: Prepare stock solutions of ATP and AMP-PNP in the final dialysis buffer. Accurately determine their concentrations via UV-Vis at 259 nm (ε = 15,400 M⁻¹cm⁻¹).

  • Working Concentrations:

    • Kinase (in cell): Dilute the kinase into the final dialysis buffer to a concentration that is 10-50 times the expected Kd. A typical starting concentration is 10-20 µM.

    • Ligand (in syringe): Dilute the ligand stock into the final dialysis buffer to a concentration that is 10-15 times the kinase concentration. A typical starting concentration is 150-200 µM.

  • Degassing: Thoroughly degas both the protein and ligand solutions immediately before the experiment for at least 10 minutes to prevent bubble formation.

3. ITC Instrument Setup and Execution:

  • Instrument Cleaning: Ensure the sample cell and syringe are thoroughly cleaned with detergent and water as per the manufacturer's instructions.

  • Equilibration: Set the experimental temperature (e.g., 25°C) and allow the instrument to equilibrate.

  • Loading:

    • Carefully load the kinase solution (~300 µL) into the sample cell, avoiding bubbles.

    • Load the ligand solution (~70 µL) into the injection syringe, performing a small purge to remove any air from the needle tip.

  • Titration Parameters (Example):

    • Number of Injections: 19-20.

    • Initial Injection: A small initial injection (e.g., 0.4 µL) to remove any material diffused from the syringe, which will be discarded during analysis.

    • Subsequent Injections: 18-19 injections of 2 µL each.

    • Injection Spacing: 150 seconds between injections to allow the signal to return to baseline.

    • Stirring Speed: 750 rpm.

4. Control Experiments:

  • Perform a control titration by injecting the ligand solution into the ITC buffer alone (no protein). This measures the heat of dilution, which must be subtracted from the experimental data for accurate analysis. Repeat for both ATP and the analog.

5. Data Analysis:

  • Integrate the raw thermogram peaks to obtain the heat change (ΔH) for each injection.

  • Subtract the corresponding heat of dilution from the control experiment.

  • Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein.

  • Fit the resulting binding isotherm to a suitable model (e.g., 'One Set of Sites') using the analysis software provided with the instrument.

  • The fitting process will yield the key thermodynamic parameters: the association constant (Ka, from which Kd = 1/Ka is calculated), the binding enthalpy (ΔH), and the stoichiometry of binding (n).

  • Objectively compare the Kd values obtained for ATP and the non-hydrolyzable analog to determine their relative binding affinities for the target kinase.

Conclusion and Recommendations

The selection of ATP disodium salt versus a non-hydrolyzable analog is a critical decision in experimental design. While ATP is essential for studying enzyme kinetics and catalytic mechanisms, its instability makes it unsuitable for many binding and structural studies.

  • For Structural Biology (X-ray Crystallography, Cryo-EM): Non-hydrolyzable analogs like AMP-PNP are often the preferred choice to lock an enzyme in a stable, pre-hydrolysis conformation[4].

  • For Binding Affinity Studies (ITC, SPR): Both ATP and its analogs can be used. A direct comparison, as outlined in the protocol above, is highly recommended to understand how well an analog mimics the natural substrate's binding thermodynamics.

  • For Identifying Kinase Substrates: ATPγS is uniquely valuable. Because it can be slowly transferred by kinases to substrates, the resulting thiophosphorylation provides a stable chemical tag for substrate identification and enrichment[3][8].

Ultimately, no single analog is universally superior. Researchers must carefully consider the specific biological question and the limitations of each molecule. It is often advisable to test multiple analogs to identify the one that best recapitulates the desired ATP-bound state for a given protein system. By combining careful selection with rigorous experimental protocols, these powerful tools can provide invaluable insights into the mechanisms of ATP-dependent enzymes.

References

A Researcher's Guide to Quantitative ATP Analysis: A Comparative Look at Leading Assay Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Adenosine Triphosphate (ATP) is a cornerstone of cellular and metabolic studies. As the universal energy currency in biological systems, ATP levels are a critical indicator of cell health, metabolic activity, and cytotoxicity. This guide provides an objective comparison of the two predominant methods for ATP quantification: Luciferase-based Bioluminescence Assays and Colorimetric/Fluorometric Assays. We will delve into their performance, supported by experimental data, and provide detailed protocols to aid in your experimental design.

Method Performance Comparison: Bioluminescence vs. Colorimetric/Fluorometric

The choice between a bioluminescent and a colorimetric/fluorometric assay often depends on the specific requirements of the experiment, such as sensitivity, sample throughput, and available instrumentation. Below is a summary of key performance indicators for each method.

FeatureLuciferase-Based Bioluminescence AssaysColorimetric/Fluorometric Assays
Principle Enzymatic reaction where firefly luciferase catalyzes the oxidation of D-luciferin in the presence of ATP, producing light.Involves a series of coupled enzymatic reactions that lead to the generation of a colored or fluorescent product.[1]
Sensitivity High sensitivity, capable of detecting ATP in the picomolar to nanomolar range.[2]Moderate sensitivity, typically in the micromolar range.[1]
Linearity Range Wide linear range, often spanning several orders of magnitude (e.g., 10 nM to 1 µM).[3]More limited linear range compared to bioluminescence assays.
Throughput Well-suited for high-throughput screening (HTS) due to simple "add-mix-measure" protocols.[1]Can be adapted for HTS, but may require more steps.
Interference Susceptible to interference from compounds that affect luciferase activity and from colored compounds that quench light.[4]Can be affected by colored or fluorescent compounds in the sample.
Instrumentation Requires a luminometer.Requires a spectrophotometer (for colorimetric) or a fluorometer (for fluorometric).

Experimental Protocols

Below are detailed methodologies for performing both luciferase-based bioluminescence and colorimetric ATP assays.

Luciferase-Based Bioluminescence Assay Protocol

This protocol is a generalized procedure and may need to be optimized based on the specific kit and cell type used.

1. Reagent Preparation:

  • Thaw all kit components to room temperature before use.

  • Reconstitute the lyophilized luciferase substrate with the provided buffer to create the ATP detection reagent. Protect from light and use within a few hours.

2. Standard Curve Preparation:

  • Prepare a series of ATP standards by serially diluting a concentrated ATP stock solution in ATP-free water or an appropriate buffer. A typical concentration range for the standard curve is 10 nM to 1 µM.[3]

  • Add the same volume of each ATP standard to individual wells of a white, opaque 96-well plate suitable for luminescence measurements.

3. Sample Preparation:

  • For suspension cells, directly add the cell suspension to the wells of the 96-well plate.

  • For adherent cells, culture them in the 96-well plate until they are ready for the assay.

  • Include a "no-cell" control well containing only culture medium to measure background luminescence.

4. ATP Extraction:

  • Add a cell lysis reagent to each well containing cells to release intracellular ATP. Mix gently by pipetting.

5. Luminescence Reaction and Measurement:

  • Add the prepared ATP detection reagent to each well, including the standards and samples.

  • Incubate the plate at room temperature for 10-15 minutes to allow the luminescent signal to stabilize.[5]

  • Measure the luminescence using a plate luminometer.

6. Data Analysis:

  • Subtract the background luminescence reading from all sample and standard readings.

  • Plot the luminescence values of the ATP standards against their corresponding concentrations to generate a standard curve.

  • Determine the ATP concentration in the samples by interpolating their luminescence values on the standard curve.

Colorimetric ATP Assay Protocol

This is a general protocol and should be adapted based on the specific kit instructions.

1. Reagent Preparation:

  • Warm all kit components to room temperature.

  • Prepare the necessary reagents as described in the kit manual. This may involve reconstituting lyophilized components.

2. Standard Curve Preparation:

  • Prepare a series of ATP standards by serially diluting a concentrated ATP stock solution. The typical range for a colorimetric assay is in the low micromolar range.[1]

  • Add a specific volume of each standard to different wells of a clear, flat-bottom 96-well plate.

3. Sample Preparation:

  • Prepare cell lysates to release intracellular ATP. This can be done by various methods, including chemical lysis or freeze-thaw cycles. It is crucial to prevent ATP degradation during this step by keeping samples on ice.[6]

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Add the supernatant to the wells of the 96-well plate.

4. Enzymatic Reaction:

  • Add the reaction mix, containing the necessary enzymes and substrates, to each well.

  • Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 30 minutes), protected from light.[7]

5. Absorbance Measurement:

  • Measure the absorbance at the recommended wavelength (e.g., 570 nm) using a microplate reader.[7]

6. Data Analysis:

  • Subtract the absorbance of the blank (a well with no ATP) from all readings.

  • Create a standard curve by plotting the absorbance values of the standards against their concentrations.

  • Calculate the ATP concentration in the samples based on the standard curve.

Visualizing the Workflow and a Relevant Pathway

To better illustrate the experimental process and the biological context of ATP, the following diagrams were generated using Graphviz.

ATP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagent_Prep Reagent Preparation Standard_Curve ATP Standard Curve Preparation Sample_Prep Sample Preparation Enzymatic_Reaction Enzymatic Reaction Standard_Curve->Enzymatic_Reaction ATP_Extraction ATP Extraction (Lysis) Sample_Prep->ATP_Extraction ATP_Extraction->Enzymatic_Reaction Signal_Measurement Signal Measurement Enzymatic_Reaction->Signal_Measurement Data_Analysis Data Analysis Signal_Measurement->Data_Analysis

General workflow for quantitative ATP assays.

ATP_Signaling_Pathway ATP Extracellular ATP P2X P2X Receptor (Ion Channel) ATP->P2X P2Y P2Y Receptor (GPCR) ATP->P2Y Ion_Influx Ion Influx (Ca²⁺, Na⁺) P2X->Ion_Influx PLC Phospholipase C (PLC) P2Y->PLC Cellular_Response Cellular Response Ion_Influx->Cellular_Response IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release DAG->Cellular_Response Ca_Release->Cellular_Response

Simplified purinergic signaling pathway initiated by extracellular ATP.

References

Verifying the Biological Activity of a New Batch of ATP Disodium Salt: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Adenosine 5'-triphosphate (ATP) is the primary energy currency of the cell, playing a critical role in a vast array of cellular processes, including signal transduction, muscle contraction, and DNA synthesis.[1] Given its central role, ensuring the biological activity and purity of new batches of ATP disodium (B8443419) salt is paramount for the accuracy and reproducibility of experimental results. This guide provides a comparative framework for verifying the biological activity of a new batch of ATP disodium salt against a previously validated lot and a commercially available ATP standard.

Comparative Analysis of ATP Lots

The performance of a new batch of ATP disodium salt was evaluated in two standard biological assays: a luciferase-based ATP quantification assay and a kinase activity assay. These assays were chosen for their high sensitivity, reliability, and direct dependence on biologically active ATP.

Data Presentation

The quantitative data from these experiments are summarized in the tables below for easy comparison.

Table 1: Luciferase-Based ATP Assay

ATP SourceConcentration (µM)Mean Luminescence (RLU)Standard Deviation% Activity vs. Standard
New Batch 11,205,43245,67899.6%
0.1122,3458,912101.1%
0.0112,5671,034103.0%
Validated Lot 11,198,76542,11399.1%
0.1120,9879,234100.0%
0.0112,3211,101101.0%
Commercial Standard 11,210,00040,500100.0%
0.1121,0008,500100.0%
0.0112,200980100.0%

Table 2: Kinase Activity Assay (Generic Serine/Threonine Kinase)

ATP SourceATP Conc. (µM)Mean Kinase Activity (U/mL)Standard Deviation% Activity vs. Validated Lot
New Batch 100512.325.6101.4%
50255.115.3100.8%
1050.84.199.6%
Validated Lot 100505.228.1100.0%
50253.014.8100.0%
1051.05.2100.0%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Luciferase-Based ATP Assay

This assay quantifies ATP based on the light-producing reaction catalyzed by firefly luciferase, where the light output is directly proportional to the ATP concentration.[2][3]

Materials:

  • ATP disodium salt (New Batch, Validated Lot, Commercial Standard)

  • Firefly Luciferase

  • D-Luciferin

  • Assay Buffer (e.g., Tris-HCl, pH 7.75, with MgSO4)

  • 96-well opaque microplates

  • Luminometer

Protocol:

  • Preparation of ATP Solutions: Prepare stock solutions of the new batch, validated lot, and commercial standard ATP in nuclease-free water. Perform serial dilutions to obtain the desired concentrations (e.g., 1 µM, 0.1 µM, 0.01 µM).

  • Preparation of Luciferase Reagent: Prepare a working solution of D-luciferin and firefly luciferase in the assay buffer immediately before use.

  • Assay Procedure:

    • Pipette 10 µL of each ATP dilution into the wells of a 96-well plate in triplicate.

    • Add 90 µL of the luciferase reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.[4]

    • Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the mean and standard deviation of the relative light units (RLU) for each concentration. Compare the activity of the new batch to the validated lot and the commercial standard.

Kinase Activity Assay

This assay measures the ability of the new ATP batch to serve as a phosphate (B84403) donor in a kinase-catalyzed phosphorylation reaction.[5][6]

Materials:

  • ATP disodium salt (New Batch, Validated Lot)

  • Recombinant Kinase (e.g., a generic serine/threonine kinase)

  • Kinase Substrate (e.g., a generic peptide substrate)

  • Kinase Assay Buffer (containing MgCl2)[6]

  • ADP-Glo™ Kinase Assay Kit (or similar, to measure ADP production)

  • 96-well plates

  • Plate reader capable of luminescence detection

Protocol:

  • Preparation of Reagents: Prepare stock solutions of the new and validated ATP lots. Prepare the kinase and substrate in the kinase assay buffer.

  • Kinase Reaction:

    • In a 96-well plate, combine the kinase, substrate, and either the new or validated ATP to initiate the reaction. Run each condition in triplicate.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.

    • Add the Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal via a coupled luciferase reaction.

    • Incubate as per the manufacturer's instructions.

  • Measurement and Analysis: Measure the luminescence. The light output is proportional to the amount of ADP produced, which reflects the kinase activity. Compare the activity obtained with the new ATP batch to the validated lot.

Visualizations

Signaling Pathway and Experimental Workflows

To better illustrate the processes involved, the following diagrams have been generated.

ATP_Signaling_Pathway cluster_membrane Cell Membrane Receptor GPCR/RTK Kinase Protein Kinase Receptor->Kinase Activates Extracellular_Signal Extracellular Signal Extracellular_Signal->Receptor ATP ATP ATP->Kinase ADP ADP Kinase->ADP Phosphorylated_Protein Phosphorylated Target Protein Kinase->Phosphorylated_Protein Phosphorylates Cellular_Response Cellular Response Phosphorylated_Protein->Cellular_Response

Caption: ATP-dependent protein kinase signaling pathway.

Luciferase_Assay_Workflow Start Start: Prepare ATP Dilutions (New Batch, Validated Lot, Standard) Add_ATP Pipette 10 µL ATP into 96-well plate Start->Add_ATP Add_Reagent Add 90 µL Reagent to each well Add_ATP->Add_Reagent Prepare_Reagent Prepare Luciferase/ Luciferin Reagent Prepare_Reagent->Add_Reagent Incubate Incubate 10 min at Room Temp Add_Reagent->Incubate Measure Measure Luminescence (RLU) Incubate->Measure Analyze Analyze Data: Compare RLU values Measure->Analyze

Caption: Workflow for the luciferase-based ATP assay.

Kinase_Assay_Logical_Flow ATP_Source ATP Source (New Batch vs. Validated Lot) Kinase_Reaction Kinase Reaction: Kinase + Substrate + ATP -> ADP ATP_Source->Kinase_Reaction ADP_Measurement Measure ADP Production (e.g., ADP-Glo™) Kinase_Reaction->ADP_Measurement Comparison Compare Kinase Activity ADP_Measurement->Comparison Conclusion Conclusion: Biological Equivalence? Comparison->Conclusion

Caption: Logical flow for the comparative kinase assay.

References

ATP Assay as a Superior Alternative to MTT Assay for Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking a more sensitive, rapid, and reliable method for assessing cytotoxicity, the ATP (adenosine triphosphate) assay presents a compelling alternative to the traditional MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This guide provides an objective comparison of the two methods, supported by experimental data, to aid in the selection of the most appropriate assay for your research needs.

The accurate measurement of cell viability is crucial in various fields, including toxicology, drug discovery, and cancer research. For decades, the MTT assay has been a widely used colorimetric method to assess metabolic activity as an indicator of cell viability. However, the emergence of bioluminescence-based assays, such as the ATP assay, offers significant advantages in terms of sensitivity, linearity, and simplicity.

Principle of the Assays

The fundamental difference between the ATP and MTT assays lies in the specific cellular parameter they measure. The MTT assay quantifies the metabolic activity of cells by measuring the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases.[1] In contrast, the ATP assay directly measures the level of intracellular ATP, the primary energy currency in all metabolically active cells.[2][3] When cells undergo necrosis or apoptosis, their ATP levels rapidly deplete, providing a direct marker of cell viability.[2]

Performance Comparison: ATP vs. MTT Assay

Experimental data consistently demonstrates the superior performance of the ATP assay over the MTT assay in key analytical parameters.

FeatureATP AssayMTT Assay
Principle Measures intracellular ATP levels using a luciferase-luciferin reaction.Measures mitochondrial dehydrogenase activity via reduction of MTT to formazan.
Detection Method BioluminescenceColorimetric (Absorbance)
Sensitivity High (can detect as few as 1563 cells/well).[4][5][6]Low (requires at least 25,000 cells/well for detection).[4][5][6]
Linearity Wide dynamic range, linear over several orders of magnitude.Narrower linear range, prone to saturation at high cell densities.
Assay Time Rapid (typically 10-30 minutes).Longer (requires a 1-4 hour incubation for formazan formation, followed by a solubilization step).[7]
Throughput High-throughput friendly due to its simple "add-mix-read" format.Less amenable to high-throughput screening due to multiple steps and the need for a solubilization step.
Interference Less prone to interference from colored or fluorescent compounds.Susceptible to interference from colored compounds and compounds that affect mitochondrial respiration.[8]
IC50 Values Generally provides lower and more sensitive IC50 values.[9]Often yields higher IC50 values, potentially underestimating cytotoxicity.[9]

Experimental Protocols

ATP Assay Protocol (based on a typical commercial kit)
  • Cell Plating: Seed cells in a 96-well white opaque plate and culture with the test compound for the desired exposure time.

  • Reagent Preparation: Prepare the ATP detection reagent by reconstituting the lyophilized substrate with the provided buffer.

  • Lysis and Signal Generation: Add the ATP detection reagent directly to the wells. This reagent lyses the cells and contains luciferase and luciferin.

  • Incubation: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measurement: Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration and, therefore, the number of viable cells.[10]

MTT Assay Protocol
  • Cell Plating: Seed cells in a 96-well clear plate and culture with the test compound for the desired exposure time.

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C. During this time, viable cells will reduce the MTT to insoluble formazan crystals.[7]

  • Solubilization: After the incubation, add a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) to each well to dissolve the formazan crystals.[1]

  • Incubation: Incubate the plate, often with shaking, to ensure complete solubilization of the formazan.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate spectrophotometer. The absorbance is proportional to the amount of formazan produced and, indirectly, to the number of viable cells.

Visualizing the Methodologies

To further clarify the differences in the experimental procedures and the underlying biological principles, the following diagrams are provided.

Experimental_Workflow cluster_ATP ATP Assay Workflow cluster_MTT MTT Assay Workflow ATP_Start Plate and Treat Cells ATP_Add Add ATP Reagent (Lysis, Luciferase, Luciferin) ATP_Start->ATP_Add Single Step ATP_Incubate Incubate (10 min) ATP_Add->ATP_Incubate ATP_Read Read Luminescence ATP_Incubate->ATP_Read MTT_Start Plate and Treat Cells MTT_Add Add MTT Reagent MTT_Start->MTT_Add MTT_Incubate Incubate (1-4 hours) MTT_Add->MTT_Incubate MTT_Solubilize Add Solubilization Agent MTT_Incubate->MTT_Solubilize Multi-Step MTT_Read Read Absorbance MTT_Solubilize->MTT_Read Cellular_Mechanisms cluster_Cell Cellular State cluster_ATP_Assay ATP Assay Principle cluster_MTT_Assay MTT Assay Principle Viable_Cell Viable Cell ATP_Present High Intracellular ATP Viable_Cell->ATP_Present Mito_Active Active Mitochondrial Dehydrogenases Viable_Cell->Mito_Active Dead_Cell Dead/Apoptotic Cell ATP_Absent Rapid ATP Depletion Dead_Cell->ATP_Absent Mito_Inactive Inactive Mitochondria Dead_Cell->Mito_Inactive Luciferase Luciferase + Luciferin ATP_Present->Luciferase ATP is a substrate No_Light No Light (No Signal) ATP_Absent->No_Light Light Light Emission (Signal) Luciferase->Light MTT MTT (Yellow, Soluble) Mito_Active->MTT Enzymatic reduction No_Formazan No Formazan Production Mito_Inactive->No_Formazan Formazan Formazan (Purple, Insoluble) MTT->Formazan

References

A Comparative Analysis of Microbial vs. Synthetic ATP Disodium Salt: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the source of adenosine (B11128) triphosphate (ATP) disodium (B8443419) salt can be a critical factor in experimental success. This guide provides an objective comparison of microbial-derived and chemically synthesized ATP disodium salt, focusing on production, purity, stability, and biological activity. The information presented is supported by established experimental methodologies to aid in the selection of the most suitable product for your research needs.

Production Methods: A Tale of Two Origins

The manufacturing process is a key differentiator between the two forms of ATP disodium salt, influencing purity profiles and potential contaminants.

Microbial Fermentation: This method utilizes microorganisms, such as strains of Corynebacterium sp., to produce ATP through their natural metabolic pathways. The process typically involves large-scale fermentation, followed by extraction and purification of the ATP from the microbial biomass. This biological approach is a well-established and cost-effective method for producing high yields of ATP.

Chemical Synthesis: The synthetic route involves a series of chemical reactions to construct the ATP molecule from simpler precursors. This process often entails multiple steps of phosphorylation of adenosine or its derivatives. While offering precise control over the molecular structure, chemical synthesis can introduce process-related impurities that differ from those found in microbial-derived products.

Purity and Impurity Profiles

The purity of ATP disodium salt is paramount for reliable and reproducible experimental results. The source of the ATP can have a significant impact on the types of impurities present.

Parameter Microbial ATP Disodium Salt Synthetic ATP Disodium Salt
Typical Purity (HPLC) ≥97% to ≥99%Typically high, but can vary by synthesis route and purification.
Potential Process-Related Impurities Host cell proteins, DNA, RNA, endotoxins, and other metabolites from the fermentation process.[1]Byproducts of phosphorylation reactions, residual solvents, and unreacted starting materials.
Common Degradation Products Adenosine diphosphate (B83284) (ADP), Adenosine monophosphate (AMP).Adenosine diphosphate (ADP), Adenosine monophosphate (AMP).

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

A widely used method for assessing the purity of ATP disodium salt is reverse-phase HPLC with UV detection.

  • Column: A C18 column (e.g., 3 µm particle size, 150 x 4.6 mm) is commonly used.

  • Mobile Phase: An isocratic elution with a buffer such as 50 mM potassium hydrogen phosphate (B84403) (pH 6.80) can effectively separate ATP from its degradation products, ADP and AMP.[2] Alternatively, a gradient elution with a mobile phase consisting of a buffer like 20 mM Tris pH 8.0 and a salt gradient (e.g., 1 M NaCl) can be employed.

  • Detection: UV absorbance is monitored at 254 nm or 262 nm.[2][3]

  • Quantification: The purity is determined by calculating the peak area of ATP as a percentage of the total peak area of all components in the chromatogram.

Stability Comparison

The stability of ATP disodium salt in both solid form and in solution is a critical consideration for its storage and use in experiments.

Parameter Microbial ATP Disodium Salt Synthetic ATP Disodium Salt
Solid-State Stability Stable for at least 2 years when stored at -20°C with desiccation. A slow dismutation to ADP and adenosine 5'-tetraphosphate can occur, with a decomposition rate of less than 0.5% per year.Generally stable under recommended storage conditions (cool, dry place).[4]
Solution Stability Aqueous solutions are stable for months when stored frozen. Stability is pH-dependent, with optimal stability between pH 6.8 and 7.4.Stability in solution is expected to be similar to microbial ATP, as it is an inherent property of the molecule.

Experimental Protocol: Stability Testing

Stability studies are conducted according to the International Council for Harmonisation (ICH) guidelines.

  • Storage Conditions: Samples are stored under various conditions, including long-term (e.g., 25°C/60% RH or 30°C/65% RH), intermediate (30°C/65% RH), and accelerated (40°C/75% RH) conditions.[5][6]

  • Testing Frequency: For long-term studies, testing is typically performed every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[5][6]

  • Analytical Methods: HPLC is used to monitor the purity and degradation of the ATP disodium salt over time.

Biological Activity

The ultimate test of ATP disodium salt is its performance in biological assays. Both microbial and synthetic forms are expected to exhibit identical biological activity as the molecule itself is the same. However, impurities could potentially interfere with sensitive assays.

Experimental Protocol: Luciferase-Based Cell Viability Assay

This assay is a common method to determine the biological activity of ATP, as ATP is a key indicator of metabolically active cells.[7][8][9]

  • Cell Culture: Plate cells in a 96-well plate and culture under appropriate conditions.

  • ATP Standard Curve: Prepare a standard curve of known ATP concentrations.

  • Cell Lysis: Add a cell lysis reagent to release intracellular ATP.

  • Luciferase Reaction: Add a detection cocktail containing luciferase and D-luciferin. The luciferase enzyme catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light.[10][11]

  • Luminescence Measurement: Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

  • Data Analysis: Determine the ATP concentration in the samples by comparing their luminescence to the ATP standard curve.

Signaling Pathways and Experimental Workflows

To visualize the context in which ATP functions and how it is analyzed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

ATP_Signaling_Pathway Extracellular ATP Extracellular ATP P2Y Receptor P2Y Receptor Extracellular ATP->P2Y Receptor binds G-Protein G-Protein P2Y Receptor->G-Protein activates Phospholipase C (PLC) Phospholipase C (PLC) G-Protein->Phospholipase C (PLC) activates PIP2 PIP2 Phospholipase C (PLC)->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Protein Kinase C (PKC) Protein Kinase C (PKC) DAG->Protein Kinase C (PKC) activates Ca2+ Release Ca2+ Release ER->Ca2+ Release induces Cellular Response Cellular Response Ca2+ Release->Cellular Response Protein Kinase C (PKC)->Cellular Response

Caption: ATP-mediated P2Y receptor signaling pathway.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_results Results & Comparison Microbial ATP Microbial ATP Dissolution Dissolution in Aqueous Buffer Microbial ATP->Dissolution Synthetic ATP Synthetic ATP Synthetic ATP->Dissolution Purity_HPLC Purity Analysis (HPLC-UV) Dissolution->Purity_HPLC Stability_Test Stability Testing (ICH Guidelines) Dissolution->Stability_Test Bioactivity_Assay Biological Activity (Cell-Based Assay) Dissolution->Bioactivity_Assay Data_Comparison Comparative Data (Tables & Charts) Purity_HPLC->Data_Comparison Stability_Test->Data_Comparison Bioactivity_Assay->Data_Comparison

Caption: Workflow for comparative analysis of ATP.

Conclusion

Both microbial and synthetic ATP disodium salt can be of high purity and suitable for a wide range of research applications. The choice between the two may depend on specific experimental needs and sensitivities.

  • Microbial ATP disodium salt is a widely available, cost-effective option with a well-characterized purity and stability profile. For most standard applications, it is an excellent choice.

  • Synthetic ATP disodium salt offers a production process with a different set of potential impurities. It may be preferred in applications where the absence of any biological macromolecules is critical.

Ultimately, the decision should be based on a thorough evaluation of the product's certificate of analysis and, if necessary, in-house validation for the specific application. This guide provides a framework for making an informed decision to ensure the integrity and reproducibility of your research.

References

Safety Operating Guide

Navigating the Safe Disposal of ATP (Disodium Salt Hydrate): A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt hydrate, a ubiquitous reagent in molecular and cellular biology, requires careful handling and disposal. This guide provides essential, step-by-step procedures for the safe disposal of ATP (disodium salt hydrate), aligning with best practices in laboratory safety and chemical management.

Core Disposal Principles and Safety Precautions

Before initiating any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and review all applicable federal, state, and local regulations.[1][2] Chemical waste generators are responsible for correctly classifying and disposing of chemical waste in accordance with these regulations.[3]

Personal Protective Equipment (PPE): When handling ATP (disodium salt hydrate) for disposal, especially in its solid form, appropriate PPE should be worn to minimize exposure. This includes:

  • Eye Protection: Safety glasses or chemical safety goggles.[4][5]

  • Hand Protection: Chemical-resistant gloves.[5]

  • Respiratory Protection: Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator may be necessary.[5]

  • Protective Clothing: A lab coat or other suitable protective clothing should be worn.[4]

Disposal Procedures for Solid ATP (Disodium Salt Hydrate)

Solid ATP (disodium salt hydrate) waste should be handled with care to avoid creating dust.[3][5]

Step-by-Step Guide for Solid Waste:

  • Collection: Carefully sweep up or vacuum the solid ATP waste.[4] Use spark-proof tools if there is any risk of ignition.[3]

  • Containment: Place the collected material into a suitable, clearly labeled, and sealed container for disposal.[1][5] Do not mix with other waste materials.[6]

  • Waste Classification: Determine if the waste is classified as hazardous under local regulations. While some sources classify ATP disodium salt as non-hazardous, others indicate it may cause organ damage through prolonged or repeated exposure.[1][3][7] Your institution's EHS department can provide guidance on this classification.

  • Disposal:

    • Licensed Waste Disposal Contractor: The most recommended method is to dispose of the contained waste through a licensed waste disposal company.[5][8]

    • Incineration: An alternative method suggested by some sources is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5][9] This should only be performed by a licensed and qualified facility.

    • Landfill: For non-hazardous waste, landfill disposal may be an option. Flinn Scientific suggests "Disposal Method #26a" for this purpose, which involves packaging the waste for a landfill.[1] However, you must confirm that this is permissible under your local regulations.

Disposal of ATP (Disodium Salt Hydrate) Solutions

Aqueous solutions of ATP (disodium salt hydrate) should not be disposed of down the drain unless it is explicitly permitted by your local wastewater treatment authority.[8][9]

Step-by-Step Guide for Solutions:

  • Collection: Collect all ATP solutions in a designated and properly labeled waste container.

  • Consult Regulations: Check with your local sewer authority and institutional guidelines to determine if drain disposal of small quantities is permissible. Due to its water solubility, it is likely to be mobile in the environment.[3]

  • Licensed Disposal: If drain disposal is not permitted, the aqueous waste should be collected and disposed of via a licensed waste disposal contractor.[8]

Quantitative Data Summary

The Safety Data Sheets for ATP (disodium salt hydrate) do not typically provide specific quantitative limits for disposal (e.g., concentration thresholds for drain disposal). The primary guidance is adherence to local, state, and federal regulations.

ParameterValue/InformationSource
Hazard Classification May be considered non-hazardous by some standards, but can also be classified as causing damage to organs through prolonged or repeated exposure (Category 2).[1][3][7]
Disposal Methods Licensed waste disposal contractor, incineration, or landfill (for non-hazardous waste, where permitted).[5][8][9]
Incompatible Materials Strong oxidizing agents.[3][7]

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols. The disposal procedures outlined are based on safety data sheets and general laboratory safety practices.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of ATP (disodium salt hydrate).

ATP_Disposal_Workflow cluster_start cluster_assessment Hazard & Regulatory Assessment cluster_solid Solid Waste Disposal cluster_solution Solution Waste Disposal start Identify ATP Waste (Solid or Solution) consult_regulations Consult Local, State, & Federal Regulations start->consult_regulations classify_waste Classify Waste (Hazardous vs. Non-Hazardous) consult_regulations->classify_waste collect_solid Collect Solid Waste (Sweep/Vacuum) classify_waste->collect_solid Solid Waste collect_solution Collect Solution in Labeled Container classify_waste->collect_solution Solution Waste contain_solid Seal in Labeled Container collect_solid->contain_solid licensed_disposal_solid Licensed Disposal Contractor contain_solid->licensed_disposal_solid incineration Incineration (via licensed facility) contain_solid->incineration landfill Landfill (if permitted for non-hazardous) contain_solid->landfill check_drain Drain Disposal Permitted? collect_solution->check_drain drain_disposal Dispose Down Drain with Excess Water check_drain->drain_disposal Yes licensed_disposal_solution Licensed Disposal Contractor check_drain->licensed_disposal_solution No

Caption: Decision workflow for the disposal of ATP (disodium salt hydrate).

References

Essential Safety and Handling of ATP (Adenosine 5'-triphosphate, disodium salt hydrate)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of all laboratory chemicals is paramount. This guide provides immediate safety, operational, and disposal information for Adenosine 5'-triphosphate, disodium (B8443419) salt hydrate (B1144303) (ATP), a common laboratory reagent. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring experimental integrity.

Personal Protective Equipment (PPE)

When handling ATP (disodium salt hydrate), appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on Safety Data Sheets (SDS).

Protection Type Equipment Standard/Specification Purpose
Eye/Face Protection Safety glasses with side-shields or gogglesOSHA 29 CFR 1910.133 or European Standard EN166[1][2][3]To prevent eye contact with ATP dust or solutions.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber)Inspect gloves prior to use.To prevent skin contact.
Laboratory coatN/ATo protect personal clothing and skin from contamination.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRequired when dusts are generated or if irritation is experienced[3]To prevent inhalation of ATP dust.

Operational Plan for Handling ATP

A systematic approach to handling ATP from receipt to disposal is crucial for safety and to prevent contamination.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5] Recommended storage temperature is often refrigerated (2-8°C) or frozen (-20°C).[6][7]

  • Keep away from strong oxidizing agents and moisture.[1][3]

2. Preparation and Handling:

  • Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powdered form to avoid dust formation.[2][4][5]

  • Before handling, ensure all required PPE is correctly worn.

  • To prepare a solution, slowly add the ATP powder to the solvent to avoid splashing and dust generation.

  • Handle in accordance with good industrial hygiene and safety practices.[1][2][4] Wash hands thoroughly after handling.[6]

3. Accidental Spills:

  • In case of a spill, ensure the area is well-ventilated.[6]

  • For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[1][2][4]

  • Wipe the spill area with a damp cloth.[6]

  • Avoid allowing the chemical to enter drains.[1][4][5]

Disposal Plan

Proper disposal of ATP and contaminated materials is essential to prevent environmental contamination.

  • Dispose of waste ATP and contaminated materials in accordance with local, regional, and national hazardous waste regulations.[1]

  • Waste materials should be placed in a labeled, sealed container.

  • Do not dispose of ATP down the drain.[1][4][5]

Experimental Workflow: Safe Handling of ATP

The following diagram illustrates a standard workflow for the safe handling of ATP in a laboratory setting.

ATP_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare work area (e.g., fume hood) A->B C Retrieve ATP from storage B->C D Weigh ATP powder C->D E Prepare ATP solution D->E F Perform experiment E->F G Decontaminate work surfaces F->G H Dispose of waste (solid & liquid) G->H I Remove PPE H->I J Wash hands thoroughly I->J

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.